Conus striatus
Description
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Properties
CAS No. |
150433-82-2 |
|---|---|
Molecular Formula |
C105H176N38O36S6 |
Molecular Weight |
2739.2 g/mol |
IUPAC Name |
2-[(1R,4S,7S,10S,13S,16S,19S,30S,36S,39S,45R,48S,54S,57R,62R,65S,71S,77S,80S)-62-amino-7,30,65,71-tetrakis(4-aminobutyl)-77-(3-amino-3-oxopropyl)-4,39-bis(3-carbamimidamidopropyl)-27-carbamoyl-10-[(1R)-1-hydroxyethyl]-13,36,48,54,80-pentakis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-68-(2-methylpropyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-pentacosaoxo-24,25,59,60,84,85-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-pentacosazatricyclo[43.37.4.222,57]octaoctacontan-19-yl]acetic acid |
InChI |
InChI=1S/C105H176N38O36S6/c1-50(2)32-62-94(170)128-55(14-4-8-26-106)84(160)119-35-78(154)125-61(24-25-75(111)151)92(168)136-68(42-147)99(175)141-72-48-185-183-46-71-87(163)122-37-77(153)124-57(18-12-30-117-104(113)114)88(164)134-65(39-144)85(161)120-36-76(152)123-56(15-5-9-27-107)89(165)138-70(82(112)158)45-181-184-49-74(102(178)142-73(47-182-180-44-54(110)83(159)127-58(91(167)131-62)16-6-10-28-108)101(177)135-66(40-145)86(162)121-38-79(155)126-67(41-146)97(173)139-71)140-96(172)64(34-80(156)157)133-95(171)63(33-52-20-22-53(150)23-21-52)132-98(174)69(43-148)137-103(179)81(51(3)149)143-93(169)59(17-7-11-29-109)129-90(166)60(130-100(72)176)19-13-31-118-105(115)116/h20-23,50-51,54-74,81,144-150H,4-19,24-49,106-110H2,1-3H3,(H2,111,151)(H2,112,158)(H,119,160)(H,120,161)(H,121,162)(H,122,163)(H,123,152)(H,124,153)(H,125,154)(H,126,155)(H,127,159)(H,128,170)(H,129,166)(H,130,176)(H,131,167)(H,132,174)(H,133,171)(H,134,164)(H,135,177)(H,136,168)(H,137,179)(H,138,165)(H,139,173)(H,140,172)(H,141,175)(H,142,178)(H,143,169)(H,156,157)(H4,113,114,117)(H4,115,116,118)/t51-,54+,55+,56+,57+,58+,59+,60+,61+,62?,63+,64+,65+,66+,67+,68+,69+,70?,71+,72+,73+,74?,81+/m1/s1 |
InChI Key |
BEAGVQSCYZQBQI-OGKFDYGCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Venom Composition Analysis of Conus striatus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The striated cone snail, Conus striatus, a piscivorous marine mollusk, possesses a highly sophisticated venom apparatus that produces a complex cocktail of neurotoxic peptides known as conotoxins. These peptides have evolved over millions of years to rapidly paralyze prey by targeting a diverse array of ion channels, receptors, and transporters with exceptional potency and selectivity.[1][2][3] This specificity makes conotoxins invaluable as pharmacological probes and promising candidates for drug development. This guide provides an in-depth overview of the venom composition of this compound, details the experimental methodologies used for its analysis, and illustrates key biological and experimental pathways.
Venom Composition of this compound
The venom of C. striatus is a rich mixture of small, disulfide-rich peptides. These conotoxins are categorized into gene superfamilies based on the conserved signal sequence of their precursors.[4] While numerous superfamilies exist, transcriptomic and proteomic studies have revealed that a few key superfamilies dominate the venom profile of this species.
Major Conotoxin Superfamilies
The venom is primarily composed of peptides from the A, O, M, and W superfamilies.[5] The A-superfamily is particularly notable in fish-hunting cone snails and includes α-conotoxins, which target nicotinic acetylcholine receptors (nAChRs), and κA-conotoxins, which are major components responsible for inducing spastic paralysis in fish prey.[1][4][5] The O-superfamily conotoxins are highly diverse and act on various targets, including calcium and potassium channels.[5] The M-superfamily targets voltage-gated sodium channels, while the W-superfamily consists of cysteine-free peptides whose functions are less well characterized.[4][5]
Quantitative Venom Composition
Quantitative analysis via transcriptomics (measuring gene expression as Fragments Per Kilobase of transcript per Million mapped reads - FPKM) and proteomics reveals the relative abundance of different conotoxin superfamilies. The following table summarizes findings from a comprehensive transcriptomic study, highlighting the most highly expressed superfamilies in C. striatus.
| Gene Superfamily | Number of Precursors Identified | Total FPKM | Percentage of Total Expression | Key Molecular Targets |
| A | 50 | 1,029,915.6 | 32.8% | Nicotinic Acetylcholine Receptors (nAChRs), Potassium Channels (K+) |
| W | 133 | 741,208.7 | 23.6% | Largely uncharacterized |
| O1, O2, O3 | 71 | 389,040.1 | 12.4% | Calcium Channels (Ca2+), Potassium Channels (K+) |
| M | 19 | 150,911.7 | 4.8% | Sodium Channels (Na+) |
| T | 22 | 119,307.3 | 3.8% | Various ion channels |
| Conkunitzin | 10 | 111,720.9 | 3.6% | Potassium Channels (K+) |
| Other | 123 | 595,958.7 | 19.0% | Various / Uncharacterized |
| Total | 428 | 3,138,063.0 | 100.0% | |
| Data synthesized from transcriptomic analysis of C. striatus venom duct.[5] |
Experimental Protocols for Venom Analysis
The characterization of Conus venom involves a multi-step process that integrates venom collection, peptide separation, and mass spectrometry-based identification.[6][7][8] This "venomics" approach allows for high-throughput analysis of complex peptide mixtures.[9]
Venom Collection
Two primary methods are used for obtaining venom from cone snails:
-
Milking: This non-lethal method involves inducing the snail to sting a target, such as a latex membrane, and collecting the ejected venom.[10] This provides a sample of the venom used during predation.
-
Venom Duct Dissection: This is a terminal procedure where the entire venom duct is surgically removed from the snail.[6] The duct can be sectioned (proximal, central, distal) for spatial expression analysis, and the crude venom is then extracted by homogenization in an appropriate solvent (e.g., water/acetonitrile/TFA solution).[11][12]
Proteomic Analysis Workflow
The following protocol outlines a standard workflow for the proteomic analysis of C. striatus venom.
-
Venom Extraction & Preparation:
-
Homogenize the dissected venom duct in 30% acetonitrile/1% formic acid.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble peptides.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Peptide Separation by RP-HPLC:
-
Use a C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column.
-
Equilibrate the column with Solvent A (e.g., 0.1% trifluoroacetic acid in water).
-
Inject the venom extract onto the column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 90% acetonitrile, 0.08% TFA in water) over 60-90 minutes.
-
Monitor the elution profile by measuring UV absorbance at 214 nm.[1]
-
Collect fractions at regular intervals (e.g., every minute).
-
-
Mass Spectrometry (MS) Analysis:
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Select precursor ions of interest from the initial MS scan for fragmentation.
-
Perform tandem MS (MS/MS) to generate fragment ion spectra.
-
Use the fragmentation data for de novo sequencing or to search against a database of known conotoxin sequences.[3]
-
Note on Disulfide Bonds: To facilitate sequencing, peptides are often reduced (e.g., with TCEP) and alkylated to break the disulfide bonds, which simplifies the fragmentation pattern. A mass shift of +6 Da after reduction corresponds to three disulfide bonds.[1]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Conotoxin Identification
The following diagram illustrates the typical experimental pipeline from venom acquisition to peptide characterization.
Mechanism of Action: α-Conotoxin at the nAChR
α-Conotoxins from the A-superfamily are competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[4][13][14] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.[15] The diagram below illustrates this inhibitory mechanism at a postsynaptic membrane.
Conclusion and Future Directions
The venom of this compound is a highly complex and dynamic chemical arsenal, dominated by potent neurotoxins from a handful of gene superfamilies. Advanced venomics workflows, integrating proteomics and transcriptomics, have been instrumental in deconvoluting this complexity.[8][16] The conotoxins identified, particularly the highly abundant κA-conotoxins and the well-studied α-conotoxins, continue to serve as critical tools for neuropharmacological research. Future work, including the characterization of less abundant peptides and the investigation of post-translational modifications, will undoubtedly uncover novel molecular targets and provide new leads for the development of next-generation therapeutics for pain, epilepsy, and other neurological disorders.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conotoxin Gene Superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 6. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cone Snail Venom Solutions - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Cone Snail milked venom dynamics – A quantitative study of Conus purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Analysis Provides Insights on Venom Processing in Conus textile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conus peptides targeted to specific nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodologies for Conotoxin Discovery and Characterization
An In-Depth Technical Guide to the Characterization of Novel Conotoxins from Conus striatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to identify, isolate, and characterize novel conotoxins from the venom of the marine cone snail, this compound. It details the experimental protocols, presents quantitative data for key recently discovered toxins, and illustrates the associated biological pathways and workflows. This compound, a fish-hunting cone snail, possesses a complex venom composed of a diverse array of neurotoxic peptides, known as conotoxins, which are highly valued as pharmacological probes and potential drug leads due to their exceptional potency and selectivity for various ion channels and receptors.[1][2][3]
The characterization of novel conotoxins is a multi-step process that integrates transcriptomic, proteomic, and functional analyses. This modern "venomics" approach allows for a comprehensive understanding of the toxin's structure and function.
Experimental Workflow
The general workflow for discovering and characterizing novel conotoxins involves several key stages, from venom collection to functional validation. The process begins with the acquisition of venom, followed by a combination of sequencing and mass spectrometry to identify peptide sequences, and finally, electrophysiological assays to determine their biological targets and activity.
Experimental Protocols
1.2.1. Venom Extraction and Toxin Purification
-
Venom Duct Dissection : Live specimens of this compound are dissected to remove the venom ducts. The ducts are then cut and squeezed to release the venom into a suitable buffer, often an aqueous acetonitrile solution with trifluoroacetic acid (TFA).[4][5][6]
-
Crude Extract Preparation : The collected venom is homogenized and centrifuged to pellet cellular debris. The resulting supernatant, containing the crude venom extract, is stored for further analysis.[7]
-
Chromatographic Purification : The crude venom is fractionated using multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] Fractions are separated based on peptide hydrophobicity, and those showing biological activity are collected for further purification and analysis.
1.2.2. Sequence Identification: A Multi-Omics Approach
-
Transcriptomics : The venom gland is dissected, and mRNA is extracted. Next-generation sequencing (NGS) and third-generation sequencing (TGS) technologies are employed to create a comprehensive library of all conotoxin gene transcripts.[2] This provides the full precursor sequences, including the signal, pro-peptide, and mature toxin regions.[1][4]
-
Proteomics : The crude venom is subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides direct sequence information of the mature peptides and is crucial for identifying post-translational modifications (PTMs) such as glycosylation, amidation, and hydroxylation, which cannot be inferred from transcriptomic data alone.[1]
-
De Novo Peptide Sequencing : For novel peptides identified through proteomics, their amino acid sequence is deciphered using tandem mass spectrometry (MS/MS) fragmentation data.[1] This is often confirmed by traditional Edman degradation sequencing after the peptide has been purified.[8]
1.2.3. Functional Characterization
-
Electrophysiology : The primary method for functional characterization is electrophysiology.
-
Whole-Cell Patch Clamp : This technique is used to measure the effect of a conotoxin on ion channels in dissociated neurons, such as dorsal root ganglia (DRG) neurons.[9] It allows for the determination of potency (e.g., IC₅₀) and selectivity for specific channel subtypes (e.g., TTX-sensitive vs. TTX-resistant sodium channels).[9][10][11]
-
Two-Electrode Voltage Clamp (TEVC) : Ion channels of interest (e.g., specific subtypes of sodium or potassium channels) are expressed in Xenopus laevis oocytes. The TEVC technique is then used to record the currents flowing through these channels in the presence and absence of the conotoxin to determine its specific activity and blocking characteristics.[12]
-
Characterization of Novel Conotoxins from this compound
Recent research has led to the discovery and characterization of several novel conotoxins from C. striatus, each with unique properties and potential therapeutic applications.
µ-Conotoxin SIIIA: A Selective Blocker of TTX-Resistant Sodium Channels
µ-SIIIA is a novel conotoxin identified from C. striatus that potently and selectively blocks tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels (VGSCs).[9] These channels are predominantly expressed in nociceptive neurons and play a key role in pain signaling, making µ-SIIIA a promising candidate for the development of new analgesics.[9]
Quantitative Data for µ-SIIIA
| Parameter | Value / Description | Source |
|---|---|---|
| Family | µ-conotoxin | [9] |
| Mature Peptide | 20 amino acid residues | [9] |
| Post-Translational Modifications | N-terminal pyroglutamate, C-terminal amidation | [9][10] |
| Primary Target | Tetrodotoxin-Resistant (TTX-R) Voltage-Gated Sodium Channels (VGSCs) | [9][10][11] |
| Mechanism of Action | Potent and selective inhibition of TTX-R VGSCs in a dose- and time-dependent manner.[9] | [9] |
| Effect | Poorly blocks TTX-sensitive sodium channels, such as those in skeletal muscle.[11] |[11] |
Signaling Pathway of µ-SIIIA in Nociception
µ-SIIIA exerts its potential analgesic effect by blocking the propagation of action potentials in pain-sensing neurons. By selectively inhibiting TTX-R sodium channels (like Naᵥ1.8 and Naᵥ1.9) on the membrane of Dorsal Root Ganglion (DRG) neurons, it prevents the influx of sodium ions necessary for depolarization, thereby halting the transmission of pain signals to the central nervous system.
κA-Conotoxin SIVC: A Neuroexcitatory Peptide
The venom of C. striatus is known to cause immediate spastic paralysis in fish, an effect largely attributed to κA-conotoxins.[1] A novel member of this family, κA-conotoxin SIVC, was recently identified and shown to have significant geographic variations in its post-translational modifications.[1]
Quantitative Data for κA-Conotoxin SIVC
| Parameter | Value / Description | Source |
|---|---|---|
| Family | κA-conotoxin | [1] |
| Disulfide Bridges | 3 | [1] |
| Post-Translational Modifications | Complex O-glycosylation; N-terminal acetylation (variant) | [1] |
| Glycosylation Pattern (Mayotte) | Two HexNAc and four Hex | [1] |
| Glycosylation Pattern (Other) | Two HexNAc and three Hex | [1] |
| Physiological Effect | Induces tetanic paralysis in fish; neuroexcitatory.[1] | [1] |
| Molecular Target | Not fully elucidated, but known to affect potassium channels.[1][12] |[1][12] |
Other Notable Conotoxins from this compound
Transcriptomic and proteomic analyses have revealed a vast diversity of other conotoxins in C. striatus venom, highlighting its complexity.
Summary of Other Identified Conotoxin Families
| Toxin Family | Known Target / Function | Source |
|---|---|---|
| α-Conotoxins (SI, SIA, SII) | Nicotinic acetylcholine receptors (nAChRs) | [1] |
| δ-Conotoxins (SVIA-SVIE) | Inhibit inactivation of voltage-gated sodium channels | [1] |
| ω-Conotoxins (SVIA, SVIB) | Voltage-gated calcium channels (Caᵥ2.1, Caᵥ2.2) | [13] |
| Conkunitzin-S1 | Potassium channels (Shaker-type) |[1][12] |
Conclusion and Future Directions
The venom of this compound is a rich and complex library of bioactive peptides. The application of integrated "omics" technologies has significantly accelerated the discovery of novel conotoxins like µ-SIIIA and κA-SIVC.[2][4] These peptides, with their high specificity for critical neurological targets, represent invaluable tools for neuroscience research and serve as promising scaffolds for the development of next-generation therapeutics. In particular, the selective targeting of TTX-R sodium channels by µ-SIIIA offers a compelling pathway for creating non-opioid analgesics.[9] Future research will focus on elucidating the precise molecular targets of excitatory toxins like the κA family and leveraging synthetic biology and peptidomimetic strategies to translate the potent bioactivity of these natural peptides into stable and effective drug candidates.[14]
References
- 1. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Discovery and Characterization of the Short κA-Conotoxins: A Novel Subfamily of Excitatory Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel conotoxin from this compound, mu-SIIIA, selectively blocking rat tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel conotoxins from this compound and Conus kinoshitai selectively block TTX-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Conus striatus conotoxin gene superfamilies discovery
An In-depth Technical Guide to the Discovery of Conus striatus Conotoxin Gene Superfamilies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the marine cone snail, this compound, a piscivorous mollusk, is a complex cocktail of neurotoxic peptides known as conotoxins.[1][2] These peptides have garnered significant interest in neuroscience and drug development due to their remarkable potency and specificity for a wide range of ion channels, receptors, and transporters in the nervous system.[3] Conotoxins are synthesized as precursor proteins, which consist of a highly conserved N-terminal signal sequence, a pro-region, and a hypervariable mature toxin region.[1] The high degree of conservation in the signal sequence is the basis for their classification into distinct gene superfamilies.[3][4] This classification system is crucial for understanding the evolutionary relationships between these toxins and for discovering novel peptides.[5]
The advent of advanced molecular biology and sequencing technologies has revolutionized the discovery and characterization of these superfamilies. This guide provides a technical overview of the methodologies employed, a summary of the key findings related to this compound, and a look at the pharmacological pathways these toxins modulate.
Experimental Protocols for Conotoxin Discovery and Classification
The identification of conotoxin gene superfamilies is a multi-step process that integrates proteomics, transcriptomics, and bioinformatics. The general workflow involves the extraction of venom, followed by parallel analysis of the peptides (proteomics) and the genetic sequences encoding them (transcriptomics).
Venom Extraction and Peptide Isolation
-
Venom Milking: Venom is typically "milked" from live this compound specimens. This pooled crude venom serves as the primary source material for peptide characterization.[2]
-
Crude Venom Fractionation: The complex mixture of peptides in the crude venom is separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This process fractionates the venom into its individual components based on hydrophobicity, allowing for the isolation of pure conotoxins.[6]
Proteomic Analysis: Peptide Sequencing
-
Reduction and Alkylation: To facilitate sequencing, the disulfide bonds that give conotoxins their structure are reduced, typically using an agent like Tris(2-carboxyethyl)phosphine (TCEP).[2]
-
Mass Spectrometry (MS): The masses of the purified peptides are determined using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry). MS/MS is then used for de novo sequencing, where the peptide is fragmented, and the resulting ion series (b and y ions) are analyzed to determine the amino acid sequence.[6][7]
-
Edman Degradation: This classical method can also be used for N-terminal sequencing of the purified peptides to validate MS data.[6]
Transcriptomic Analysis: Gene Sequencing
-
Tissue Dissection and RNA Extraction: The venom duct, the organ responsible for producing the venom peptides, is dissected from the cone snail.[6][8] Total RNA is then extracted from this tissue.
-
cDNA Library Construction: The extracted mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA serves as a stable template for sequencing and cloning.[8]
-
High-Throughput Sequencing: Modern discovery heavily relies on Next-Generation Sequencing (NGS) platforms (e.g., Illumina) and Third-Generation Sequencing (TGS) platforms (e.g., PacBio).[9]
-
NGS (Illumina): Produces a high volume of short, accurate reads.
-
TGS (PacBio): Generates long reads, which is advantageous for assembling full-length precursor sequences without ambiguity, breaking the "traditional view of the conservation of conotoxin signal peptides."[9]
-
-
Sequence Assembly and Analysis: The sequencing reads are assembled into contiguous sequences (contigs). Open reading frames (ORFs) are identified to find the full conotoxin precursor sequences, including the signal peptide, pro-region, and mature peptide.[10]
Bioinformatic Analysis and Superfamily Classification
-
Homology Searching: The predicted precursor sequences are compared against known conotoxin databases, such as ConoServer, using tools like BLAST.[7]
-
Signal Peptide Analysis: The N-terminal signal sequence of each precursor is analyzed. Sequences with highly similar signal peptides are grouped into the same gene superfamily.[3][4][6] This is the defining step in classification.
Data Presentation: Conotoxin Gene Superfamilies in this compound
Integrated transcriptomic studies of this compound have revealed a remarkable diversity of conotoxins. A single 2022 study utilizing both NGS and TGS identified 428 unique conotoxin sequences, assigning them to 13 different gene superfamilies.[9] The A and O superfamilies were found to be the most dominant.[9]
| Gene Superfamily | Number of Sequences Identified (NGS + TGS)[9] | Cysteine Frameworks Found in C. striatus[9] | Key Pharmacological Target Families[11][8][12] |
| A | >100 | I, II, XIV | Nicotinic Acetylcholine Receptors (nAChRs) |
| O1 | >100 | VI/VII | Voltage-gated Calcium & Potassium Channels |
| O2 | ~50 | VI/VII | Voltage-gated Calcium Channels |
| O3 | ~20 | VI/VII | N-methyl-D-aspartate (NMDA) Receptors |
| M | ~30 | I, III | Voltage-gated Sodium & Potassium Channels |
| T | ~25 | I, V, XVI | Voltage-gated Sodium Channels |
| S | <10 | VIII | Unspecified Ion Channels |
| Z | <10 | - | Unspecified Ion Channels |
| B1 | <10 | - | Unspecified Ion Channels |
| R | <10 | - | Unspecified Ion Channels |
| W | <10 | - | Unspecified Ion Channels |
| Conoinsulin | <10 | - | Insulin Receptor |
| Prohormone-4 | <10 | - | Unspecified |
Note: The number of sequences is approximated from graphical data presented in the cited study. The table reflects data primarily from a comprehensive 2022 study on C. striatus, supplemented with general pharmacological information.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for conotoxin gene superfamily discovery.
Signaling Pathway: α-Conotoxin Action at the Neuromuscular Junction
Many conotoxins from the A-superfamily, such as α-conotoxin SI from C. striatus, are potent antagonists of nicotinic acetylcholine receptors (nAChRs).[12] This blockade prevents nerve-to-muscle signal transmission, leading to paralysis in prey.
Caption: Mechanism of α-conotoxin antagonism at the nicotinic acetylcholine receptor.
References
- 1. Diversity of Conopeptides and Their Precursor Genes of Conus Litteratus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC [mdpi.com]
- 3. Conotoxin Gene Superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Conotoxins: Therapeutic Potential and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Conus striatus Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
The venom of the piscivorous marine cone snail, Conus striatus, is a complex cocktail of potent neurotoxins, known as conotoxins. These peptides have evolved to rapidly immobilize prey by targeting a variety of ion channels and receptors in the nervous system with high specificity and affinity.[1] This technical guide provides a detailed overview of the mechanisms of action of the principal neurotoxins found in this compound, with a focus on their molecular targets, quantitative pharmacological data, and the experimental methodologies used for their characterization.
Core Neurotoxins and Their Molecular Targets
The neurotoxic arsenal of this compound is diverse, primarily consisting of small, disulfide-rich peptides. The major classes of neurotoxins identified in this species and their primary molecular targets are:
-
κA-Conotoxins (e.g., SIVA, SIVB): These peptides are known to induce spastic paralysis in fish.[2] While initially classified as potassium channel blockers, further studies suggest their primary mechanism involves the modulation of voltage-gated sodium channels, leading to repetitive firing of neurons.[2]
-
μ-Conotoxins (e.g., SIIIA, SIIIB): This family of toxins are potent blockers of voltage-gated sodium channels (NaV).[3][4] They exhibit selectivity for different NaV subtypes, making them valuable tools for studying the physiological roles of these channels.[3][4]
-
Striatoxin (StTX): A polypeptide toxin that causes a dose-dependent increase in the contractility of cardiac muscle.[5] Its primary mechanism involves slowing the inactivation of voltage-gated sodium channels.[5]
-
Conantokins: These are a unique class of peptides that act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal function.[6][7]
Quantitative Pharmacology of this compound Neurotoxins
The potency and selectivity of this compound neurotoxins have been quantified using various experimental assays. The following tables summarize the available quantitative data for the major toxins.
Table 1: Potency of μ-Conotoxins on Voltage-Gated Sodium Channels (NaV)
| Toxin | Target NaV Subtype | Assay System | Potency (IC50) | Reference(s) |
| μ-SIIIA | rNaV1.1 | Xenopus oocytes | ~11 µM | [3] |
| μ-SIIIA | rNaV1.2 | Xenopus oocytes | 0.05 µM | [4] |
| μ-SIIIA | rNaV1.3 | Xenopus oocytes | < 0.76 µM | [3] |
| μ-SIIIA | rNaV1.4 | Xenopus oocytes | 0.13 µM | [4] |
| μ-SIIIA | mNaV1.6 | Xenopus oocytes | < 0.76 µM | [3] |
| μ-SIIIA | hNaV1.7 | HEK-293 cells | > 1 µM | [8] |
| μ-CnIIIC | rNaV1.2 | HEK-293 cells | 1.3 nM | [9] |
| μ-CnIIIC | rNaV1.4 | HEK-293 cells | 1.3 nM | [9] |
r = rat, m = mouse, h = human
Table 2: Potency of κA-Conotoxins on Potassium Channels
| Toxin | Target K+ Channel | Assay System | Effect | Reference(s) |
| κA-SIVA | Shaker K+ channels | Xenopus oocytes | ~50% decrease in current at 2.5 µM | [2] |
Note: While κA-SIVA shows some activity on potassium channels, its primary mode of action is now considered to be the modulation of sodium channels.[2]
Table 3: Potency of Conantokins on NMDA Receptors
| Toxin | Target NMDA Receptor Subunit | Assay System | Potency (IC50/Ki) | Reference(s) |
| Conantokin-G | NMDA Receptor | Rat cerebellar slices | IC50 = 171 nM | [10] |
| Conantokin-G | NR1/NR2B | Recombinant | High selectivity | [7] |
| Conantokin-T | NMDA Receptor | Cultured murine hippocampal neurons | Ki = 1.1 µM (for con-T[1-9/G1Src/Q6G]) | [11] |
| Con-T[M8Q] | GluN2B-containing NMDARs | in vivo (mice) | High potency (nmol/kg range) | [12] |
| ConRl-B | NR1c/NR2B | Xenopus oocytes | IC50 = 0.009 µM | [13] |
| ConRl-B | NR1c/NR2A | Xenopus oocytes | IC50 = 52 µM | [13] |
Table 4: Effect of Striatoxin on Cardiac Muscle
| Toxin | Preparation | Effect | Concentration Range | Reference(s) |
| Striatoxin (StTX) | Isolated guinea-pig atria | Dose-dependent increase in contractility | 2 x 10⁻⁹ to 3 x 10⁻⁸ M | [5] |
| Striatoxin (StTX) | Isolated rat atria | Dose-dependent increase in contractility | up to 3 x 10⁻⁶ M | [5] |
Experimental Protocols
The characterization of this compound neurotoxins relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Two-electrode Voltage Clamp (TEVC) on Xenopus oocytes
This technique is widely used to study the effect of conotoxins on heterologously expressed ion channels.[14][15][16][17]
1. Oocyte Preparation:
-
Harvest oocytes from mature female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the ion channel subunits of interest into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a high potassium salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to activate the expressed ion channels and record the resulting currents.
-
To test the effect of a conotoxin, perfuse the chamber with a solution containing the toxin at a known concentration.
-
Record the ion channel currents before, during, and after toxin application to determine the extent of inhibition or modulation.
-
Generate dose-response curves by applying a range of toxin concentrations to calculate IC50 values.
Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
This technique allows for the study of conotoxin effects on native ion channels in neurons.[18][19][20][21]
1. Neuron Preparation:
-
Isolate DRG from rodents.
-
Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase, trypsin) and mechanical trituration.
-
Plate the neurons on coated coverslips and allow them to adhere.
2. Electrophysiological Recording:
-
Mount the coverslip with adherent neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the membrane of a single neuron.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the neuron's membrane potential and apply voltage protocols to elicit ionic currents.
-
Apply conotoxins to the bath solution and record their effects on the neuronal ion channels.
Calcium Imaging Assay for NMDA Receptor Antagonists
This method is used to assess the ability of conantokins to block NMDA receptor-mediated calcium influx.[22][23][24][25][26]
1. Cell Preparation:
-
Culture primary neurons (e.g., cerebellar granule cells) or a cell line expressing NMDA receptors (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
2. Fluorescence Measurement:
-
Place the coverslip with the dye-loaded cells in a perfusion chamber on a fluorescence microscope.
-
Excite the cells with light at the appropriate wavelengths for the chosen indicator (e.g., 340 nm and 380 nm for Fura-2).
-
Measure the emitted fluorescence to establish a baseline intracellular calcium level.
-
Perfuse the chamber with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to induce calcium influx.
-
To test the antagonist activity of a conantokin, pre-incubate the cells with the peptide before applying the agonist.
-
The reduction in the agonist-induced fluorescence signal in the presence of the conantokin indicates its inhibitory effect.
-
Quantify the change in fluorescence to determine the potency of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows.
Caption: Modulation of voltage-gated sodium channels by C. striatus toxins.
References
- 1. Discovery and Characterization of the Short κA-Conotoxins: A Novel Subfamily of Excitatory Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure, dynamics and selectivity of the sodium channel blocker µ-conotoxin SIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of the inotropic action of striatoxin, a novel polypeptide toxin from a marine snail, in isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conantokin - Wikipedia [en.wikipedia.org]
- 7. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 18. Pharmacological fractionation of tetrodotoxin-sensitive sodium currents in rat dorsal root ganglion neurons by μ-conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. portal.research.lu.se [portal.research.lu.se]
- 24. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Proteomic and Genomic Analysis of Conus striatus Venom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The venom of the marine cone snail, Conus striatus, is a complex cocktail of neurotoxic peptides, known as conotoxins, which have evolved to rapidly paralyze its prey. This rich biochemical arsenal presents a significant resource for neuroscience research and drug discovery, offering highly specific molecular probes for ion channels and receptors. This technical guide provides a comprehensive overview of the proteomic and genomic methodologies used to analyze C. striatus venom. It details experimental protocols for venom extraction, proteomic profiling, and transcriptomic analysis, and presents a summary of the known venom composition. Furthermore, this guide illustrates the key signaling pathways targeted by these conotoxins, offering a deeper understanding of their mechanisms of action.
Introduction to this compound Venom
This compound, a piscivorous cone snail, possesses a highly specialized venom apparatus that delivers a potent neurotoxic blend to its prey. The primary components of this venom are small, disulfide-rich peptides called conotoxins. These peptides are classified into several gene superfamilies, including the A, M, O1, and O2 superfamilies, which are known to target a variety of ion channels with high specificity and affinity.[1] The venom's complexity is further amplified by extensive post-translational modifications (PTMs) and the presence of numerous peptide isoforms.[1][2] The composition of the venom can also exhibit significant intraspecific variability, with different geographic populations of C. striatus displaying distinct conotoxin profiles.[3][4] This molecular diversity makes the venom a fertile ground for the discovery of novel therapeutic leads, particularly for pain management and neurological disorders.
Quantitative Venom Composition
The proteomic analysis of this compound venom has revealed a diverse array of conotoxins. While the exact quantitative composition can vary between individuals and populations, several key conotoxin superfamilies are consistently identified. The following table summarizes the major conotoxin superfamilies found in C. striatus venom and provides examples of identified peptides with their corresponding molecular masses.
| Conotoxin Superfamily | Predominant Cysteine Framework | Key Molecular Targets | Example Peptides from C. striatus | Molecular Mass (Da) |
| A (Alpha) | CC-C-C | Nicotinic Acetylcholine Receptors (nAChRs) | α-conotoxin SI, SIA, SII | ~1500 - 2500 |
| M (Mu) | CC-C-C-CC | Voltage-gated Sodium Channels (NaV) | µ-conotoxin SIIIA, SIIIB | ~2000 - 3000 |
| O (Omega, Kappa, Gamma) | C-C-CC-C-C | Voltage-gated Calcium Channels (CaV), Voltage-gated Potassium Channels (KV) | κA-conotoxin SIVA, SIVB, SIVC | ~3500 - 4500 |
| Delta (δ) | CC-C-C-C-C | Voltage-gated Sodium Channels (NaV) | δ-conotoxin SVIA-SVIE | ~3000 - 4000 |
| I (Iota) | C-C-C-C-C-C | Voltage-gated Sodium Channels (NaV) | Iota-conotoxin-like S11.2 | Not specified |
| Conkunitzins | Potassium Channels (KV) | conkunitzin-S1 | ~6500 - 7500 | |
| Non-disulfide rich peptides | None | Various | contryphan-S, conopressin-S | < 1000 |
This table is a synthesis of data from multiple sources, and the presence and relative abundance of specific peptides can vary.[1][3]
Experimental Protocols
Venom Extraction and Preparation
A crucial first step in venom analysis is the careful extraction and preparation of the venom sample.
Protocol:
-
Specimen Collection: Live specimens of this compound are collected from their natural habitat.
-
Venom Milking: Venom can be "milked" from live specimens by inducing envenomation into a collection tube. This provides the injected venom cocktail.
-
Venom Duct Dissection: For a more comprehensive analysis of all venom components, the venom duct is dissected from the snail.
-
Crude Venom Extraction: The dissected venom duct is homogenized in an extraction buffer, typically an aqueous solution of 30-60% acetonitrile with 0.1% trifluoroacetic acid (TFA), to precipitate larger proteins and extract the peptides.[5]
-
Lyophilization: The crude venom extract is then lyophilized (freeze-dried) to obtain a stable powder for long-term storage and subsequent analysis.
Proteomic Analysis: RP-HPLC and Mass Spectrometry
Proteomic analysis is essential for separating and identifying the individual peptide components of the venom.
Protocol:
-
Reconstitution: The lyophilized crude venom is reconstituted in a suitable solvent, typically 0.1% TFA in water.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 analytical column is commonly used for separating conotoxins based on their hydrophobicity.[6]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in 90% acetonitrile/10% water.[7]
-
-
Gradient: A linear gradient from 5% to 60% Solvent B over 60 minutes is a typical starting point for venom fractionation.[5][6] The elution of peptides is monitored by UV absorbance at 214 nm.
-
Fraction Collection: Individual peaks are collected for further analysis.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: For detailed sequencing, peptide fractions are often reduced with a reducing agent like dithiothreitol (DTT) and alkylated with iodoacetamide to break the disulfide bonds.[8]
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the molecular masses of the peptides.[9]
-
Tandem Mass Spectrometry (MS/MS): To obtain amino acid sequence information, peptides are fragmented in the mass spectrometer (e.g., using collision-induced dissociation - CID), and the resulting fragment ions are analyzed.[3][4]
-
Data Analysis: The MS and MS/MS data are used to identify the peptides by searching against a database of known conotoxin sequences or through de novo sequencing.
-
Genomic and Transcriptomic Analysis
Genomic and transcriptomic approaches provide insights into the genetic blueprint of the conotoxins.
Protocol:
-
Tissue Dissection: The venom duct is dissected from the snail.
-
RNA Extraction: Total RNA is extracted from the venom duct tissue using standard molecular biology protocols.
-
Library Preparation: The extracted RNA is used to prepare a cDNA library for sequencing.
-
Next-Generation Sequencing (NGS): High-throughput sequencing platforms (e.g., Illumina) are used to sequence the cDNA library, generating millions of short reads.[10]
-
Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct the full-length mRNA transcripts of the conotoxin precursors.[11]
-
Conotoxin Identification: The assembled transcripts are then analyzed to identify the open reading frames (ORFs) that encode the conotoxin precursors. These precursors typically consist of a signal peptide, a pro-peptide region, and the mature toxin sequence.
-
Sequence Analysis: The identified conotoxin sequences are then classified into gene superfamilies based on the homology of their signal sequences.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Venom Analysis
The following diagram illustrates the general workflow for the proteomic and genomic analysis of this compound venom.
Caption: General workflow for proteomic and genomic analysis of Conus venom.
Signaling Pathways Targeted by this compound Conotoxins
This compound conotoxins primarily target ion channels, disrupting normal neuronal signaling. The following diagrams illustrate the mechanism of action of key conotoxin families.
4.2.1. α-Conotoxins Targeting Nicotinic Acetylcholine Receptors (nAChRs)
α-conotoxins are competitive antagonists of nAChRs, blocking the binding of the neurotransmitter acetylcholine (ACh) and preventing ion influx, which leads to muscle paralysis.[12]
Caption: α-Conotoxin mechanism of action at the nAChR.
4.2.2. µ-Conotoxins Targeting Voltage-Gated Sodium Channels (NaV)
µ-conotoxins block the pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the propagation of action potentials.[13] This leads to a failure of nerve impulse transmission and subsequent paralysis.
Caption: µ-Conotoxin mechanism of action at the NaV channel.
4.2.3. ω-Conotoxins Targeting Voltage-Gated Calcium Channels (CaV)
ω-conotoxins, a prominent component of the O-superfamily, block voltage-gated calcium channels, which are critical for neurotransmitter release at the presynaptic terminal. By inhibiting calcium influx, these toxins prevent the release of neurotransmitters like acetylcholine, leading to a disruption of synaptic transmission.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents [mdpi.com]
- 4. Sequencing and mass profiling highly modified conotoxins using global reduction/alkylation followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of five novel disulfide-poor conopeptides from Conus marmoreus venom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric identification and denovo sequencing of novel conotoxins from vermivorous cone snail (Conus inscriptus), and preliminary screening of its venom for biological activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Collaborative Expression: Transcriptomics of Conus virgo Suggests Contribution of Multiple Secretory Glands to Venom Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Analysis of venom gland transcriptomes from two Tesseliconus species, Conus eburneus and Conus tessulatus, reveals inter- and intra-specific variations in conopeptide diversity and expression as well as putative novel gene superfamilies and disulfide-poor venom components [frontiersin.org]
- 12. Isolation and characterization of conopeptides by high-performance liquid chromatography combined with mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Habitat and Venom Variation of Conus striatus for Researchers and Drug Development Professionals
Abstract
Conus striatus, the striated cone, is a piscivorous marine snail with a wide Indo-Pacific distribution. Its venom, a complex cocktail of neurotoxic peptides known as conotoxins, is a subject of intense research due to its potential for novel drug discovery. This guide provides an in-depth analysis of the habitat of C. striatus and the notable intraspecific variation in its venom composition. It details the experimental protocols used to study these aspects, from venom extraction to bioactivity assays. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
The venoms of cone snails (genus Conus) represent a vast and largely untapped library of bioactive compounds.[1] These peptides, or conotoxins, have evolved to be highly potent and specific for a wide range of ion channels and receptors in the nervous systems of their prey and predators.[1] this compound, a fish-hunting species, possesses a particularly complex venom that induces rapid paralysis in its vertebrate prey.[2] A key area of investigation is the variation in venom composition within the same species, which can be influenced by geographical location, diet, and other environmental factors. Understanding this variation is crucial for identifying novel conotoxins and for the development of new therapeutic agents. This technical guide synthesizes current knowledge on the habitat of C. striatus and the documented variations in its venom, with a focus on the methodologies employed in this research.
Habitat and Distribution of this compound
This compound has an extensive geographical range, inhabiting the tropical and subtropical waters of the Indo-Pacific Ocean, from the east coast of Africa and the Red Sea to the islands of Polynesia, including Australia and Hawaii.[2][3]
Environmental Parameters
The species is primarily found in shallow marine environments, typically on sandy or muddy sand substrates in proximity to coral reefs.[3][4] They are often found in sheltered bays and may be concealed under rocks or within algal cover during the day, as they are nocturnal hunters.[3]
| Parameter | Value/Description | Source(s) |
| Geographic Range | Indo-Pacific: 36°N - 41°S, 26°E - 134°W | [5] |
| Depth Range | 1 - 50 meters | [3][5] |
| Substrate | Sand, muddy sand | [3][4] |
| Primary Habitat | Shallow subtidal zones, near coral reefs | [3][5][6] |
| Population Density | Variable; can be high on reef flats (up to 6.15 individuals/m²) but lower on subtidal reefs (0.13 individuals/m²) in some Conus assemblages. | [7] |
Table 1: Key Habitat Parameters for this compound.
Venom Composition and Intraspecific Variation
The venom of C. striatus is a complex mixture of conotoxins, with significant variation observed between geographically distinct populations. This variation highlights the adaptive evolution of venom to specific prey and environments.
Major Conotoxin Families
The venom is dominated by several gene superfamilies of conotoxins, including the A, M, and O superfamilies.[8] Of particular note are the κA-conotoxins, which are major components of the predatory venom and are responsible for inducing spastic paralysis in fish prey.[2]
Geographical Venom Variation: A Case Study
A study comparing the venom of C. striatus from Mayotte Island (Indian Ocean) and Australia (Pacific Ocean) revealed significant differences in the most abundant venom components.[2]
| Conotoxin/Feature | Mayotte Population (Indian Ocean) | Australian Population (Pacific Ocean) | Other Populations | Source(s) |
| Novel κA-conotoxin SIVC | Present and unique to this population | Not detected | Not reported | [2] |
| SIVA conotoxin (4079.6 Da) | Not detected | Detected | Commonly found | [2][9] |
| Glycosylation Pattern of κA-conotoxins | 2x(Hex₂HexNAc) | Not specified, but differs from Mayotte | Hex₃HexNAc₂ | [2] |
| Mass Difference in a key peptide fraction | A 42 Da difference observed, corresponding to an acetylation | Not specified | Not specified | [9] |
Table 2: Quantitative and Qualitative Venom Variation Between this compound Populations.
Experimental Protocols
The study of Conus venom involves a series of specialized techniques to extract, separate, characterize, and assess the bioactivity of its components.
Venom Extraction
Venom is typically obtained from live specimens through a "milking" process. This involves inducing the snail to extend its proboscis and inject venom into a collection vessel, often covered with a latex membrane.[10][11] This method allows for the collection of injected venom, which may differ from the composition of the entire venom duct.
Caption: Workflow for venom extraction from live this compound.
Venom Fractionation and Purification
The crude venom is a complex mixture that requires separation to isolate individual conotoxins. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard method for this purpose.[12][13]
Protocol Outline: Reverse-Phase HPLC
-
Mobile Phase: A gradient of acetonitrile in water, with an ion-pairing agent like trifluoroacetic acid (TFA), is employed.[12][14]
-
Detection: Eluting peptides are detected by UV absorbance, typically at 214 nm.[9]
-
Fraction Collection: Peaks corresponding to different peptides are collected for further analysis.
Caption: General experimental workflow for venom analysis.
Conotoxin Characterization
Mass spectrometry (MS) is a critical tool for determining the molecular weights and amino acid sequences of the purified conotoxins.
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): Used for rapid determination of molecular masses of peptides in the collected HPLC fractions.[16]
-
ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): Employed for de novo sequencing of novel peptides by fragmenting the peptide and analyzing the resulting ion masses.[2][17] This technique is also crucial for identifying post-translational modifications, such as glycosylation and acetylation.[2][9]
Bioactivity Assays
To determine the functional properties of isolated conotoxins, various bioactivity assays are performed. For conotoxins targeting nicotinic acetylcholine receptors (nAChRs), electrophysiological techniques are commonly used.
Protocol Outline: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest.
-
Receptor Expression: Oocytes are incubated for several days to allow for the expression of functional nAChRs on the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes (one for voltage clamping, one for current recording).
-
Agonist Application: The natural ligand for the receptor (e.g., acetylcholine) is applied to elicit an ionic current.
-
Conotoxin Application: The purified conotoxin is applied to the oocyte, and the change in the acetylcholine-induced current is measured to determine the inhibitory effect of the toxin.[18]
Signaling Pathway: α-Conotoxin Inhibition of Nicotinic Acetylcholine Receptors
Many conotoxins from the A-superfamily, known as α-conotoxins, are competitive antagonists of nAChRs.[1] These ligand-gated ion channels are crucial for fast synaptic transmission in the central and peripheral nervous systems.[1]
Caption: α-Conotoxin competitive antagonism at the nAChR.
By binding to the acetylcholine binding site on the nAChR, α-conotoxins prevent the channel from opening in response to acetylcholine. This blocks the influx of sodium ions, thereby inhibiting postsynaptic membrane depolarization and leading to neuromuscular blockade and paralysis. The high specificity of different α-conotoxins for various nAChR subtypes makes them invaluable tools for studying the pharmacology of these receptors and as potential leads for drugs targeting nAChR-related pathologies.[19][20]
Conclusion and Future Directions
This compound remains a rich source of novel neurotoxins with significant potential for biomedical applications. The pronounced geographical variation in its venom composition underscores the importance of studying diverse populations to fully explore the chemical diversity of its conotoxins. Advances in proteomics and transcriptomics, combined with refined bioactivity screening methods, will continue to accelerate the discovery and characterization of new venom components. A deeper understanding of the ecological drivers of venom variation and the precise molecular interactions of conotoxins with their targets will be pivotal for the successful translation of these natural peptides into next-generation therapeutics.
References
- 1. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Ecology Summary - this compound [sealifebase.se]
- 5. shopfinglass.com [shopfinglass.com]
- 6. Conus | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. NIST Cone Snail Research: Milking Killer Mollusks for Medical Answers | NIST [nist.gov]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Identification of Bioactive Peptides in Conus striatus Venom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification, purification, and characterization of bioactive peptides from the venom of the marine cone snail, Conus striatus. This piscivorous snail possesses a complex venom cocktail rich in neurotoxins, known as conotoxins, which are of significant interest for neuroscience research and drug discovery due to their high specificity and potency towards a wide range of ion channels and receptors.
Venom Composition and Peptide Diversity
The venom of this compound is a complex mixture of hundreds to thousands of unique peptides. These conotoxins are small, typically 10-40 amino acids in length, and are often structurally constrained by multiple disulfide bonds. They are classified into several gene superfamilies based on the conservation of their signal peptide sequences. A multi-omics approach, combining transcriptomics and proteomics, has revealed a significant diversity of conotoxins in C. striatus.[1][2]
A study integrating next-generation and third-generation sequencing of the C. striatus venom duct transcriptome identified a total of 428 conotoxin precursor peptides. These were assigned to 13 gene superfamilies, with the A, O1, and W superfamilies being the most abundant.[2] Proteomic analyses have further confirmed this diversity at the protein level, revealing numerous post-translational modifications (PTMs) that contribute to the vast array of bioactive peptides.[3][4]
Table 1: Major Conotoxin Superfamilies Identified in this compound Venom
| Superfamily | Primary Molecular Target(s) | Cysteine Framework(s) | Representative Conotoxins/Subfamilies |
| A | Nicotinic Acetylcholine Receptors (nAChRs), Potassium Channels (K+) | I, II, IV | α-conotoxins (e.g., SI, SII), κA-conotoxins (e.g., SIVA, SIVB)[2][5] |
| O1, O2, O3 | Voltage-gated Calcium Channels (CaV), Voltage-gated Sodium Channels (NaV) | VI/VII | ω-conotoxins, μO-conotoxins |
| M | Voltage-gated Sodium Channels (NaV) | III | μ-conotoxins (e.g., SIIIA, SIIIB)[6] |
| T | Various ion channels | V | T-conotoxins |
| W | Largely uncharacterized | Cysteine-poor | W-conotoxins[2] |
Experimental Protocols
The identification and characterization of bioactive peptides from this compound venom involves a multi-step process, beginning with venom extraction and culminating in functional characterization.
Venom Extraction
Crude venom can be obtained from live or dissected specimens of this compound.
-
Milking of Live Specimens: This non-lethal method involves inducing the snail to extend its proboscis and discharge venom into a collection tube or onto a membrane. This is often stimulated by presenting prey or a prey-mimicking stimulus.
-
Extraction from Venom Ducts: This is a more common method for obtaining larger quantities of venom.
-
Dissect the venom duct from the snail.
-
The duct can be minced and extracted with an appropriate solvent, typically an aqueous solution of acetonitrile (e.g., 30-50% ACN) containing a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) to aid in peptide solubility and prevent degradation.
-
The extract is then centrifuged to remove cellular debris, and the supernatant containing the crude venom is collected and lyophilized for storage.[3]
-
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for separating the complex mixture of peptides in the crude venom.
-
Sample Preparation: Reconstitute the lyophilized crude venom in the initial mobile phase (e.g., 0.1% TFA in water).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in 90% acetonitrile/10% water.
-
-
Gradient: A linear gradient from a low concentration of Solvent B to a high concentration is applied over a set period (e.g., 0-60% Solvent B over 60 minutes) to elute peptides based on their hydrophobicity.
-
Detection: Eluting peptides are detected by their absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis.[3]
Peptide Identification: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the molecular weights of the purified peptides and for obtaining sequence information.
-
Sample Preparation: Aliquots of the HPLC fractions are mixed with a matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF MS) or directly infused into an electrospray ionization source (ESI-MS).
-
Mass Analysis:
-
MALDI-TOF MS: Provides rapid determination of the molecular weights of the peptides in each fraction.
-
LC-ESI-MS/MS: Liquid chromatography is coupled directly to an electrospray ionization mass spectrometer. This allows for further separation of peptides followed by tandem mass spectrometry (MS/MS). In MS/MS, a specific peptide ion is selected, fragmented, and the masses of the fragments are measured.
-
-
Data Analysis and Sequencing:
-
The fragmentation pattern from the MS/MS spectra is used to deduce the amino acid sequence of the peptide (de novo sequencing).
-
The identified sequences can be searched against databases like ConoServer to identify known conotoxins or classify new ones.
-
Mass shifts in the spectra can indicate the presence of post-translational modifications (PTMs) such as amidation, hydroxylation, glycosylation, and bromination.[3][4]
-
Table 2: Quantitative Data for Selected Conotoxins from this compound
| Conotoxin | Superfamily | Sequence | PTMs | Monoisotopic Mass (Da) |
| κA-SIVA | A | ZKSLVPSVITTCCGYDOGTMCOOCRCTNSC | Pyroglutamic acid (Z), Hydroxyproline (O), Amidation | 4079.6[3] |
| κA-SIVB | A | ZKSLVPSVITTCCGYDOGTMCOOCRCTNSC-NH2 | Pyroglutamic acid (Z), Hydroxyproline (O), C-terminal amidation | ~4096 |
| μ-SIIIA | M | RDCCTOOKKCKDRQCKOQRCCA-NH2 | Hydroxyproline (O), C-terminal amidation | 2499.1 |
| μ-SIIIB | M | RDCCTOOKKCKDRQCKOQRCCA | Hydroxyproline (O) | 2500.1 |
| conkunitzin-S1 | - | GPDFCLEDPAETGPCKAMRYSFNKFIGGCREGNANNFKTIEECRRTCVG | - | 6940.7 |
Note: This table provides a selection of identified peptides. The venom contains a much larger number of components. PTMs and exact masses can vary between studies and individual snails.
Bioactivity Screening: Electrophysiology
Electrophysiology is the gold standard for characterizing the functional activity of conotoxins on their ion channel and receptor targets.
This technique is well-suited for studying the effects of conotoxins on heterologously expressed ion channels.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to remove the follicular layer.
-
Inject cRNA encoding the target ion channel subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit ion currents through the expressed channels.
-
Apply the purified conotoxin to the bath and record the effect on the ion currents.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after conotoxin application to determine the percentage of inhibition.
-
Construct dose-response curves to determine the IC50 value of the conotoxin.
-
This technique allows for the study of conotoxin effects on ion channels expressed in a mammalian cell line.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with plasmids containing the cDNA for the target ion channel subunits. A co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.
-
-
Electrophysiological Recording (Whole-Cell Configuration):
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
Rupture the membrane patch to gain electrical access to the cell interior.
-
Clamp the cell at a holding potential and apply voltage protocols to elicit currents.
-
Perfuse the conotoxin onto the cell and record the changes in current.
-
-
Data Analysis:
-
Similar to TEVC, analyze the data to determine the potency and selectivity of the conotoxin.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification and characterization of bioactive peptides from this compound venom.
Signaling Pathways
Conotoxins from this compound exert their effects by modulating the activity of various ion channels and receptors, thereby interfering with key signaling pathways.
κ-conotoxins, such as κA-SIVA, primarily target voltage-gated potassium (K+) channels. By blocking these channels, they can prolong the duration of action potentials, leading to increased neurotransmitter release and neuronal hyperexcitability.
α-conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs). By blocking these ligand-gated ion channels at the neuromuscular junction or in the central nervous system, they inhibit the effects of acetylcholine, leading to muscle paralysis or modulation of neurotransmission.
Conclusion
The venom of this compound represents a vast and largely untapped resource of novel bioactive peptides with significant potential for the development of new therapeutic agents and research tools. The systematic approach outlined in this guide, combining modern analytical and electrophysiological techniques, is essential for the successful identification, characterization, and exploitation of these valuable natural compounds. Further research into the precise molecular targets and mechanisms of action of the diverse array of conotoxins in this species will undoubtedly continue to provide valuable insights into fundamental physiological processes and open new avenues for drug discovery.
References
- 1. α‐Conotoxins active at α3‐containing nicotinic acetylcholine receptors and their molecular determinants for selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 3. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel conotoxin from this compound, mu-SIIIA, selectively blocking rat tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotoxic Arsenal of Conus striatus: An In-depth Guide to its Effects on Vertebrate Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
The venom of the piscivorous cone snail, Conus striatus, represents a complex library of neuroactive peptides, known as conotoxins. These toxins have evolved to rapidly paralyze prey by targeting a wide array of ion channels and receptors within the vertebrate nervous system. This technical guide provides a comprehensive overview of the effects of this compound toxins, with a focus on their mechanisms of action, quantitative data on their potency, and detailed experimental protocols for their study.
Overview of this compound Venom Composition
The venom of this compound is a cocktail of various conotoxin superfamilies, each with distinct molecular targets. Proteomic and transcriptomic analyses have revealed a diverse array of conopeptides, with the most prominent being the κA-conotoxins, which are largely responsible for the initial spastic paralysis observed in envenomated fish.[1] Other significant components include μ-conotoxins, δ-conotoxins, α-conotoxins, and ω-conotoxins, each contributing to the overall neurotoxic effect by targeting different components of the nervous system.[2]
Key Conotoxin Families and Their Molecular Targets
The devastatingly rapid and potent effects of this compound venom are a result of the synergistic action of multiple conotoxin families, each precisely targeting a specific component of the vertebrate nervous system. This coordinated molecular assault disrupts neuronal communication at multiple levels, leading to paralysis. The primary conotoxin families identified in this compound venom and their principal molecular targets are detailed below.
κA-Conotoxins: The Inducers of Spastic Paralysis
The most abundant and functionally significant toxins in the predatory venom of this compound are the κA-conotoxins, including SIVA and SIVB.[3] These toxins are the primary drivers of the immediate, violent muscle spasms and tetanic paralysis observed in fish upon envenomation.[3] Their primary mechanism of action involves the modulation of voltage-gated sodium channels (NaV) in motor axons. By altering the gating properties of these channels, κA-conotoxins induce intense, repetitive firing of motor neurons, leading to uncontrolled muscle contraction.[3] While initially thought to also target potassium channels, subsequent research has pointed to NaV channels as their principal target.[4]
μ-Conotoxins: Blockers of Muscle and Neuronal Sodium Channels
μ-conotoxins from this compound, such as SIIIA and SIIIB, are potent inhibitors of voltage-gated sodium channels. These toxins are crucial for inducing flaccid paralysis by blocking the propagation of action potentials in excitable tissues. Notably, different μ-conotoxins exhibit selectivity for different NaV channel subtypes. For instance, μ-SIIIA has been shown to selectively block tetrodotoxin-resistant (TTX-R) sodium channels in neurons, which are important in nociceptive pathways.[5] This subtype selectivity makes them valuable tools for dissecting the physiological roles of different sodium channel isoforms and as potential leads for the development of novel analgesics.
δ-Conotoxins: Modulators of Sodium Channel Inactivation
δ-conotoxins, including SVIE from this compound, also target voltage-gated sodium channels. However, their mechanism differs from that of μ-conotoxins. Instead of blocking the channel pore, δ-conotoxins slow the rate of channel inactivation.[6][7] This leads to a prolonged influx of sodium ions during an action potential, resulting in hyperexcitability of neurons. The interaction of δ-conotoxin SVIE has been localized to the domain-4 voltage sensor of NaV channels.[7]
α-Conotoxins: Antagonists of Nicotinic Acetylcholine Receptors
α-conotoxins from this compound, such as SI and SII, are competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are critical for synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems. By blocking the binding of acetylcholine, α-conotoxins inhibit postsynaptic depolarization, leading to muscle paralysis. Different α-conotoxins display varying selectivity for muscle-type versus neuronal-type nAChRs, and even for different subunit compositions of these receptors.[8][9][10]
ω-Conotoxins: Blockers of Voltage-Gated Calcium Channels
ω-conotoxins found in this compound venom, such as SVIA and SVIB, are potent blockers of voltage-gated calcium channels (CaV), particularly the N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[11] These channels are crucial for neurotransmitter release from presynaptic terminals. By inhibiting calcium influx, ω-conotoxins effectively block synaptic transmission, contributing to the overall paralytic effect of the venom.
Quantitative Data on Toxin Effects
The potency and selectivity of this compound conotoxins have been quantified using various experimental techniques. The following tables summarize the available quantitative data for the major conotoxin families.
| Toxin Family | Toxin Name | Target | Vertebrate System | Potency (IC50/Kd) | Reference |
| α-Conotoxins | α-conotoxin SI | Muscle nAChR (adult) | Mouse | 113 nM | [8] |
| Muscle nAChR (fetal) | Mouse | 142 nM | [8] | ||
| α-conotoxin SII | Muscle nAChR (adult) | Rodent | 120 nM | [9][12] | |
| Muscle nAChR (fetal) | Rodent | 370 nM | [9][12] | ||
| κA-Conotoxins | κA-conotoxin SIVA | Shaker K+ channels | Xenopus oocytes | ~50% inhibition at 2.5 µM | [13] |
| μ-Conotoxins | μ-conotoxin SIIIA | TTX-resistant Na+ channels | Frog neurons | Potent blocker (specific IC50 not provided) | [5] |
| ω-Conotoxins | ω-conotoxin SVIA | N-type Ca2+ channels (CaV2.2) | Vertebrate neurons | Potent blocker (specific IC50 not provided) | [11] |
| ω-conotoxin SVIB | N-type (CaV2.2) & P/Q-type (CaV2.1) Ca2+ channels | Vertebrate neurons | Potent blocker (specific IC50 not provided) | [11] |
Experimental Protocols
The characterization of this compound conotoxins relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in this guide.
Electrophysiology: Whole-Cell Patch Clamp Recording
This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the detailed characterization of toxin effects on ion channel function.
Cell Preparation:
-
Culture vertebrate neurons (e.g., dorsal root ganglion neurons) or HEK293 cells stably expressing the ion channel of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Under visual guidance, approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a holding potential of -80 mV.
-
Elicit ion currents by applying voltage steps appropriate for the channel being studied (e.g., for NaV channels, a series of depolarizing steps from -80 mV to +60 mV).
-
After obtaining a stable baseline recording, perfuse the toxin at the desired concentration into the recording chamber.
-
Record the changes in ion current amplitude and kinetics in the presence of the toxin.
-
To determine the IC50, apply a range of toxin concentrations and measure the percentage of current inhibition at each concentration.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a toxin to its receptor.
Membrane Preparation:
-
Homogenize vertebrate brain tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [125I]-α-bungarotoxin for nAChRs).
-
Add increasing concentrations of the unlabeled conotoxin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of conotoxin that inhibits 50% of the specific binding of the radioligand (IC50).
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration in response to toxin application, which is particularly useful for studying toxins that affect voltage-gated calcium channels or cause neuronal hyperexcitability.
Cell Preparation and Dye Loading:
-
Culture vertebrate neurons on glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
Imaging Procedure:
-
Mount the dish on the stage of a fluorescence microscope equipped with a camera.
-
Excite the fluorescent dye at the appropriate wavelength(s) and record the emitted fluorescence.
-
Establish a baseline fluorescence level.
-
Apply the conotoxin to the cells.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound toxins and a typical experimental workflow for their characterization.
Caption: Signaling pathways at the neuromuscular junction affected by this compound conotoxins.
Caption: A typical workflow for characterizing conotoxin effects using whole-cell patch clamp electrophysiology.
Conclusion
The venom of this compound is a treasure trove of highly specific and potent neurotoxins that have become invaluable tools in neuroscience research. By targeting a diverse range of ion channels and receptors with high precision, these conotoxins have enabled researchers to dissect the complex mechanisms of neuronal signaling. Furthermore, their exquisite selectivity for specific subtypes of ion channels has made them promising leads for the development of novel therapeutics for a variety of neurological disorders, including chronic pain and epilepsy. This guide provides a foundational understanding of the effects of this compound toxins on vertebrate nervous systems, offering both a summary of current knowledge and practical guidance for further research in this exciting field.
References
- 1. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel conotoxins from this compound and Conus kinoshitai selectively block TTX-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of delta-conotoxins PVIA and SVIE on sodium channels in the amphibian sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interaction of delta-conotoxins with voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine-Rich α-Conotoxin SII Displays Novel Interactions at the Muscle Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Toxins from Marine Conus Snails with Activity on Potassium Channels and/or Currents | MDPI [mdpi.com]
Transcriptome Analysis of the Conus striatus Venom Duct: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the transcriptome analysis of the venom duct of Conus striatus, the striated cone snail. The venom of this marine mollusk is a rich source of novel bioactive peptides, known as conotoxins, which have significant potential for therapeutic drug development. This document summarizes key quantitative data, details the experimental protocols for transcriptome sequencing and analysis, and provides a visual representation of the experimental workflow.
Data Presentation
The following tables summarize the quantitative data from the transcriptome analysis of the this compound venom duct, primarily based on the findings of Liao et al. (2022).[1]
Table 1: Conotoxin Precursors Identified in the this compound Venom Duct
This table provides a comparative summary of the number of conotoxin precursors identified using Next-Generation Sequencing (Illumina) and Third-Generation Sequencing (PacBio).
| Sequencing Platform | Number of Identified Conotoxin Precursors |
| Illumina (NGS) | 82 |
| PacBio (TGS) | 366 |
| Total Unique Precursors | 428 |
Data sourced from Liao et al. (2022).[1]
Table 2: Distribution of Conotoxin Gene Superfamilies in the this compound Venom Duct
This table outlines the various conotoxin gene superfamilies identified through the combined transcriptome analysis. The venom duct transcriptome is dominated by the A and O superfamilies.[1]
| Gene Superfamily | Number of Identified Sequences |
| A | 103 |
| O1 | 149 |
| O2 | 23 |
| O3 | 11 |
| M | 34 |
| T | 21 |
| W | 15 |
| B1 | 5 |
| R | 3 |
| S | 2 |
| Z | 2 |
| Unassigned | 15 |
| Total | 428 |
Data compiled from Liao et al. (2022).[1]
Table 3: Top 5 Most Highly Expressed Conotoxins in the this compound Venom Duct
This table lists the top 5 conotoxins with the highest expression levels, quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
| Transcript ID | Superfamily | FPKM Value | Putative Identification |
| Ts-165 | O1 | 37,365.27 | ω-conotoxin SVIA |
| Ts-147 | Contryphan | - | Contryphan |
| - | A | High | κA-conotoxins |
| - | W | Low | W superfamily conotoxins |
| - | Z | Low | Z superfamily conotoxins |
FPKM values and identifications are based on data from Liao et al. (2022). Note that specific FPKM values for all top expressed conotoxins were not available in the primary source.[1]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the transcriptome analysis of the this compound venom duct.
Sample Collection and RNA Extraction
-
Specimen Collection: Specimens of this compound are collected from their natural habitat (e.g., the South China Sea).
-
Tissue Dissection: The venom duct, along with other tissues like the radular sheath, venom gland, and salivary gland, is dissected from the snail.
-
RNA Preservation: The dissected tissues are immediately stored in an RNA preservation solution (e.g., RNA later) to prevent RNA degradation.
-
RNA Extraction: Total RNA is extracted from the tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
Illumina (NGS) Library Preparation and Sequencing
-
mRNA Purification: mRNA is purified from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
End Repair and Ligation: The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end. Sequencing adapters are then ligated to the fragments.
-
PCR Amplification: The ligated products are amplified by PCR to create the final cDNA library.
-
Sequencing: The library is sequenced on an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.
PacBio (TGS) Library Preparation and Sequencing
-
cDNA Synthesis: Full-length cDNA is synthesized from the total RNA using a commercial kit (e.g., SMARTer PCR cDNA Synthesis Kit).
-
Library Construction: The full-length cDNA is used to construct a SMRTbell library for PacBio sequencing. This involves DNA damage repair, end repair, and ligation of hairpin adapters.
-
Sequencing: The SMRTbell library is sequenced on a PacBio Sequel platform to generate long reads.
Bioinformatic Analysis of Transcriptome Data
-
Data Pre-processing: Raw sequencing reads from both Illumina and PacBio platforms are pre-processed to remove low-quality reads, adapter sequences, and other artifacts.
-
Transcriptome Assembly:
-
Illumina Data: The short reads are assembled de novo using software such as Trinity.
-
PacBio Data: The long reads are processed to generate high-quality consensus sequences.
-
-
Error Correction: The PacBio long reads are corrected using the high-quality Illumina short reads to improve the accuracy of the transcriptome assembly.
-
Gene Annotation: The assembled transcripts are annotated by comparing them against public databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.
-
Conotoxin Identification:
-
A local database of known conotoxin sequences is created from sources like the ConoServer database.
-
The assembled transcripts are searched against this local database using BLAST to identify putative conotoxin sequences.
-
Specialized software like ConoPrec may be used for more accurate prediction of conotoxin precursors, including the signal, pro-, and mature peptide regions.
-
-
Expression Analysis: The Illumina reads are mapped back to the assembled transcriptome, and the expression levels of the transcripts are quantified using methods like FPKM.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the transcriptome analysis of the this compound venom duct.
Experimental and bioinformatic workflow for this compound venom duct transcriptome analysis.
References
Methodological & Application
Application Notes and Protocols for the Purification of Conotoxins from Conus striatus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the purification of conotoxins from the venom of the marine cone snail, Conus striatus. The methodologies detailed below are foundational for the discovery and characterization of novel neurotoxins with significant potential for pharmacological and therapeutic applications.
Introduction
This compound, a piscivorous cone snail, possesses a complex venom composed of a diverse array of small, disulfide-rich peptides known as conotoxins.[1] These peptides are potent and highly selective modulators of various ion channels, receptors, and transporters in the nervous system, making them invaluable tools for neuroscience research and promising candidates for drug development.[1][2] The purification of these conotoxins from the crude venom is a critical first step in their characterization and subsequent application. The typical purification workflow involves venom extraction, followed by a multi-step chromatographic process, primarily utilizing size-exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Venom Extraction
The initial step in the purification process is the extraction of crude venom from the venom duct of this compound.
Protocol 1: Venom Duct Dissection and Extraction
This protocol is adapted from methodologies described for Conus species.[4][5]
Materials:
-
Live specimens of this compound
-
Dissecting tools (scissors, forceps)
-
Homogenizing buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂)[5]
-
Microcentrifuge tubes
-
Sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Carefully crack the shell of a live this compound specimen to expose the soft body.
-
Immediately locate and dissect the venom duct, a long, convoluted tube.
-
Cut the excised venom duct into small pieces and place them in a pre-chilled microcentrifuge tube containing 1-3 mL of homogenizing buffer.[5]
-
Homogenize the tissue by sonicating the sample on ice. Use three cycles of 50 seconds, with a 10-second pulse on and a 20-second pulse off to prevent overheating.[5]
-
Clarify the homogenate by centrifuging at 4,000 rpm for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the crude venom extract. Store the crude venom at -20°C or -80°C for long-term storage.
Chromatographic Purification
A two-step chromatographic procedure is typically employed to purify conotoxins from the crude venom extract. This involves an initial fractionation by size-exclusion chromatography (SEC) followed by high-resolution purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules elute first, while smaller molecules, like conotoxins, are retained longer in the column. This step is effective for initial fractionation and desalting of the crude venom.
Protocol 2: Size-Exclusion Chromatography
This protocol is a representative method based on practices for conotoxin purification.[4][6]
Materials:
-
Crude venom extract from Protocol 1
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 7.4)[6]
-
Chromatography system (e.g., FPLC)
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Equilibrate the SEC column (e.g., 5 x 90 cm Sephadex G-25) with at least two column volumes of elution buffer.[6]
-
Load the crude venom extract onto the column.
-
Elute the sample with the elution buffer at a constant flow rate (e.g., 0.33 mL/min).[5]
-
Monitor the elution profile at 280 nm to detect protein-containing fractions.
-
Collect fractions of a defined volume (e.g., 4 mL) using a fraction collector.[6]
-
Pool the fractions corresponding to the major peaks for further analysis and purification. Typically, conotoxins will elute in the later fractions due to their small size.
-
Assess the biological activity of the pooled fractions using a relevant bioassay to identify the fractions containing the conotoxins of interest.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is the primary method for purifying conotoxins to homogeneity.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography
This protocol is based on a detailed method for the separation of this compound venom.[7]
Materials:
-
SEC-fractionated venom peptides
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Luna Omega PS C18, 250 mm × 4.6 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
-
Fraction collector
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the pooled and filtered SEC fractions onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient is 0-80% of Mobile Phase B over 80 minutes.[7]
-
Maintain a constant flow rate of 1 mL/min and a column temperature of 40°C.[7]
-
Monitor the elution of peptides by measuring the absorbance at 214 nm.[7]
-
Collect 1-minute fractions automatically into a 96-well plate or other collection tubes.[7]
-
The resulting fractions, containing purified conotoxins, can be lyophilized and stored at -20°C.
-
Assess the purity of the collected fractions using analytical RP-HPLC and characterize their mass by mass spectrometry.
Quantitative Analysis
A summary of the purification process is essential to evaluate the efficiency of each step. The following table provides a representative example of the data that should be collected during the purification of a conotoxin.
| Purification Step | Total Protein (mg) | Bioactivity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Venom Extract | 100 | 10,000 | 100 | 100 | 1 |
| Size-Exclusion Chromatography | 20 | 8,000 | 400 | 80 | 4 |
| Reversed-Phase HPLC | 1.5 | 6,000 | 4,000 | 60 | 40 |
Note: The values in this table are illustrative and will vary depending on the specific conotoxin, the starting material, and the efficiency of the purification steps.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the purification of conotoxins from this compound is depicted below.
Caption: A typical workflow for the purification and characterization of conotoxins.
Signaling Pathway: Conotoxin Blockade of Voltage-Gated Calcium Channels
Many conotoxins, such as the ω-conotoxins from this compound, exert their effects by blocking voltage-gated calcium channels (VGCCs) at the presynaptic terminal of neurons. This blockade disrupts neurotransmission.[1]
Caption: Mechanism of action of ω-conotoxin on a presynaptic nerve terminal.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the successful purification of conotoxins from this compound. Adherence to these methodologies will enable researchers to isolate these valuable peptides for further investigation into their structure, function, and therapeutic potential. The complexity of conotoxin diversity within a single species necessitates careful and systematic purification and characterization to unlock their full pharmacological promise.
References
- 1. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteogenomic Assessment of Intraspecific Venom Variability: Molecular Adaptations in the Venom Arsenal of Conus purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC [mdpi.com]
Solid-Phase Synthesis of Conus striatus Conopeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopeptides, a diverse array of small, disulfide-rich peptides isolated from the venom of marine cone snails (Conus species), have garnered significant attention in neuroscience research and drug development due to their high potency and selectivity for various ion channels, receptors, and transporters.[1] Conus striatus, a fish-hunting cone snail, is a rich source of conotoxins, including the ω-conotoxins that target voltage-gated calcium channels.[2] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound conopeptides, with a particular focus on ω-conotoxin SVIA, a potent blocker of N-type (CaV2.2) voltage-gated calcium channels.[2][3]
The protocols outlined below utilize Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase chemistry, a widely adopted methodology for peptide synthesis.[4] A key challenge in conotoxin synthesis is the correct formation of multiple disulfide bridges, which is crucial for their three-dimensional structure and biological activity.[5] This guide will cover both one-pot oxidation and regioselective disulfide bond formation strategies to achieve the native folding of the synthesized peptide.
Data Presentation
Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis
| Material/Reagent | Supplier/Grade | Purpose |
| Rink Amide MBHA Resin | High-loading (e.g., 0.5-0.8 mmol/g) | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | Peptide synthesis grade | Building blocks for the peptide chain |
| N,N'-Diisopropylcarbodiimide (DIC) | Anhydrous | Coupling reagent |
| Oxyma Pure | Anhydrous | Coupling additive to prevent racemization |
| Piperidine | Reagent grade | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Dichloromethane (DCM) | ACS grade | Solvent for washing |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger during cleavage |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger for Trt protecting groups |
| Water | HPLC grade | Scavenger and solvent |
| Diethyl ether (cold) | ACS grade | Peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | HPLC solvent |
| Iodine | ACS grade | Oxidizing agent for disulfide bond formation |
| L-Ascorbic acid | ACS grade | Quenching agent for iodine oxidation |
| Guanidine hydrochloride | Molecular biology grade | Denaturant for folding buffer |
| Tris-HCl | Molecular biology grade | Buffer component for folding |
| Reduced Glutathione (GSH) | Molecular biology grade | Redox component for folding |
| Oxidized Glutathione (GSSG) | Molecular biology grade | Redox component for folding |
Table 2: Representative Yields and Purity for ω-Conotoxin Synthesis
| Synthesis Step | Product | Purity (RP-HPLC) | Yield | Reference |
| Solid-Phase Peptide Synthesis | Linear Peptide | >70% (crude) | ~60-70% | [5] |
| Cleavage and Deprotection | Crude Linear Peptide | >70% | ~80-90% | [5] |
| Oxidative Folding (One-pot) | Folded Conotoxin | >95% (after purification) | ~10-20% | [6] |
| Regioselective Oxidation (Stepwise) | Folded Conotoxin | >98% (after purification) | ~20-30% | [5] |
| Final Purified Product | ω-conotoxin | >99% | ~5-15% (overall) | [5][6] |
Note: Yields are highly dependent on the specific peptide sequence, coupling efficiency, and success of the oxidative folding. The values presented are representative estimates based on the synthesis of similar ω-conotoxins.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear ω-Conotoxin SVIA
This protocol is based on standard Fmoc chemistry. The sequence for ω-conotoxin SVIA is CKSKGAKCSKLMYDCCSGSCGRRGK-NH2. Cysteine residues that will form disulfide bonds are protected with appropriate protecting groups (e.g., Trityl (Trt) for one-pot oxidation, or a combination of Trt and Acetamidomethyl (Acm) for regioselective synthesis).
1.1. Resin Preparation:
-
Swell Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
1.2. Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) (4 equivalents relative to resin loading) in DMF.
-
Add DIC (4 equivalents) and Oxyma Pure (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature with shaking.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
1.3. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid.
-
Wash the resin with DMF (5 times) and DCM (3 times).
1.4. Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each subsequent amino acid in the ω-conotoxin SVIA sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude linear peptide under vacuum.
Purification of the Linear Peptide
-
Dissolve the crude linear peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5-65% acetonitrile over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize.
Oxidative Folding
4.1. One-Pot Oxidative Folding:
-
Dissolve the purified linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0, containing 0.1 M NaCl, 1 mM reduced glutathione (GSH), and 0.1 mM oxidized glutathione (GSSG)) to a final peptide concentration of 0.1-0.5 mg/mL.
-
Gently stir the solution, open to the air, at room temperature or 4°C for 24-48 hours.
-
Monitor the folding progress by RP-HPLC. The correctly folded isomer will typically have a shorter retention time than the linear peptide and misfolded isomers.
-
Once the folding is complete, acidify the solution with TFA to a pH of 2-3 to stop the reaction.
4.2. Regioselective Disulfide Bond Formation (using Trt and Acm protecting groups): This method provides control over the formation of specific disulfide bonds. For ω-conotoxin SVIA, a possible strategy is to protect Cys1, Cys8, Cys15, and Cys16 with Trt and Cys19 and Cys24 with Acm.
-
First Disulfide Bond Formation (Trt removal and oxidation): After cleavage (which removes Trt groups), the partially protected peptide is subjected to mild oxidation (as in the one-pot folding method) to form the first two disulfide bonds.
-
Second Disulfide Bond Formation (Acm removal and oxidation):
-
Dissolve the purified peptide with the remaining Acm-protected cysteines in a solution of acetic acid/water.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir the reaction for 30-60 minutes.
-
Quench the excess iodine by adding a solution of L-ascorbic acid until the solution becomes colorless.
-
Acidify the solution with TFA.
-
Final Purification and Characterization
-
Purify the folded conotoxin by RP-HPLC using the same conditions as for the linear peptide. The native conotoxin should elute as a single major peak.
-
Confirm the molecular weight of the final product using mass spectrometry. The mass should correspond to the theoretical mass of the folded peptide with three disulfide bonds (a loss of 6 Da from the linear peptide).
-
Characterize the purity and homogeneity of the final product by analytical RP-HPLC. The purity should be >98%.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of conopeptides.
Caption: Mechanism of action of ω-conotoxin SVIA on presynaptic calcium channels.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. uniprot.org [uniprot.org]
- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Electrophysiological Characterization of Conus striatus Toxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conus striatus, a species of fish-hunting cone snail, possesses a venom rich in bioactive peptides known as conotoxins.[1][2] These toxins are potent and selective modulators of a wide range of ion channels and receptors, making them invaluable tools for neuroscience research and potential leads for novel therapeutics.[2][3] Electrophysiological assays are the gold standard for characterizing the activity of this compound toxins, providing high-resolution insights into their mechanisms of action on excitable cells.[4] This document provides detailed application notes and protocols for the two primary electrophysiological techniques used to assess conotoxin activity: Two-Electrode Voltage Clamp (TEVC) and Whole-Cell Patch-Clamp.
Key Molecular Targets of this compound Toxins
The venom of this compound contains a complex mixture of conotoxins that target various ion channels, leading to rapid paralysis in their prey.[5] Key molecular targets include:
-
Voltage-Gated Sodium Channels (NaV): Certain toxins from C. striatus can modulate NaV channels, affecting the generation and propagation of action potentials.[6][7]
-
Voltage-Gated Potassium Channels (KV): Some conotoxins, such as κA-conotoxins, have been shown to interact with potassium channels.[8]
-
Voltage-Gated Calcium Channels (CaV): ω-conotoxins from C. striatus are known to block specific subtypes of CaV channels, inhibiting neurotransmitter release.[9]
-
Nicotinic Acetylcholine Receptors (nAChRs): α-conotoxins are competitive antagonists of nAChRs, blocking neuromuscular transmission.[1][2]
Data Presentation: Toxin Activity on Ion Channels
The following table summarizes the activity of representative toxins from this compound and other Conus species on various ion channels, as determined by electrophysiological assays.
| Toxin Family | Toxin Example | Species of Origin | Target Ion Channel | Electrophysiology Assay | IC50 Value | Reference |
| κA-conotoxin | kA-SIVA | This compound | Shaker K+ channels | TEVC in Xenopus oocytes | ~2.5 µM (for ~50% decrease in current) | [8] |
| ω-conotoxin | SVIA, SVIB | This compound | N-type (CaV2.2) and P/Q-type (CaV2.1) Ca2+ channels | Not specified | Not specified | [9] |
| μ-conotoxin | KIIIA | Not specified | hNaV1.7 | Whole-cell patch-clamp | 383.5 ± 15.2 nM | [10] |
| α-conotoxin | ImI | Not specified | α7-bearing neuronal nAChRs | Patch-clamp on rat hippocampal neurons | ~85 nM | [11] |
| Conotoxin-Ac1 | Ac1 | Conus achatinus | NMDAR (NR2B subunit) | Whole-cell patch-clamp in HEK293 cells | 8.22 ± 0.022 µM | [12] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis Oocytes
TEVC is a powerful technique for studying ion channels expressed in a heterologous system.[13][14][15] It allows for the stable recording of ionic currents in response to voltage changes and drug application.
Protocol:
-
Oocyte Preparation:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the ion channel of interest.
-
Incubate for 2-7 days to allow for channel expression.
-
-
Solutions:
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
-
3 M KCl: For filling microelectrodes.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Pull two glass microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.[15]
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit ionic currents (e.g., a step depolarization to activate voltage-gated channels).
-
After obtaining a stable baseline recording, perfuse the chamber with a known concentration of the this compound toxin.
-
Record the effect of the toxin on the ionic current.
-
To determine the IC50, apply a range of toxin concentrations and measure the corresponding inhibition of the current.
-
Whole-Cell Patch-Clamp using Cultured Cells
Whole-cell patch-clamp offers high-resolution recording of ionic currents from single cells, such as cultured neurons or HEK293 cells transiently or stably expressing the ion channel of interest.[4][16][17]
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
For transient expression, transfect cells with the plasmid DNA encoding the target ion channel.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
-
Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope.
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.[4]
-
Approach a cell with the pipette while applying positive pressure.
-
Form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[17]
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply a voltage protocol to elicit currents.
-
Apply the this compound toxin via the perfusion system and record the change in current amplitude.
-
Generate a dose-response curve by applying multiple concentrations of the toxin to determine the IC50 value.
-
Visualizations
Caption: Workflow for TEVC analysis of conotoxin activity.
Caption: Conotoxin mechanism of action on ion channels.
Caption: From toxin binding to physiological outcome.
References
- 1. This compound Striate Cone [reeflex.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Structural and Functional Analyses of Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of a polypeptide toxin from the marine snail this compound on voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-conotoxin-ImI: a competitive antagonist at alpha-bungarotoxin-sensitive neuronal nicotinic receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Sequencing Conus striatus Conotoxins using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conus striatus, the striated cone snail, is a predatory marine mollusk that utilizes a sophisticated venom apparatus to capture its prey. This venom is a complex cocktail of bioactive peptides known as conotoxins. These peptides are renowned for their high specificity and potency in targeting a wide array of ion channels, receptors, and transporters in the nervous system, making them invaluable tools for neuroscience research and promising candidates for drug development. The structural diversity of conotoxins, often characterized by multiple disulfide bonds and various post-translational modifications (PTMs), presents a significant analytical challenge. Mass spectrometry has emerged as a powerful and indispensable technology for the de novo sequencing and characterization of these complex peptides.
These application notes provide a comprehensive overview and detailed protocols for the sequencing of this compound conotoxins using mass spectrometry-based approaches. The methodologies described herein are designed to guide researchers through the process of venom extraction, sample preparation, mass spectrometric analysis, and data interpretation, ultimately leading to the elucidation of novel conotoxin sequences.
Experimental Workflow for Conotoxin Sequencing
The overall workflow for the discovery and sequencing of conotoxins from this compound venom involves a multi-step process that begins with venom collection and culminates in sequence validation. A combination of chromatographic separation and mass spectrometric techniques is central to this workflow.
Detailed Experimental Protocols
Crude Venom Extraction
Objective: To extract the crude venom from the venom duct of this compound.
Materials:
-
This compound specimens
-
Dissection tools
-
Microcentrifuge tubes
-
Extraction solution: Acetonitrile (ACN)/Water (H₂O) (50:50, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Centrifuge
Protocol:
-
Dissect the venom duct from the this compound specimen.
-
Mince the venom duct tissue in a microcentrifuge tube.
-
Add the extraction solution to the minced tissue.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crude venom extract.
-
Store the crude venom extract at -80°C until further use.
Venom Fractionation by HPLC
Objective: To separate the complex mixture of peptides in the crude venom.
Materials:
-
Crude venom extract
-
High-Performance Liquid Chromatography (HPLC) system
-
Size-Exclusion Chromatography (SEC) column
-
Reverse-Phase (RP-C18) HPLC column
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in 90% ACN / 10% H₂O
-
Fraction collector
Protocol:
-
Size-Exclusion Chromatography (Optional Initial Step):
-
Equilibrate the SEC column with an appropriate mobile phase.
-
Inject the crude venom extract onto the column.
-
Collect fractions based on the elution profile, monitoring absorbance at 214 nm and 280 nm.
-
-
Reverse-Phase HPLC:
-
Equilibrate the RP-C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude venom extract or SEC fractions onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution of peptides by UV absorbance at 214 nm.
-
Collect fractions corresponding to individual peaks.
-
Lyophilize the collected fractions and store at -20°C.
-
Sample Preparation for Mass Spectrometry
Objective: To prepare the purified conotoxin fractions for mass spectrometric analysis, including reduction and alkylation to break disulfide bonds.
Materials:
-
Lyophilized conotoxin fractions
-
Reduction buffer: 10 mM Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate
-
Alkylation reagent: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate
-
Desalting columns (e.g., C18 ZipTips)
-
Incubator or water bath
Protocol:
-
Reconstitute the lyophilized peptide fraction in 100 mM Ammonium Bicarbonate.
-
Add an equal volume of the reduction buffer (10 mM DTT).
-
Incubate at 56°C for 30 minutes to reduce the disulfide bonds.[1][2]
-
Cool the sample to room temperature.
-
Add the alkylation reagent (55 mM IAA) and incubate in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding a small amount of DTT.
-
Desalt the sample using a C18 ZipTip or equivalent, following the manufacturer's instructions.
-
Elute the reduced and alkylated peptides in a solution suitable for mass spectrometry (e.g., 50% ACN / 0.1% Formic Acid).
Mass Spectrometry Analysis
Objective: To determine the molecular weights of the conotoxins and to obtain fragment ion spectra for sequencing.
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer
-
Electrospray Ionization (ESI) Mass Spectrometer coupled to a liquid chromatography system (LC-MS), often with a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzer.
Protocol for MALDI-TOF MS:
-
Mix the desalted peptide sample with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in positive ion mode.
-
For tandem MS (MS/MS), select the precursor ion of interest and acquire the fragment ion spectrum.
Protocol for LC-ESI-MS/MS:
-
Inject the desalted peptide sample into the LC system coupled to the ESI mass spectrometer.
-
Separate the peptides using a suitable LC gradient.
-
Acquire full scan mass spectra to determine the precursor ion masses.
-
Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain MS/MS spectra of the eluting peptides. Fragmentation methods like Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron Transfer Dissociation (ETD) can be employed.[3][4]
Data Analysis and De Novo Sequencing
The acquired MS/MS spectra are used to determine the amino acid sequence of the conotoxins. This can be achieved through de novo sequencing, where the sequence is deduced directly from the fragmentation pattern, or through database searching if a relevant sequence database is available.
-
De Novo Sequencing: This process involves interpreting the mass differences between fragment ions (b- and y-ions for CID) to identify the amino acid residues. Software tools can assist in this process. The presence of PTMs can complicate de novo sequencing, requiring careful analysis of mass shifts.[5][6][7]
-
Database Searching: Software like Mascot or ProteinPilot can be used to search the MS/MS data against a database of known conotoxin sequences.[3]
-
PTM Analysis: PTMs such as glycosylation, bromination, hydroxylation, and amidation are common in conotoxins and must be identified.[4][8] For example, bromination of tryptophan results in a characteristic isotopic pattern with two strong peaks separated by 2 Da.[7] Glycosylation can be identified by the neutral loss of sugar moieties during fragmentation.[1][2]
Quantitative Data Summary
The following table summarizes representative mass data for conotoxins and their modifications identified from Conus species, illustrating the types of quantitative information obtained through mass spectrometry.
| Conotoxin/Peptide | Conus Species | Mass Spectrometry Technique | Observed [M+H]⁺ (Da) | Post-Translational Modifications | Reference |
| Mo1274 (reduced) | C. monile | MALDI-TOF-TOF | 1279.6 | Bromotryptophan | [7] |
| κA-conotoxin SIVC | C. striatus | ESI-MS/MS | 3995.6 (native) | N-terminal acetylation, Glycosylation (Hex₄HexNAc₂) | [1][2] |
| Vi1359 | C. virgo | MALDI-MS | 1359.0 | Pyroglutamic acid, C-terminal amidation, 2 disulfide bonds | [9] |
| Vi1361 | C. virgo | MALDI-MS | 1361.0 | Pyroglutamic acid, C-terminal amidation, 2 disulfide bonds | [9] |
Conotoxin Signaling Pathways
Conotoxins from this compound are known to target a variety of ion channels, leading to potent neurotoxic effects. For instance, κA-conotoxins can induce spastic paralysis in fish.[1][10] The diagram below illustrates the general mechanism of action for conotoxins that block voltage-gated ion channels.
References
- 1. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Constrained de novo sequencing of conotoxins. | Semantic Scholar [semanticscholar.org]
- 7. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequencing of T-superfamily conotoxins from Conus virgo: pyroglutamic acid identification and disulfide arrangement by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Toxins from Marine Conus Snails with Activity on Potassium Channels and/or Currents | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Conus striatus Venom Fractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the marine cone snail, Conus striatus, is a complex cocktail of neurotoxic peptides known as conotoxins. These peptides have evolved to potently and selectively target a wide range of ion channels and receptors, making them a valuable source for drug discovery and pharmacological research.[1][2][3] High-throughput screening (HTS) of this compound venom fractions is a critical step in identifying novel bioactive compounds with therapeutic potential. These application notes provide detailed protocols for the fractionation of C. striatus venom and subsequent high-throughput screening using cell-based assays.
Data Presentation
The following tables summarize the diversity of conotoxins found in this compound venom and the inhibitory concentrations (IC50) of selected μ-conotoxins from various Conus species on different voltage-gated sodium (NaV) channel subtypes. This data is crucial for prioritizing fractions and hits from HTS campaigns.
Table 1: Diversity of Conotoxin Superfamilies in this compound
| Gene Superfamily | Representative Pharmacological Family | Primary Molecular Target | Reference |
| A | α-conotoxins, κA-conotoxins | Nicotinic Acetylcholine Receptors (nAChRs), K+ channels | [4] |
| M | μ-conotoxins | Voltage-gated sodium channels (NaV) | [5][6] |
| O1, O2, O3 | ω-conotoxins, δ-conotoxins | Voltage-gated calcium channels (CaV), Voltage-gated sodium channels (NaV) | [4] |
| T | T-conotoxins | Various ion channels | [4] |
| W | W-conotoxins | Not well characterized | [4] |
| Z | Z-conotoxins | Not well characterized | [4] |
| S | S-conotoxins | Not well characterized | [4] |
| R | R-conotoxins | Not well characterized | [4] |
| B1 | B1-conotoxins | Not well characterized | [4] |
Table 2: IC50 Values (nM) of μ-conotoxins on Human Voltage-Gated Sodium Channel Subtypes
| Conotoxin | hNaV1.1 | hNaV1.2 | hNaV1.3 | hNaV1.4 | hNaV1.5 | hNaV1.6 | hNaV1.7 | hNaV1.8 | Reference |
| KIIIA | 179 ± 12 | 262 ± 13 | 1130 ± 100 | 117 ± 6 | >10000 | 850 ± 60 | 383.5 ± 15.2 | >10000 | [5] |
| SxIIIC | - | 196.4 ± 36.6 | - | - | - | - | 152.2 ± 26.8 | - | [5] |
| CnIIIC | - | 300 | - | 10 | >10000 | 800 | 546 ± 42 | >10000 | [6][7] |
| TIIIA | >1000 | >1000 | >1000 | 200 | >1000 | >1000 | >1000 | >1000 | [7] |
| GIIIA | >1000 | >1000 | >1000 | 100 | >1000 | >1000 | >1000 | >1000 | [7] |
| GIIIB | >1000 | >1000 | >1000 | 150 | >1000 | >1000 | >1000 | >1000 | [7] |
| SIIIA | >1000 | >1000 | >1000 | 250 | >1000 | >1000 | ~75% block at 10µM | >1000 | [7] |
Data presented as mean ± SEM. A hyphen (-) indicates data not available.
Experimental Protocols
Protocol 1: this compound Venom Fractionation
This protocol describes the initial separation of crude venom into fractions for screening.
Materials:
-
Lyophilized crude venom from this compound
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 90% Acetonitrile (MeCN) in 0.08% (v/v) aqueous TFA
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 5 µm, 300 Å, 2.1 x 250 mm)[8]
-
Fraction collector
Procedure:
-
Sample Preparation: Reconstitute 5 mg of lyophilized crude venom in Solvent A.[1]
-
HPLC Separation:
-
Fraction Collection: Collect 1-minute fractions into a 96-well plate.[1]
-
Drying: Lyophilize the collected fractions to remove the solvent.
-
Storage: Store the dried fractions at -20°C until further use.
Protocol 2: High-Throughput Screening using a FLIPR Calcium Assay
This protocol is designed to identify modulators of voltage-gated calcium channels or other targets that cause changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the ion channel of interest (e.g., human CaV2.2 or NaV1.7)[9]
-
384-well black-walled, clear-bottom assay plates
-
FLIPR Calcium 6 Assay Kit
-
Probenecid (if required by the cell line, e.g., CHO cells)[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Compound plates containing the venom fractions reconstituted in Assay Buffer
-
FLIPR Tetra® instrument or equivalent
Procedure:
-
Cell Plating: 24 hours prior to the assay, plate the cells into 384-well plates at a density of 7,500 cells per well in 50 µL of culture medium and incubate overnight.[11]
-
Dye Loading:
-
Prepare the FLIPR Calcium 6 Assay dye loading buffer according to the manufacturer's instructions. If using CHO cells, supplement the buffer with 2.5 mM probenecid.[10][12]
-
Remove the culture medium from the cell plates and add 25 µL of dye loading buffer to each well.[10]
-
Incubate the plates for 1 hour at 37°C and 5% CO2.[12]
-
-
Screening:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add a defined volume of the venom fraction from the compound plate to the cell plate.
-
Measure the change in fluorescence from baseline over a period of 60 seconds (Excitation: 470-495 nm; Emission: 515-575 nm).[11]
-
-
Data Analysis: Analyze the fluorescence data to identify fractions that cause a significant change in intracellular calcium levels.
Protocol 3: High-Throughput Screening using Automated Patch Clamp
This protocol is suitable for directly measuring the effect of venom fractions on the activity of various voltage-gated ion channels.
Materials:
-
CHO or HEK293 cells stably expressing the ion channel of interest (e.g., human KV1.6)[13]
-
Automated patch clamp system (e.g., QPatch)
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[7]
-
Intracellular solution (in mM): 140 CsF, 1 EGTA, 5 CsOH, 10 HEPES, 10 NaCl, pH 7.3 with CsOH.[7]
-
Compound plates containing the venom fractions reconstituted in extracellular solution.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the transfected cells according to the automated patch clamp system's protocol.
-
System Setup: Prime the system with the extracellular and intracellular solutions.
-
Cell Seeding: Load the cell suspension into the system. The system will automatically capture individual cells for whole-cell patch clamp recording.
-
Screening:
-
Establish a stable whole-cell recording for each cell.
-
Apply a voltage protocol to elicit ion channel currents.
-
Perfuse the venom fractions onto the cells and record the resulting changes in ion channel activity.
-
-
Data Analysis: Analyze the current recordings to determine the effect of each fraction on the ion channel's properties (e.g., peak current amplitude, gating kinetics).
Protocol 4: High-Throughput Screening for Nicotinic Acetylcholine Receptor Antagonists
This protocol utilizes a cell-based membrane potential assay to identify antagonists of nAChRs.
Materials:
-
SH-SY5Y cells or other suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., α3β4, α4β2).[14][15]
-
384-well black-walled, clear-bottom assay plates
-
Membrane potential-sensitive dye
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Nicotine or other suitable nAChR agonist
-
Compound plates containing the venom fractions reconstituted in Assay Buffer
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into 384-well plates at a density of 7,000 cells per well and incubate for approximately 72 hours to allow for receptor expression.[14]
-
Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Screening:
-
Pre-mix the venom fractions with an EC90 concentration of nicotine (e.g., 20 µM for α3β4 nAChRs).[14]
-
Add the venom fraction/nicotine mixture to the cells.
-
Measure the change in fluorescence to determine the inhibitory effect of the venom fractions on nicotine-induced membrane depolarization.
-
-
Hit Validation (Orthogonal Assay): Validate hits using an orthogonal assay, such as a ⁸⁶Rb+ efflux assay, to confirm antagonist activity.[14]
Mandatory Visualizations
Caption: Workflow for drug discovery from this compound venom.
Caption: Antagonistic action of α-conotoxin on nAChRs.
References
- 1. mdpi.com [mdpi.com]
- 2. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on Conotoxins [pibb.ac.cn]
- 4. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cone Snail milked venom dynamics – A quantitative study of Conus purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. moleculardevices.com [moleculardevices.com]
- 13. bsys.ch [bsys.ch]
- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Expression of Conus striatus Conotoxins in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conotoxins, a diverse family of small, disulfide-rich peptides isolated from the venom of marine cone snails (Conus species), are powerful and highly specific modulators of ion channels and receptors in the nervous system.[1][2] Their therapeutic potential for conditions like chronic pain, epilepsy, and neurodegenerative diseases is significant.[2][3][4] Conus striatus, a fish-hunting cone snail, produces a variety of conotoxins with interesting pharmacological properties. While chemical synthesis is a common method for obtaining conotoxins, recombinant expression in Escherichia coli (E. coli) offers a cost-effective and scalable alternative, particularly for larger peptides and for producing isotopically labeled toxins for structural studies.[5][6][7] This document provides detailed application notes and protocols for the recombinant expression, purification, and characterization of this compound conotoxins in E. coli.
Challenges in Recombinant Conotoxin Production
The production of active conotoxins in E. coli presents several challenges, primarily due to their small size and the requirement for correct disulfide bond formation. The reducing environment of the E. coli cytoplasm is not conducive to the formation of stable disulfide bonds, often leading to misfolded and inactive peptides.[8] Furthermore, small peptides are susceptible to proteolytic degradation by host cell proteases.[5] Strategies to overcome these hurdles often involve the use of fusion proteins and targeting the expressed protein to the more oxidizing environment of the periplasm.[8][9]
Expression Strategies in E. coli
Several strategies have been successfully employed for the recombinant expression of conotoxins. The choice of expression system depends on the specific conotoxin and the desired yield.
Cytoplasmic Expression with Fusion Tags
One common approach is to express the conotoxin as a fusion protein in the E. coli cytoplasm.[5][7] Fusion tags can enhance the stability of the small conotoxin peptide, prevent degradation, and facilitate purification.[5]
-
Ketosteroid Isomerase (KSI): The KSI fusion protein is highly hydrophobic and tends to form inclusion bodies.[5] This sequestration protects the conotoxin from proteolysis and allows for easy initial purification of the inclusion bodies. The conotoxin is later cleaved from the fusion partner and refolded in vitro to form the correct disulfide bonds.
-
Thioredoxin (Trx): The Trx fusion tag can improve the solubility of the target peptide and may aid in the correct formation of disulfide bonds even within the cytoplasm.[7]
-
Small Ubiquitin-like Modifier (SUMO): SUMO fusions are known to enhance soluble expression and can be specifically cleaved by SUMO proteases, often resulting in the native N-terminus of the target peptide.
Periplasmic Expression
To promote proper disulfide bond formation, conotoxins can be targeted to the periplasm of E. coli, which provides a more oxidizing environment and contains enzymes of the Dsb family that catalyze disulfide bond formation.[8][9] This is typically achieved by fusing a periplasmic signal peptide, such as PelB or DsbA, to the N-terminus of the conotoxin construct.[10]
-
Maltose-Binding Protein (MBP): MBP is a highly soluble protein that can be used as a fusion partner to direct the expression of conotoxins to the periplasm.[9] The MBP tag also serves as an affinity handle for purification.
Specialized E. coli Strains
Specialized E. coli strains have been engineered to enhance the formation of disulfide bonds in the cytoplasm.
-
CyDisCo system: This system involves the co-expression of a sulfhydryl oxidase and a disulfide bond isomerase, which actively catalyze the formation of correct disulfide bonds in the cytoplasm.[11] This can be particularly useful for complex conotoxins with multiple disulfide bridges.
Quantitative Data on Recombinant Conotoxin Expression
The yield of recombinant conotoxins can vary significantly depending on the expression strategy, the specific conotoxin, and the cultivation conditions. The following table summarizes reported yields for different conotoxins expressed in E. coli.
| Conotoxin | Expression System | Fusion Tag | Cellular Location | Yield | Reference |
| α-Conotoxin LvIA | pET-31b(+) | KSI, His6 | Cytoplasm (Inclusion Bodies) | 100-500 mg/L (fusion protein) | [5] |
| α-Conotoxin TxIA analogs | pMALp2X | MBP, His6 | Periplasm | 1-2 mg/L (purified peptide) | [9] |
| μO-Conotoxin MrVIB | pET22b(+) | PelB, His6 | Periplasm | Not specified | [10] |
| Tetanus Toxin Fragment C | Proprietary E. coli strain | None | Cytoplasm (Soluble) | >300 g/L (cell density) | [12] |
Experimental Protocols
Protocol 1: Cytoplasmic Expression of a KSI-Conotoxin Fusion Protein
This protocol is adapted from the expression of α-conotoxin LvIA.[5]
1. Vector Construction:
- Design and synthesize the DNA sequence encoding the mature this compound conotoxin, optimizing codons for E. coli expression.
- Incorporate a methionine codon (ATG) immediately upstream of the conotoxin sequence to allow for subsequent cleavage with cyanogen bromide (CNBr).
- Clone the conotoxin gene into an expression vector (e.g., pET-31b(+)) in frame with the KSI fusion protein and a C-terminal His6-tag.
2. Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to incubate the culture for 4-6 hours at 37°C.
3. Inclusion Body Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.
- Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100, 10 mM EDTA) to remove contaminating proteins.
4. Cleavage and Refolding:
- Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 7 M guanidine hydrochloride in 0.1 M Tris-HCl, pH 8.0, containing 0.1 M dithiothreitol).
- Cleave the conotoxin from the KSI fusion protein using cyanogen bromide (CNBr) in 70% formic acid.
- Remove the CNBr by lyophilization or dialysis.
- Refold the conotoxin by rapid dilution into a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2 mM EDTA, 0.5 M L-arginine, with a glutathione redox system like 1 mM GSH and 0.1 mM GSSG).
- Incubate the refolding mixture at 4°C for 24-48 hours.
5. Purification of the Recombinant Conotoxin:
- Purify the refolded conotoxin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
- Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
- Collect fractions and analyze for the presence of the correctly folded conotoxin by mass spectrometry.
Protocol 2: Periplasmic Expression of an MBP-Conotoxin Fusion Protein
This protocol is based on the expression of α-conotoxin TxIA analogs.[9]
1. Vector Construction:
- Design and synthesize the DNA sequence for the this compound conotoxin with E. coli codon optimization.
- Clone the gene into a periplasmic expression vector (e.g., pMALp2X) that fuses the conotoxin to the C-terminus of the maltose-binding protein (MBP) and includes a periplasmic signal sequence at the N-terminus of MBP.
- Incorporate a protease cleavage site (e.g., for TEV protease) between the MBP tag and the conotoxin sequence.
2. Expression:
- Transform the plasmid into an appropriate E. coli strain (e.g., BL21).
- Grow a 5 mL starter culture in LB medium with ampicillin at 37°C overnight.
- Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression with 1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 25°C) for 12-16 hours.
3. Periplasmic Extract Preparation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a hypertonic buffer (e.g., 20% sucrose, 30 mM Tris-HCl, pH 8.0, 1 mM EDTA) to cause osmotic shock.
- Incubate on ice for 10 minutes.
- Centrifuge the cells and resuspend them in a hypotonic solution (e.g., ice-cold 5 mM MgSO4) to release the periplasmic contents.
- Centrifuge to pellet the cells and collect the supernatant containing the periplasmic proteins.
4. Purification:
- Load the periplasmic extract onto an amylose resin column pre-equilibrated with column buffer (e.g., 20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 1 mM EDTA).
- Wash the column extensively with column buffer to remove unbound proteins.
- Elute the MBP-conotoxin fusion protein with column buffer containing 10 mM maltose.
- Cleave the conotoxin from the MBP tag by incubating with a specific protease (e.g., TEV protease) according to the manufacturer's instructions.
- Further purify the released conotoxin using RP-HPLC as described in Protocol 1.
Characterization of Recombinant Conotoxins
Mass Spectrometry: Verify the molecular weight of the purified recombinant conotoxin using MALDI-TOF or ESI-MS to confirm its identity and the correct formation of disulfide bonds (as the folded peptide will have a mass difference corresponding to the loss of hydrogen atoms).
Functional Assays: The biological activity of the recombinant conotoxin should be assessed to ensure it is correctly folded and functional.
-
Electrophysiology: For conotoxins targeting ion channels, their activity can be measured using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing the target receptor subtype.[5]
-
Cell-based Assays: The effect of the conotoxin on cell lines endogenously or recombinantly expressing the target receptor can be evaluated using techniques like calcium imaging or membrane potential assays.[13]
-
In vivo Assays: For conotoxins with potential therapeutic applications, such as analgesia, their efficacy can be tested in animal models of pain, for example, the mouse hot-plate test.[5]
Signaling Pathways and Experimental Workflows
// Node and Edge Styling Gene_Design [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vector_Construction [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Culture_Growth [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Induction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Harvest [fillcolor="#FBBC05", fontcolor="#202124"]; Lysis_Extraction [fillcolor="#FBBC05", fontcolor="#202124"]; Affinity_Chromatography [fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [fillcolor="#FBBC05", fontcolor="#202124"]; RP_HPLC [fillcolor="#FBBC05", fontcolor="#202124"]; Mass_Spectrometry [fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Assay [fillcolor="#34A853", fontcolor="#FFFFFF"]; } end_dot Caption: A generalized workflow for the recombinant production of conotoxins in E. coli.
// Node and Edge Styling Fusion_Protein [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inclusion_Bodies [fillcolor="#FBBC05", fontcolor="#202124"]; Soluble_Expression [fillcolor="#34A853", fontcolor="#FFFFFF"]; Refolding [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Signal_Peptide [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MBP_Fusion [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disulfide_Formation [fillcolor="#34A853", fontcolor="#FFFFFF"]; CyDisCo [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } end_dot Caption: Decision tree for selecting a conotoxin expression strategy in E. coli.
Conclusion
The recombinant expression of this compound conotoxins in E. coli is a viable and powerful approach for producing these valuable peptides for research and drug development. By selecting the appropriate expression strategy, fusion partner, and purification protocol, it is possible to obtain significant quantities of biologically active conotoxins. The protocols and data presented here provide a comprehensive guide for researchers entering this exciting field. Further optimization of expression and refolding conditions may be required for each specific conotoxin to achieve maximal yields of the correctly folded, active peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conotoxins: Therapeutic Potential and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cone Snails: A Big Store of Conotoxins for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Expression and Characterization of α-Conotoxin LvIA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplasmic Expression of 4/7 α-Conotoxin TxIA Analogs in E. coli Favors Ribbon Isomer Formation – Suggestion of a Binding Mode at the α7 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Periplasmic Expression of 4/7 α-Conotoxin TxIA Analogs in E. coli Favors Ribbon Isomer Formation – Suggestion of a Binding Mode at the α7 nAChR [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Characterisation of a Novel A-Superfamily Conotoxin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Analgesic Effects of Conus striatus Peptides in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vivo analgesic properties of peptides derived from the venom of the marine cone snail, Conus striatus. The information presented is curated from peer-reviewed scientific literature and is intended to guide researchers in the design and execution of preclinical pain studies involving these promising therapeutic agents.
Introduction
This compound, a species of predatory cone snail, produces a complex venom containing a diverse array of bioactive peptides known as conotoxins. These peptides have evolved to potently and selectively target various ion channels, receptors, and transporters within the nervous systems of their prey. This high degree of specificity makes them valuable tools for neuroscience research and promising candidates for the development of novel analgesics. This document focuses on the in vivo analgesic effects of specific peptides isolated from this compound in established rodent models of pain.
Featured this compound Peptides
This document highlights the analgesic properties of two notable peptides from this compound:
-
SO-3: A 25-amino acid ω-conotoxin that shows significant sequence identity to MVIIA (Ziconotide), a potent N-type calcium channel blocker used clinically for severe chronic pain.[1][2] SO-3 is reported to be a potent, non-addictive analgesic agent.[1][2]
-
S24a: A novel 26-amino acid conotoxin with a unique cysteine framework.[3] It has demonstrated potent and long-lasting analgesic activity in mouse models of pain.[3]
Data Presentation: In Vivo Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic effects of SO-3 and S24a from this compound in various rodent pain models.
Table 1: Analgesic Efficacy of ω-Conotoxin SO-3
| Peptide | Animal Model | Pain Assay | Administration Route | Dose | Key Findings | Reference |
| SO-3 | Mouse | Acetic Acid Writhing Test | Intrathecal | ED₅₀: 0.25 µg/kg | Dose- and time-dependent antinociception; more potent and longer-acting than morphine. | [4] |
| SO-3 | Rat | Formalin Test (Acute Phase) | Intrathecal | ED₅₀: 1.79 µg/kg | Dose- and time-dependent suppression of the acute phase pain response. | [4] |
| SO-3 | Rat | Formalin Test (Tonic Phase) | Intrathecal | ED₅₀: 0.41 µg/kg | Approximately 10-fold more potent and twice as long-acting as morphine in blocking the tonic phase. | [4] |
Table 2: Analgesic Efficacy of Conotoxin S24a
| Peptide | Animal Model | Pain Assay | Administration Route | Dose | Key Findings | Reference |
| S24a | Mouse | Hot-Plate Test | Intraperitoneal | 100 µg/kg | Showed more potent and longer-lasting analgesic activity compared to lidocaine and pethidine. | [3] |
| S24a | Mouse | Formalin Test | Intraperitoneal | 100 µg/kg | Demonstrated significant analgesic effects in both the early and late phases of the formalin test. | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Hot-Plate Test for Thermal Pain
The hot-plate test is a widely used method to assess the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Apparatus:
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile, Stoelting).
-
Plexiglas cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, noxious level (typically 52-55°C).
-
Gently place the mouse on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Peptide Administration:
-
Administer the this compound peptide (e.g., S24a) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency:
-
At predetermined time points after peptide administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot-plate test as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is typically expressed as the increase in paw withdrawal latency compared to the baseline or vehicle-treated group.
-
Data can be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Formalin Test for Inflammatory Pain
The formalin test is a model of continuous pain resulting from tissue injury and is sensitive to a wide range of analgesics. The test has two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-40 minutes post-injection).
Materials:
-
Formalin solution (e.g., 1-5% in sterile saline).
-
Microsyringe for injection.
-
Observation chamber with a transparent floor.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment to minimize stress-induced behaviors.
-
Peptide Administration:
-
Administer the this compound peptide (e.g., SO-3, S24a) or vehicle control via the desired route (e.g., intrathecal or intraperitoneal injection) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the mouse back into the observation chamber and start the timer.
-
Observe the animal and record the total time spent licking or biting the injected paw during the two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
The analgesic effect is determined by the reduction in the duration of licking/biting in the peptide-treated group compared to the vehicle-treated group for each phase.
-
Statistical analysis should be performed to determine the significance of the observed effects.
-
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound peptides are primarily attributed to their interaction with key components of the pain signaling pathway.
ω-Conotoxin (e.g., SO-3) Mechanism of Action
ω-Conotoxins, such as SO-3, are known to be potent blockers of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are crucial for the release of neurotransmitters from presynaptic terminals in nociceptive pathways. By inhibiting CaV2.2 channels, ω-conotoxins reduce the release of excitatory neurotransmitters like glutamate and substance P in the spinal cord, thereby dampening the transmission of pain signals.
Caption: ω-Conotoxin SO-3 blocks N-type calcium channels, inhibiting neurotransmitter release.
Experimental Workflow for Analgesic Peptide Screening
The following diagram illustrates a typical workflow for the in vivo screening of novel conotoxins for analgesic activity.
References
- 1. The synthesis of SO-3, a conopeptide with high analgesic activity derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spinal antinociception of synthetic omega-conotoxin SO-3, a selective N-type neuronal voltage-sensitive calcium channel blocker, and its effects on morphine analgesia in chemical stimulus tests in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Conus striatus Toxins to Probe Ion Channel Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the marine cone snail, Conus striatus, is a complex cocktail of neurotoxic peptides, known as conotoxins, that have evolved to target a wide array of ion channels with remarkable potency and specificity.[1][2] This makes them invaluable molecular probes for elucidating the structure and function of these critical membrane proteins. By interacting with specific sites on ion channels, conotoxins can modulate their activity, providing insights into channel gating, ion permeation, and pharmacology.[3][4] These peptides have become indispensable tools in neuroscience research and drug discovery, with some leading to the development of novel therapeutics.[5][6]
This document provides detailed application notes and protocols for utilizing toxins from this compound to investigate the structure and function of ion channels. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and structural biology.
Featured this compound Toxins and Their Ion Channel Targets
The venom of this compound contains a diverse arsenal of conotoxins, each with a specific ion channel target. This section highlights some of the well-characterized toxins and their primary targets.
| Toxin Family | Specific Toxin | Primary Target(s) | Mode of Action | Reference(s) |
| κA-Conotoxin | κA-SIVA | Voltage-gated potassium channels (e.g., Shaker) and sodium channels | Gating modifier/Inhibitor | [7][8] |
| μ-Conotoxin | μ-SIIIA | Voltage-gated sodium channels (NaV1.2, NaV1.4, NaV1.6) | Pore blocker | [9][10][11] |
| Conkunitzin | Conkunitzin-S1 | Voltage-gated potassium channels (e.g., Shaker, KV1.7) | Pore blocker | [12][13] |
| ω-Conotoxin | ω-SVIA, ω-SVIB | Voltage-gated calcium channels (CaV2.1, CaV2.2) | Pore blocker | [5] |
| δ-Conotoxin | δ-SVIE | Voltage-gated sodium channels | Slows inactivation | [6] |
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of key this compound toxins with their respective ion channel targets. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Concentrations (IC50) of μ-Conotoxin SIIIA on Voltage-Gated Sodium Channels
| Ion Channel Subtype | IC50 (nM) | Cell Type | Method | Reference(s) |
| rNaV1.1 | ~11,000 | Xenopus oocytes | TEVC | [10] |
| rNaV1.2 | < 760 | Xenopus oocytes | TEVC | [10] |
| rNaV1.3 | ~1,600 | Xenopus oocytes | TEVC | [10] |
| rNaV1.4 | ~130 | Xenopus oocytes | TEVC | [11] |
| rNaV1.5 | ~251,000 | Xenopus oocytes | TEVC | [10] |
| mNaV1.6 | ~4,200 | Xenopus oocytes | TEVC | [10] |
| rNaV1.7 | ~65,000 | Xenopus oocytes | TEVC | [10] |
| hNaV1.7 | > 1,000 | HEK293 cells | Patch Clamp | [9] |
r = rat, m = mouse, h = human; TEVC = Two-Electrode Voltage Clamp
Table 2: Activity of κA-Conotoxin SIVA on Potassium Channels
| Ion Channel | Toxin Concentration | % Inhibition | Cell Type | Method | Reference(s) |
| Shaker K+ Channel | 2.5 µM | ~50% | Xenopus oocytes | TEVC | [7] |
Table 3: Binding Affinities (Ki/Kd) of this compound Toxins
| Toxin | Ion Channel/Receptor | Ki/Kd | Method | Reference(s) |
| α-conotoxin EIIB | Torpedo nAChRs | 2.2 ± 0.7 nM (Ki) | Radioligand Binding | [2] |
| CsTx (polypeptide) | Na+ channels | Voltage-dependent (e-fold increase per 19mV depolarization) | Electrophysiology | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction of this compound toxins with ion channels.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is used to measure the effect of conotoxins on ion channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the ion channel of interest
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes (for voltage and current)
-
3 M KCl for filling electrodes
-
Recording solution (e.g., ND96)
-
Conotoxin stock solution
Procedure:
-
Prepare Microelectrodes: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Preparation: Place a healthy oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the Oocyte: Carefully impale the oocyte with both the voltage and current electrodes.
-
Establish Voltage Clamp: Clamp the membrane potential to a holding potential appropriate for the ion channel being studied (e.g., -80 mV for sodium channels).[12]
-
Record Baseline Currents: Elicit ion currents by applying a series of voltage steps. Record stable baseline currents for several minutes.
-
Apply Conotoxin: Perfuse the recording chamber with the recording solution containing the desired concentration of the conotoxin.
-
Record Toxin Effect: Continue to record the ion currents as the toxin takes effect. The time to reach steady-state inhibition will vary depending on the toxin and its concentration.
-
Washout: Perfuse the chamber with the recording solution without the toxin to determine the reversibility of the toxin's effect.
-
Data Analysis: Measure the peak current amplitude before and after toxin application to determine the percentage of inhibition. For dose-response analysis, repeat the experiment with a range of toxin concentrations and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is suitable for studying the effects of conotoxins on native ion channels in primary sensory neurons.
Materials:
-
Isolated DRG neurons from rodents
-
Patch-clamp setup (amplifier, microscope, micromanipulator)
-
Glass micropipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
Conotoxin stock solution
Procedure:
-
Prepare Pipettes: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Culture: Plate the isolated DRG neurons on coverslips and culture for 1-2 days.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent neurons in the recording chamber and perfuse with the extracellular solution.
-
Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).
-
-
Record Baseline Currents: Clamp the neuron at a desired holding potential and apply voltage protocols to elicit the ion currents of interest.
-
Apply Conotoxin: Apply the conotoxin to the neuron using a perfusion system or a puffer pipette.
-
Record Toxin Effect: Record the changes in the ion currents in the presence of the toxin.
-
Data Analysis: Analyze the data as described in the TEVC protocol to determine the toxin's effect on the ion channels.
Protocol 3: Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a conotoxin to its target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., a known high-affinity antagonist)
-
Unlabeled conotoxin (the competitor)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled conotoxin.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Dry the filters and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the unlabeled conotoxin concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the conotoxin.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14]
-
Protocol 4: Toxin Purification and Characterization
This protocol outlines the general workflow for isolating and characterizing conotoxins from crude venom.
Procedure:
-
Venom Extraction: Extract crude venom from the venom ducts of this compound.
-
Initial Fractionation: Perform size-exclusion chromatography to separate the venom components based on their molecular weight.
-
Reverse-Phase HPLC: Further purify the fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual peptides.[1][15]
-
Mass Spectrometry (MS):
-
NMR Spectroscopy: For structural determination, dissolve the purified peptide in a suitable solvent and acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY). Use the NMR data to calculate the 3D structure of the toxin.[4][16][17]
-
Functional Characterization: Use the electrophysiology and binding assays described above to determine the biological activity and target specificity of the newly characterized conotoxin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound toxins and the experimental workflows for their study.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of EIIB, a new α-conotoxin from Conus ermineus venom by nAChRs affinity capture monitored by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis Provides Insights on Venom Processing in Conus textile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of omega-conotoxin MVIIA using 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of a polypeptide toxin from the marine snail this compound on voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sequencing and mass profiling highly modified conotoxins using global reduction/alkylation followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, dynamics and selectivity of the sodium channel blocker µ-conotoxin SIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Conkunitzin-S1 is the first member of a new Kunitz-type neurotoxin family. Structural and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Purification and characterization of a novel excitatory peptide from Conus distans venom that defines a novel gene superfamily of conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application of Conus striatus Conotoxins in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the marine cone snail, Conus striatus, is a complex cocktail of bioactive peptides known as conotoxins. These toxins have evolved to be highly potent and selective for a wide range of neuronal targets, including ion channels, receptors, and transporters.[1] This remarkable specificity makes them invaluable tools for neuroscience research, allowing for the dissection of complex physiological processes and providing promising leads for the development of novel therapeutics for neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases.[2][3] This document provides an overview of key conotoxins from this compound, their applications in research, and detailed protocols for their experimental use.
Key Conotoxins from this compound and Their Neuronal Targets
This compound produces several classes of conotoxins that are of significant interest to neuroscientists. These peptides are primarily categorized based on their gene superfamily and their specific molecular targets.
-
μ-Conotoxins (Mu-conotoxins): This class of toxins primarily targets voltage-gated sodium channels (NaV). A notable example from C. striatus is μ-SIIIA, which selectively blocks tetrodotoxin-resistant (TTX-R) NaV channels.[4][5] These channels, particularly the NaV1.8 subtype, are predominantly expressed in dorsal root ganglia (DRG) neurons and play a critical role in nociceptive pathways.[6] The ability of μ-SIIIA to selectively inhibit these channels makes it a powerful tool for pain research.[6]
-
κA-Conotoxins (Kappa-A-conotoxins): Initially classified as potassium channel (KV) blockers, toxins like κA-SIVA and κA-SIVB are now understood to act on NaV channels.[7][8] They induce repetitive firing in motor axons, leading to a spastic, tetanic paralysis in prey.[7][9] This action provides a unique mechanism for studying neuronal hyperexcitability and the dynamics of NaV channel gating.
-
Iota-Conotoxins: These toxins also target NaV channels but act as agonists, shifting the voltage-dependence of activation to more hyperpolarized potentials, leading to general excitatory symptoms.[10][11]
-
Conkunitzins: This family includes peptides like conkunitzin-S1, which are potent inhibitors of specific voltage-gated potassium channels, such as the Shaker subtype.[12] They are valuable for studying the role of KV channels in regulating neuronal firing patterns and membrane potential.
| Toxin Name | Family | Molecular Target | Effect | Potency (IC₅₀) | Key Application Area |
| μ-SIIIA | μ-Conotoxin | Voltage-Gated Sodium Channels (TTX-R), esp. NaV1.8 | Blocker/Inhibitor | Potent and selective inhibition of TTX-R currents in rat DRG neurons[6] | Pain Research, Nociception[5][6] |
| κA-SIVA (s4a) | κA-Conotoxin | Voltage-Gated Sodium Channels (previously thought to be KV) | Modulator (induces repetitive firing) | Induces tetanic contracture at >30 nM[8] | Neuronal Excitability, Paralysis Mechanisms[7][9] |
| κA-SIVB (s4b) | κA-Conotoxin | Voltage-Gated Sodium Channels | Modulator (induces repetitive firing) | Induces effects similar to κA-SIVA[7] | Neuronal Excitability, Paralysis Mechanisms[7] |
| Conkunitzin-S1 | Conkunitzin | Voltage-Gated Potassium Channels (e.g., Shaker) | Inhibitor | Inhibits K⁺-currents from Shaker channels[12] | K⁺ Channel Function, Neuronal Signaling[12] |
| Iota-conotoxin-like S11.2 | Iota-Conotoxin | Voltage-Gated Sodium Channels | Agonist (shifts voltage-dependence of activation) | Causes general excitatory symptoms[10] | Na⁺ Channel Gating and Activation[10][11] |
Experimental Protocols
The high affinity and selectivity of this compound conotoxins make them ideal for use in a variety of standard neuroscience techniques.
This protocol describes the use of a C. striatus conotoxin (e.g., μ-SIIIA) to characterize its effect on voltage-gated sodium currents in cultured dorsal root ganglia (DRG) neurons.
Objective: To measure the inhibitory effect of the conotoxin on NaV currents.
Materials:
-
Primary culture of rat DRG neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
μ-SIIIA conotoxin stock solution (e.g., 100 μM in water)
-
Perfusion system
Methodology:
-
Cell Preparation: Plate dissociated DRG neurons on coated coverslips and culture for 24-48 hours.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (likely to express TTX-R channels).
-
Hold the cell at a membrane potential of -80 mV.
-
-
Data Acquisition (Baseline):
-
To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 50 ms).
-
Record the resulting inward currents. This establishes the baseline channel activity.
-
-
Toxin Application:
-
Using the perfusion system, switch the external solution to one containing the desired concentration of μ-SIIIA (e.g., 1 μM).
-
Allow the toxin to perfuse over the cell for 2-5 minutes to reach equilibrium.
-
-
Data Acquisition (Post-Toxin):
-
Repeat the voltage-step protocol from step 4 and record the currents in the presence of the toxin.
-
-
Washout:
-
Perfuse the cell with the original external solution for 5-10 minutes to determine the reversibility of the toxin's effect. Record currents again.
-
-
Analysis:
-
Measure the peak inward current at each voltage step before, during, and after toxin application.
-
Calculate the percentage of current inhibition at each voltage.
-
Construct a dose-response curve by repeating the experiment with multiple toxin concentrations to determine the IC₅₀.
-
This protocol outlines how to use a conotoxin that modulates channel activity (e.g., a κA-conotoxin) to observe changes in intracellular calcium, a proxy for neuronal firing.
Objective: To visualize changes in neuronal activity by measuring intracellular Ca²⁺ transients.
Materials:
-
Cultured neurons (e.g., cortical neurons or DRG neurons)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a camera and time-lapse imaging software
-
κA-SIVA conotoxin stock solution
-
Stimulation agent (e.g., high KCl solution or electrical field stimulator)
Methodology:
-
Dye Loading:
-
Prepare a loading solution of 2-5 μM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cultured neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS to remove excess dye and allow 30 minutes for de-esterification.
-
-
Baseline Imaging:
-
Place the coverslip in a recording chamber on the microscope.
-
Acquire baseline fluorescence images at a low frame rate (e.g., 1 frame every 5 seconds) for 1-2 minutes to ensure a stable signal.
-
-
Toxin Application:
-
Perfuse the cells with HBSS containing the desired concentration of κA-SIVA (e.g., 100 nM).
-
-
Stimulation and Recording:
-
After 5 minutes of incubation with the toxin, apply a stimulus to evoke neuronal activity (e.g., a brief puff of 50 mM KCl).
-
Immediately begin acquiring images at a high frame rate (e.g., 5-10 frames per second) to capture the resulting Ca²⁺ transient.
-
For comparison, perform the same stimulation on a control group of cells not exposed to the toxin.
-
-
Analysis:
-
Define regions of interest (ROIs) over individual cell bodies.
-
Measure the mean fluorescence intensity within each ROI for every frame.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Compare the amplitude, duration, and frequency of Ca²⁺ transients between control and toxin-treated groups. An increase in spontaneous or evoked activity would be expected with κA-SIVA.
-
Visualization of Mechanisms and Pathways
Understanding how conotoxins interact with neuronal machinery is key to their application. The following diagrams illustrate these relationships.
Many conotoxins, particularly those targeting presynaptic voltage-gated channels, exert their effects by preventing neurotransmitter release. Although C. striatus is noted for NaV channel blockers, the general principle is shared with ω-conotoxins that block CaV channels, which is a cornerstone of conotoxin research.
The venom of this compound contains a diverse array of toxin families, each with preferred molecular targets within the nervous system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conotoxins: Therapeutic Potential and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel conotoxins from this compound and Conus kinoshitai selectively block TTX-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel conotoxin from this compound, mu-SIIIA, selectively blocking rat tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Toxins from this compound that Individually Induce Tetanic Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. uniprot.org [uniprot.org]
- 11. Selecting Potential Neuronal Drug Leads from Conotoxins of Various Venomous Marine Cone Snails in Bali, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Functional Analyses of Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Conus striatus Conotoxin Expression
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the recombinant expression of Conus striatus conotoxins. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues in a practical, question-and-answer format.
Troubleshooting Guide
A systematic approach is crucial when troubleshooting recombinant protein expression. Below are common problems, their potential causes, and suggested solutions tailored for this compound conotoxin expression.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Protein Expression | Codon Bias: The DNA sequence of the conotoxin gene may not be optimized for the E. coli expression host. | Synthesize a gene with codons optimized for E. coli. |
| Toxicity of the Conotoxin: The expressed peptide may be toxic to the host cells. | Use a tightly controlled promoter, lower the induction temperature (16-20°C), and reduce the inducer (IPTG) concentration (0.1-0.5 mM).[1][2] | |
| Plasmid Instability: The expression plasmid may be unstable or lost during cell division. | Ensure consistent antibiotic selection pressure. For tandem repeat constructs, use a recA- host strain like BLR(DE3)pLysS to improve stability.[3] | |
| Protein is Insoluble (Inclusion Bodies) | High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery. | Lower the induction temperature and inducer concentration.[1][4] |
| Lack of Proper Folding Environment: The reducing environment of the E. coli cytoplasm prevents disulfide bond formation. | Express the conotoxin in the periplasm, which is a more oxidizing environment, by using a signal peptide like PelB.[5][6] Co-express with disulfide bond isomerases (e.g., DsbC).[7] | |
| Poor Intrinsic Solubility: The conotoxin itself may be prone to aggregation. | Use a highly soluble fusion partner such as Thioredoxin (Trx), Maltose-Binding Protein (MBP), or SUMO.[8][9] | |
| Incorrect Disulfide Bond Formation | Misfolding: The complex cysteine framework of conotoxins can lead to various disulfide isomers. | Optimize in vitro refolding conditions by screening different redox buffer components (e.g., glutathione redox pairs). Periplasmic expression can also favor correct folding.[5][10] |
| Fusion Tag Interference: The fusion partner may sterically hinder correct folding. | Ensure there is a sufficiently long and flexible linker between the fusion tag and the conotoxin. | |
| Difficulty Cleaving Fusion Tag | Inaccessible Cleavage Site: The protease recognition site may be sterically hindered. | Redesign the construct with a more accessible cleavage site or a longer linker. |
| Inefficient Protease Activity: The protease may not be fully active under the cleavage conditions. | Perform the cleavage reaction under the optimal temperature and buffer conditions for the specific protease (e.g., TEV protease, CNBr).[5][11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles when expressing recombinant this compound conotoxins in E. coli?
A1: The main challenges stem from the unique properties of conotoxins. These small, cysteine-rich peptides require a specific oxidative environment to form their complex and crucial disulfide bonds.[7] The reducing cytoplasm of E. coli often leads to misfolding and aggregation into insoluble inclusion bodies.[5] Additionally, their small size can make them susceptible to proteolytic degradation. Some conotoxins can also be toxic to the host cells, leading to low expression yields.[1]
Q2: How can I increase the yield of soluble and correctly folded conotoxin?
A2: A multi-pronged approach is often necessary:
-
Fusion Proteins: Expressing the conotoxin fused to a highly soluble protein partner like Thioredoxin (Trx) or Maltose-Binding Protein (MBP) can significantly enhance solubility and yield.[8][9]
-
Periplasmic Expression: Targeting the protein to the periplasm of E. coli provides a more favorable environment for disulfide bond formation.[5][6]
-
Optimized Induction: Lowering the induction temperature to 16-20°C and using a minimal concentration of IPTG can slow down protein synthesis, allowing more time for proper folding.[1][2]
-
Co-expression of Chaperones: Co-expressing folding helper proteins, such as disulfide bond isomerases, can assist in achieving the correct conformation.[7]
Q3: What are the best practices for purifying recombinant conotoxins?
A3: A multi-step purification strategy is typically employed:
-
Initial Capture: If a His-tag is used, the first step is usually Immobilized Metal Affinity Chromatography (IMAC) to purify the fusion protein from the cell lysate.[3][12]
-
Tag Cleavage: The fusion tag is then removed using a specific protease, such as TEV protease or by chemical cleavage with CNBr if a methionine residue is engineered at the cleavage site.[3][11]
-
Removal of Tag and Protease: A second IMAC step can be used to remove the cleaved His-tag and the His-tagged protease.
-
Final Polishing: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the final and most critical step. It is highly effective at separating the correctly folded conotoxin from improperly folded isomers and other impurities.
Q4: My expressed conotoxin is inactive, even though it appears pure on a gel. What could be the problem?
A4: The most likely issue is incorrect disulfide bond formation.[10] Conotoxins can form multiple disulfide isomers, only one of which is typically active. While SDS-PAGE can confirm the size and purity, it cannot distinguish between different folded conformations. To address this, you may need to optimize the in vitro refolding protocol or consider expression systems that better support disulfide bond formation. Additionally, some conotoxins require post-translational modifications (PTMs) like C-terminal amidation for full activity, which do not occur in E. coli.[11][13]
Quantitative Data Summary
The yield of recombinant conotoxins can vary significantly based on the expression strategy. Below is a summary of reported yields for different approaches.
| Conotoxin/Fusion Strategy | Expression System | Yield | Reference |
| α-Conotoxin LvIA (as KSI fusion) | E. coli (Inclusion Bodies) | 100-500 mg/L of culture (fusion protein) | [11] |
| α-Conotoxin TxIA (as MBP fusion) | E. coli (Periplasmic) | 1-2 mg/L of culture (purified peptide) | [10] |
| QcMNCL-XIII0.1 (as TrxA fusion) | E. coli | 5.25 mg/L of culture (purified peptide) | [12] |
Detailed Experimental Protocols
Protocol 1: Expression of a Thioredoxin (Trx)-Conotoxin Fusion Protein in E. coli
-
Vector Construction: The codon-optimized gene for the this compound conotoxin is cloned into an expression vector (e.g., pET32a) that provides an N-terminal Trx tag and a His6-tag, separated by a TEV protease cleavage site.
-
Transformation: Transform the resulting plasmid into an E. coli expression strain such as BL21(DE3).
-
Cell Growth and Induction:
-
Inoculate a single colony into 15 mL of 2YT medium with the appropriate antibiotic and grow overnight at 37°C as a starter culture.[12]
-
Inoculate 1 L of 2YT medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6–0.8.[12]
-
Cool the culture to 16-20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[2]
-
Continue to incubate at the lower temperature for 12-18 hours.[2]
-
-
Cell Harvest and Lysis:
Protocol 2: Purification of the Recombinant Conotoxin
-
Affinity Chromatography (Capture):
-
Load the soluble fraction of the cell lysate onto a Ni-NTA column.
-
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the Trx-conotoxin fusion protein with a buffer containing a higher concentration of imidazole (e.g., 250 mM).[3]
-
-
Proteolytic Cleavage:
-
Dialyze the eluted fusion protein against a buffer suitable for TEV protease activity.
-
Add TEV protease and incubate to cleave the Trx and His6 tags from the conotoxin.
-
-
Affinity Chromatography (Removal of Tags):
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved conotoxin will be in the flow-through, while the His-tagged Trx and His-tagged TEV protease will bind to the resin.
-
-
Reversed-Phase HPLC (Polishing):
-
Concentrate the flow-through containing the conotoxin.
-
Purify the conotoxin to homogeneity using RP-HPLC with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Visualizations
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Periplasmic Expression of 4/7 α-Conotoxin TxIA Analogs in E. coli Favors Ribbon Isomer Formation – Suggestion of a Binding Mode at the α7 nAChR [frontiersin.org]
- 11. Recombinant Expression and Characterization of α-Conotoxin LvIA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Functional Identification of a Novel Conotoxin QcMNCL-XIII0.1 from Conus quercinus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxidative Folding of Synthetic Conus striatus Conotoxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidative folding of synthetic Conus striatus conotoxins, with a particular focus on α-conotoxin SI.
Troubleshooting Guides
This section provides solutions to common problems encountered during the oxidative folding of synthetic this compound conotoxins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Folded Conotoxin | Incorrect Folding Buffer Conditions: pH, buffer composition, or presence of additives may not be optimal. | Refer to the "Buffer Conditions for Oxidative Folding" table below to select an appropriate starting buffer. Systematically screen different pH values (typically 7.5-8.5) and consider the addition of organic co-solvents or denaturants.[1] |
| Inefficient Disulfide Bond Formation: The redox potential of the folding buffer may not be suitable for promoting correct disulfide bond pairing. | Introduce a redox shuffling system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione. A common starting ratio is 100:10:1 (GSH:GSSG:peptide).[1] | |
| Peptide Aggregation: The hydrophobic nature of the unfolded conotoxin can lead to aggregation, preventing proper folding. | Perform folding at a lower peptide concentration (e.g., 0.1-0.5 mg/mL).[2] The addition of denaturants like Guanidine Hydrochloride (GnHCl) (0.5-1.5 M) or urea (0.5-3.0 M) can also help to prevent aggregation.[3] | |
| Suboptimal Temperature: The temperature may be too high or too low for efficient folding. | Experiment with different temperatures. While room temperature is a common starting point, some conotoxins fold more efficiently at 4°C.[1][4] | |
| Formation of Incorrect Disulfide Isomers | Random Oxidation: Air oxidation without a proper redox system can lead to a mixture of isomers (globular, ribbon, and bead).[5] | Employ a redox shuffling system (GSH/GSSG) to facilitate the rearrangement of non-native disulfide bonds into the thermodynamically most stable, and often native, conformation.[3] |
| Sequence-Specific Folding Propensity: The primary amino acid sequence can inherently favor the formation of certain non-native isomers. | For conotoxins with multiple disulfide bonds, consider a regioselective (two-step) folding strategy using orthogonal cysteine protecting groups (e.g., Acm, Trt) to direct the formation of specific disulfide bonds.[1][5] | |
| Difficulty in Purifying the Correctly Folded Isomer | Co-elution of Isomers: Different disulfide isomers may have very similar retention times on reverse-phase HPLC, making separation challenging. | Optimize the HPLC gradient. A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between closely eluting peaks. |
| Presence of Misfolded or Aggregated Peptide: These can interfere with the purification of the target isomer. | Prior to preparative HPLC, consider a preliminary purification step, such as size-exclusion chromatography, to remove large aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the folding of my synthetic this compound conotoxin?
A1: The initial and most critical step is to select an appropriate oxidative folding buffer. The composition, pH, and presence of additives in the buffer can significantly impact the folding yield and the distribution of disulfide isomers. We recommend starting with a well-established buffer system, such as 0.1 M NH4HCO3 at a pH between 7.5 and 8.5.[1] From there, you can systematically vary the conditions as outlined in the troubleshooting guide.
Q2: How can I minimize the formation of incorrect disulfide bond isomers?
A2: To favor the formation of the native disulfide connectivity, it is highly recommended to use a glutathione redox buffer (GSH/GSSG). This system mimics the cellular environment and allows for the "shuffling" of disulfide bonds, guiding the peptide towards its most stable three-dimensional structure, which is often the biologically active form.[3] For particularly challenging sequences, a regioselective synthesis approach using orthogonal protecting groups on your cysteine residues during solid-phase peptide synthesis (SPPS) will provide precise control over disulfide bond formation.[1]
Q3: My conotoxin is highly hydrophobic and prone to aggregation. What can I do?
A3: Aggregation is a common issue with hydrophobic peptides. To mitigate this, you can try several strategies:
-
Lower the peptide concentration: Folding at higher dilutions (e.g., 0.1-0.5 mg/mL) reduces intermolecular interactions that lead to aggregation.[2]
-
Add organic co-solvents: The inclusion of isopropanol or acetonitrile (up to 30%) in the folding buffer can improve the solubility of the peptide.[1]
-
Use denaturants: Low concentrations of guanidine hydrochloride (GnHCl) or urea can disrupt aggregates and facilitate proper folding.[3]
Q4: Should I be concerned about the temperature of the folding reaction?
A4: Yes, temperature is an important parameter. While many conotoxins fold well at room temperature, some, particularly those with complex disulfide arrangements, may benefit from folding at a lower temperature, such as 4°C, to slow down the process and allow for more precise bond formation.[1][4] It is advisable to test both conditions to determine the optimal temperature for your specific conotoxin.
Q5: What is the best way to confirm that I have obtained the correctly folded conotoxin?
A5: Confirmation of the correct isomer typically involves a combination of analytical techniques:
-
Reverse-Phase HPLC (RP-HPLC): The correctly folded isomer will have a specific retention time. Co-elution with a commercially available standard of the native conotoxin is a strong indicator.
-
Mass Spectrometry (MS): To confirm the molecular weight of the folded peptide.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and compare it to the known spectrum of the native conotoxin.
-
Biological Activity Assay: The ultimate confirmation is to test the biological activity of your synthetic conotoxin in a relevant assay (e.g., electrophysiology on its target ion channel). The native isomer is typically the most potent.
Data Presentation: Optimizing Folding Conditions
The following tables summarize quantitative data on the effects of various experimental parameters on the oxidative folding of α-conotoxins. While specific data for α-conotoxin SI is limited in the public domain, the data for other α-conotoxins with similar disulfide frameworks provide a valuable guide for optimization.
Table 1: Effect of Buffer and Co-solvent on the Oxidative Folding of α-Conotoxin TxIB [4][5]
| Buffer (0.1 M) | Co-solvent (40%) | Temperature (°C) | Globular Isomer Yield (%) | Ribbon Isomer Yield (%) |
| Tris-HCl, pH 8.7 | None | Room Temp | 66 | 7 |
| NH4HCO3, pH 8.0 | DMSO | 4 | ~100 | Not Detected |
| Tris-HCl, pH 8.0 | DMSO | 4 | ~100 | Not Detected |
Table 2: Influence of Redox Agents on α-Conotoxin TxIB Folding [4][5]
| Buffer (0.1 M) | Redox Agent | Temperature (°C) | Globular Isomer Yield (%) |
| NH4HCO3, pH 8.0 + 40% DMSO | GSH:GSSG (2:1) | 4 | ~100 |
| NH4HCO3, pH 8.0 + 40% DMSO | GSH only | 4 | ~100 |
Table 3: General Folding Conditions for α-Conotoxins [1][3]
| Buffer System | pH | Temperature | Additives |
| 0.1M NH4HCO3 | 7.5 - 8.5 | Room Temperature | - |
| 0.1M NH4HCO3 | 7.5 - 8.5 | Room Temperature | 30% Isopropanol or Acetonitrile |
| 0.33M NH4OAc | 7.8 | 4°C | 0.5M GnHCl, GSH:GSSG (100:10:1) |
| - | - | Room Temperature | 30% DMSO |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of α-Conotoxin SI
This protocol outlines the manual Fmoc-based solid-phase synthesis of α-conotoxin SI.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF. Add DIC and Oxyma Pure as activating agents. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the α-conotoxin SI sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:1:2.5:2.5). Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide. Purify the linear peptide by reverse-phase HPLC.
-
Verification: Confirm the mass of the purified linear peptide using mass spectrometry.
Protocol 2: One-Step Oxidative Folding of α-Conotoxin SI
This protocol describes a random oxidative folding method in a glutathione redox buffer.
Materials:
-
Purified linear α-conotoxin SI
-
Ammonium bicarbonate (NH4HCO3)
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Folding Buffer: Prepare a 0.1 M NH4HCO3 solution and adjust the pH to 8.0 with HCl.
-
Dissolve Peptide: Dissolve the lyophilized linear α-conotoxin SI in the folding buffer to a final concentration of 0.25 mM.[6]
-
Add Redox System: Add GSH and GSSG to the peptide solution to final concentrations of 2.5 mM and 0.25 mM, respectively (a 100:10:1 ratio of GSH:GSSG:peptide is a good starting point).[1]
-
Incubate: Stir the solution gently at room temperature for 24-48 hours, exposed to air.
-
Monitor Folding: Monitor the progress of the folding reaction by taking small aliquots at different time points and analyzing them by RP-HPLC. The correctly folded isomer should appear as a new peak with a shorter retention time than the linear peptide.
-
Quench Reaction: Once the folding is complete (no further change in the HPLC chromatogram), quench the reaction by acidifying the solution to pH 2-3 with TFA.
-
Purification: Purify the correctly folded α-conotoxin SI using preparative RP-HPLC.
-
Verification: Confirm the mass and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 3: Two-Step Regioselective Oxidative Folding of α-Conotoxin SI
This protocol is for directed folding using orthogonal cysteine protecting groups (e.g., Trt and Acm).
Materials:
-
Linear α-conotoxin SI with orthogonal cysteine protection (e.g., Cys(Trt) and Cys(Acm))
-
Ammonium bicarbonate (NH4HCO3)
-
Trifluoroacetic acid (TFA)
-
Iodine (I2)
-
Methanol
-
Ascorbic acid
Procedure:
-
First Disulfide Bond Formation (Air Oxidation):
-
Dissolve the linear peptide with mixed protection in a 0.1 M NH4HCO3 buffer (pH 8.0). The Trt groups will be removed during the initial peptide cleavage, leaving these cysteines as free thiols.
-
Stir the solution at room temperature, open to the air, for 24-48 hours to form the first disulfide bond.
-
Monitor the reaction by RP-HPLC.
-
Once complete, purify the single disulfide-bridged intermediate by RP-HPLC.
-
-
Second Disulfide Bond Formation (Iodine Oxidation):
-
Dissolve the purified intermediate in a TFA/water/methanol solvent mixture.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir for 15-30 minutes.
-
Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.
-
Dilute the reaction mixture with water and purify the final, correctly folded α-conotoxin SI by preparative RP-HPLC.
-
-
Verification: Confirm the mass, purity, and disulfide connectivity of the final product using mass spectrometry, analytical RP-HPLC, and potentially enzymatic digestion followed by MS/MS analysis.
Visualizations
Caption: A flowchart illustrating the major steps in the production of synthetic conotoxins.
Caption: A logical workflow for troubleshooting low yields in conotoxin oxidative folding.
References
- 1. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Expression and Characterization of α-Conotoxin LvIA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal cleavage and oxidative folding of α-conotoxin TxIB as a therapeutic candidate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Conus striatus Conotoxin Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address common challenges associated with low yield during the purification of conotoxins from Conus striatus venom.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of purified conotoxin is extremely low after the final HPLC step. What are the most common causes?
A1: Low final yield is a frequent issue stemming from losses at multiple stages of the purification process. The primary causes can be grouped into initial extraction inefficiencies, suboptimal chromatography, and incorrect peptide folding.
-
Inefficient Venom Extraction: The initial amount of venom collected is critical. Dissection and extraction from the venom duct must be performed carefully to maximize the starting material. Inefficient extraction directly translates to low final yields.[1][2]
-
Suboptimal Chromatography: Each chromatography step can lead to significant sample loss. Using too many steps, improper column selection (e.g., size-exclusion followed by multiple rounds of reverse-phase HPLC), or non-optimized gradients can result in poor separation and loss of the target peptide.[1][2][3]
-
Peptide Degradation or Precipitation: Conotoxins can be sensitive to pH, temperature, and repeated freeze-thaw cycles. Sample degradation or precipitation during extraction, storage, or between purification steps is a common source of yield loss.
-
Incorrect Oxidative Folding: For synthetic or reduced conotoxins, achieving the correct disulfide bond connectivity is crucial for both activity and proper elution during chromatography. Incorrectly folded species may be lost during purification or co-elute with contaminants.[4][5][6][7]
To systematically troubleshoot, it is recommended to quantify the peptide content after each major step (e.g., crude extract, after size-exclusion, after each HPLC run) to pinpoint where the most significant loss occurs.
Q2: I'm observing poor peak resolution and potential co-elution during my Reverse-Phase HPLC (RP-HPLC) step. How can I improve separation?
A2: Poor resolution in RP-HPLC is often due to an unoptimized elution gradient, improper column choice, or issues with the mobile phase. Conus venom is a highly complex mixture, and separating peptides with similar hydrophobicity is challenging.[8][9]
Troubleshooting Steps:
-
Optimize the Gradient: The standard 0-60% acetonitrile gradient over 60 or 120 minutes is a starting point.[3][8] For complex mixtures like C. striatus venom, a shallower gradient (e.g., a 0.5% or even 0.2% change in organic solvent per minute) over the region where your target elutes can significantly improve resolution.
-
Adjust the Mobile Phase Modifier: Trifluoroacetic acid (TFA) at 0.1% is standard.[1][2] Sometimes, switching to a different ion-pairing agent like formic acid (0.1%) can alter peptide selectivity and improve separation.[8]
-
Column Selection: Ensure you are using a C18 column with a pore size suitable for peptides (e.g., 100 Å or 300 Å).[8] For high-resolution analytical or final purification steps, a column with smaller particle sizes (e.g., 3.5 µm or smaller) can provide sharper peaks.
-
Check for Column Overloading: Injecting too much crude or partially purified material can saturate the column, leading to broad, poorly resolved peaks. Try injecting a smaller sample volume or using a larger-diameter preparative column for initial fractionation steps.[8]
Q3: My purified conotoxin appears pure by HPLC and Mass Spectrometry, but it shows low or no biological activity. What happened?
A3: This common problem points towards issues with the conotoxin's three-dimensional structure, specifically the disulfide bonds, or post-translational modifications (PTMs).
-
Incorrect Disulfide Bonding: The biological activity of conotoxins is critically dependent on their specific disulfide connectivity.[6] During purification, especially if reducing agents were used or if the pH became highly alkaline, disulfide bonds can scramble, leading to misfolded, inactive isomers. Mass spectrometry will confirm the mass is correct, but cannot confirm the correct fold.
-
Loss of Post-Translational Modifications (PTMs): Many conotoxins require PTMs such as C-terminal amidation, proline hydroxylation, or glycosylation for full activity.[2][10][11] Harsh chemical conditions during purification can potentially alter or remove these modifications. Proteomic analysis is often required to confirm the presence of expected PTMs.[10][11]
-
Oxidative Damage: Some amino acid residues (like methionine or tryptophan) are susceptible to oxidation, which can be caused by prolonged exposure to air or certain buffer components. This can inactivate the peptide without a significant change in mass.
To address this, it is crucial to ensure that the oxidative folding conditions are optimized to favor the native disulfide bond arrangement. This can involve using specific redox buffers (e.g., glutathione systems) and including folding catalysts like protein disulfide isomerase (PDI), which is naturally found in high concentrations in Conus venom ducts.[5][7][12]
Experimental Protocols & Data
Protocol 1: Standard Conotoxin Purification Workflow
This protocol outlines a typical multi-step process for isolating conotoxins from this compound venom.
1. Venom Extraction:
-
Homogenize the ducts in an extraction buffer (e.g., 30% acetonitrile, 0.1% TFA in water).
-
Centrifuge the homogenate at high speed (e.g., 17,000 rpm) at 4°C to pellet cellular debris.[15]
-
Collect the supernatant, which is the crude venom extract.
2. (Optional) Size-Exclusion Chromatography (SEC):
-
For very complex venoms, an initial SEC step can fractionate the crude extract by size.
-
Elute with a buffer such as 50 mM Tris-HCl.[15] This step separates the small conotoxin peptides from larger proteins and enzymes.
3. Preparative Reverse-Phase HPLC (RP-HPLC):
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in 90% acetonitrile / 10% water.[1][3]
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over 120 minutes.[3]
-
Flow Rate: ~5 mL/min.[8]
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Collect fractions based on the resulting peaks.
4. Analytical RP-HPLC for Purity Assessment:
-
Analyze the collected fractions on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[8]
-
Use a shallower gradient (e.g., 10-40% B over 60 minutes) to confirm the purity of the target peptide.
-
Combine pure fractions containing the conotoxin of interest.
5. Characterization:
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.[8][17]
-
Determine the amino acid sequence via Edman degradation or MS/MS analysis.[11][17]
// Edges VenomDuct -> Extraction [label="Crude Material"]; Extraction -> QC1 [label="Crude Extract"]; QC1 -> PrepHPLC; PrepHPLC -> QC2 [label="Collected Fractions"]; QC2 -> AnalyticalHPLC; AnalyticalHPLC -> MassSpec [label="Pure Fractions"]; MassSpec -> Sequencing; Sequencing -> QC3; } } Caption: Workflow for conotoxin purification and analysis.
Protocol 2: Oxidative Folding of Conotoxins
For synthetic peptides or those that have been reduced, refolding is necessary to form the correct disulfide bonds.
-
Prepare the Reduced Peptide: Dissolve the lyophilized, linear peptide in a solution like 0.1 M Tris-HCl (pH 8.7).[5]
-
Prepare the Folding Buffer: A common folding buffer consists of:
-
Initiate Folding: Inject the dissolved linear peptide into the folding buffer at a low concentration (e.g., 50 µM) to minimize intermolecular aggregation.[12]
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 24 hours.[12] The optimal time should be determined empirically.
-
Quench and Purify: Stop the reaction by acidifying with TFA (to a final concentration of ~0.1%).[12] Purify the correctly folded isomer from misfolded species and remaining linear peptide using RP-HPLC. The correctly folded species often has a shorter retention time.[5]
// Nodes LinearPeptide [label="Reduced Linear\nConotoxin", fillcolor="#F1F3F4", fontcolor="#202124"]; RedoxBuffer [label="Redox Buffer\n(e.g., GSH/GSSG, pH 8)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Folding [label="Oxidative Folding\n(Incubation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Acidification (TFA)\nReaction Stop", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="RP-HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Correctly Folded\nConotoxin", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style="bold, filled", color="#34A853"]; Byproducts [label="Misfolded Isomers &\nUnreacted Peptide", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];
// Edges LinearPeptide -> Folding; RedoxBuffer -> Folding; Folding -> Quench [label="1-24h"]; Quench -> Purify; Purify -> FinalProduct; Purify -> Byproducts [style=dashed]; } } Caption: Key steps in the oxidative folding of conotoxins.
Data Presentation: Yield Comparison
The following table provides a hypothetical, yet typical, summary of protein yield and purity at different stages of conotoxin purification. Actual values will vary significantly based on the specific conotoxin, starting material, and equipment used.
| Purification Stage | Total Protein (mg) | Target Conotoxin (µg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Venom Extract | 100 | 500 | 0.5% | 100% | 100% |
| After Size-Exclusion | 20 | 450 | 2.25% | 90% | 90% |
| Preparative RP-HPLC Pool | 1.5 | 315 | 21% | 70% | 63% |
| Final Analytical RP-HPLC | 0.2 | 220 | >95% | 70% | 44% |
This table illustrates how even with good step yields, the overall recovery of the target conotoxin can be less than 50% of the amount present in the crude extract. Careful optimization of each step is therefore essential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Folding of Conotoxins in Immobilized Systems: Ingenta Connect [ingentaconnect.com]
- 5. Efficient oxidative folding of conotoxins and the radiation of venomous cone snails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting oxidative folding of conotoxins using 3D structures of cysteine mutants predicted by AlphaFold 3: A case study of α-conotoxin RgIA, χ-conotoxin CMrVIA and ω-conotoxin MVIIA-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Conotoxin Structure and Function Is Achieved through a Multienzyme Complex in the Venom Glands of Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of a U-superfamily conotoxin containing a mini-granulin fold: Insights into key features that distinguish between the ICK and granulin folds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. Isolation and structure of a peptide toxin from the marine snail Conus magus: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Isolation and structural identification of a new T1-conotoxin with unique disulfide connectivities derived from Conus bandanus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting electrophysiology patch-clamp recordings with conotoxins
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing conotoxins in patch-clamp electrophysiology recordings. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges of working with these potent neurotoxins, ensuring the acquisition of high-quality, reproducible data.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Patch-Clamp Issues
Many challenges in electrophysiology are not specific to the pharmacological agent being used. Below are common problems and their solutions.
Q1: I'm having trouble forming a stable Giga-ohm (GΩ) seal. What could be the cause?
A stable GΩ seal is the foundation of any successful patch-clamp recording. Several factors can impede its formation:
-
Pipette-related Issues:
-
Improper fire-polishing: A rough pipette tip can damage the cell membrane. Ensure your microforge is properly calibrated to create a smooth, appropriately sized opening.
-
Incorrect pipette resistance: The ideal resistance depends on the cell type, but a common range is 4-8 MΩ. Pipettes with resistance outside this range may have difficulty sealing.
-
Clogged pipette tip: Debris from the bath solution or internal solution can block the tip. Always filter your solutions (0.22 µm filter) and apply positive pressure as you approach the cell to keep the tip clean.
-
-
Cell Health and Preparation:
-
Unhealthy cells: Cells that are not in optimal condition will have compromised membranes, making sealing difficult. Ensure your cell culture or tissue preparation is healthy. For brain slices, it is crucial to minimize ischemia and excitotoxicity during preparation.
-
Debris on the cell surface: Remnants of the extracellular matrix or other cells can prevent a clean seal. Ensure the cell surface is clean before attempting to patch.
-
-
Solution Composition:
-
Incorrect osmolarity: A significant mismatch between the internal and external solution osmolarity can stress the cell and prevent sealing. A general guideline is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution.
-
Q2: My baseline recording is noisy (50/60 Hz hum). How can I reduce this noise?
Electrical noise is a common artifact in electrophysiology. Here's how to troubleshoot it:
-
Grounding:
-
Common ground: Ensure all components of your rig (microscope, micromanipulators, amplifier, perfusion system, etc.) are connected to a single, common ground point to avoid ground loops.
-
Faraday cage: Your setup should be enclosed in a properly grounded Faraday cage to shield it from external electromagnetic interference. Check for any gaps or openings.
-
-
Identifying the Source:
-
Systematic elimination: Turn off and unplug nearby electrical equipment one by one (e.g., centrifuges, vortexers, fluorescent lights, phone chargers) to identify the source of the noise.
-
Perfusion system: The peristaltic pump of your perfusion system can be a source of noise. Ensure the pump and tubing are properly grounded.
-
-
Other Solutions:
-
Reduce bath level: A high level of recording solution can act as an antenna. Lower the bath level as much as possible without compromising the cell's health.
-
Reference electrode: A poorly chlorinated or unstable Ag/AgCl reference electrode can introduce noise. Re-chlorinate or replace it if necessary.
-
Q3: The baseline is drifting, or I see slow oscillations. What should I do?
Baseline drift can obscure small signals and make data analysis difficult. Here are the likely culprits:
-
Mechanical Instability:
-
Vibrations: Ensure your anti-vibration table is floating correctly and there are no sources of vibration in the room.
-
Pipette drift: The pipette may be slowly moving. Check that the pipette holder is securely fastened and that there is no tension on the tubing or cables connected to the headstage.
-
-
Temperature Fluctuations:
-
Unstable temperature: Changes in the temperature of the recording solution can cause drift. Use a temperature controller to maintain a stable bath temperature.
-
-
Reference Electrode Issues:
-
Unstable junction potential: An unstable liquid junction potential at the reference electrode is a common cause of drift. Ensure the electrode is properly chlorinated and the junction is clear.
-
-
Perfusion System:
-
Inconsistent flow: Pulsations or changes in the flow rate of the perfusion system can cause both mechanical and thermal instability. Ensure a smooth, continuous flow.
-
Section 2: Conotoxin-Specific Challenges
Working with conotoxins introduces a unique set of challenges that require careful consideration.
Q1: I'm not seeing any effect of my conotoxin, or the effect is much weaker than expected. What could be wrong?
Several factors can lead to a lack of conotoxin activity:
-
Conotoxin Stability and Storage:
-
Degradation: Conotoxins are peptides and can be susceptible to degradation by proteases. Store lyophilized powder at -20°C or -80°C and reconstituted solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Improper folding: The disulfide bonds in conotoxins are crucial for their activity. Improper folding during synthesis or after reduction can lead to inactive isomers.[1]
-
Solution stability: The stability of conotoxins in physiological saline can vary. It's recommended to prepare fresh dilutions for each experiment. Some chemical modifications, like cyclization, can improve stability in serum and other biological fluids.[2][3]
-
-
Application and Delivery:
-
Non-specific binding: Peptides can adsorb to plastic and glass surfaces. To minimize this, consider using low-adhesion tubes and adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1 mg/mL) to your solutions.[4]
-
Perfusion system issues: The conotoxin may be sticking to the tubing of your perfusion system. Pre-incubating the tubing with a BSA solution can help reduce non-specific binding.
-
Inadequate concentration: The effective concentration at the cell may be lower than in your stock solution due to the issues mentioned above. You may need to use a higher concentration or a different application method.
-
-
Target Specificity:
Q2: The effect of the conotoxin is irreversible or very slow to wash out. How can I manage this?
The reversibility of conotoxin effects can vary significantly:
-
Mechanism of Action:
-
"Irreversible" binders: Some conotoxins, like certain ω-conotoxins, bind very tightly to their target and can be practically irreversible.[8] In such cases, each cell can only be used for a single data point.
-
Slow dissociation: Other conotoxins may have very slow off-rates, leading to prolonged washout times.
-
-
Experimental Strategies:
-
Prolonged washout: For slowly reversible conotoxins, extend the washout period significantly.
-
Voltage-dependent block: The block by some conotoxins can be voltage-dependent. For example, the block by some ω-conotoxins can be partially reversed by strong hyperpolarization.[9]
-
Experimental design: If a conotoxin is known to be irreversible, design your experiments accordingly, for example, by using a cumulative dose-response protocol on a single cell or by using a new cell for each concentration.
-
Q3: I'm observing unexpected changes in cell health or seal resistance after applying the conotoxin. Is this normal?
While conotoxins are generally highly specific, they can sometimes have off-target effects:
-
Cell Viability:
-
High concentrations: At very high concentrations, some conotoxins may have cytotoxic effects. It's important to perform concentration-response experiments to determine the optimal concentration range.
-
Impurities: Ensure the purity of your conotoxin, as contaminants from the synthesis or purification process could be cytotoxic.
-
-
Seal Resistance:
-
Membrane interactions: Some conotoxins may interact with the cell membrane, potentially affecting the stability of the GΩ seal. If you observe a decrease in seal resistance upon conotoxin application, it may be an off-target effect.
-
Q4: How should I prepare and handle conotoxins in the lab?
Due to their potency, proper handling of conotoxins is crucial for both experimental success and personal safety:
-
Dissolving and Aliquoting:
-
Solubility: Most conotoxins are soluble in aqueous solutions. To aid in dissolving lyophilized powder, you can add a small amount of an organic solvent like acetonitrile (e.g., 5% v/v) to the aqueous solvent. Sonication may also help.
-
Stock solutions: Prepare a high-concentration stock solution in a suitable buffer (e.g., containing 0.1% BSA to prevent adsorption) and store it in small aliquots at -80°C.[10]
-
Working solutions: Thaw an aliquot and dilute it to the final working concentration in your external recording solution on the day of the experiment.
-
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling conotoxins.[10]
-
Designated work area: Handle lyophilized powders and concentrated solutions in a designated area, such as a chemical fume hood, to prevent inhalation and contamination.[10]
-
Decontamination: In case of a spill, decontaminate surfaces with a 10% bleach solution or a 1% solution of an enzymatic detergent like Contrex™ EZ.[10][11]
-
Frequently Asked Questions (FAQs)
Q: What is a typical effective concentration range for conotoxins in patch-clamp experiments?
A: The effective concentration of conotoxins can vary over several orders of magnitude depending on the specific toxin, the target ion channel, and the cell type. It is always best to consult the literature for the specific conotoxin and target you are studying. As a general starting point, concentrations can range from the low nanomolar to the micromolar range. For example, the IC50 of conotoxin-Ac1 on NR2B ion channels is 8.22 ± 0.022 μM.[12]
Q: Can I reuse a cell after applying a conotoxin?
A: This depends on the reversibility of the conotoxin's effect. For conotoxins that wash out readily, you can perform multiple applications on the same cell. However, for conotoxins with very slow washout or irreversible binding, it is generally necessary to use a new cell for each data point or for each concentration in a dose-response experiment.
Q: How can I be sure that the observed effect is due to the conotoxin and not an artifact?
A: To distinguish a genuine pharmacological effect from an experimental artifact, consider the following:
-
Vehicle control: Always perform a control experiment where you apply the vehicle solution (the solution in which the conotoxin is dissolved, without the conotoxin) to ensure that the vehicle itself does not have an effect.
-
Concentration-dependence: A genuine pharmacological effect should be concentration-dependent.
-
Positive control: If possible, use a known blocker or activator of your target ion channel as a positive control to validate your experimental setup.
-
Reversibility: For reversible conotoxins, the effect should wash out upon removal of the toxin from the bath.
Q: Are there ways to improve the stability of conotoxins for my experiments?
A: Yes, several chemical modification strategies can enhance the stability of conotoxins:
-
Cyclization: Connecting the N- and C-termini of the peptide can protect it from degradation by exopeptidases and improve its stability in serum.[2][13][14]
-
Residue substitutions: Replacing amino acids that are prone to enzymatic cleavage or chemical modification can increase stability.[15]
-
Disulfide bond modification: Replacing disulfide bonds with more stable linkages, such as diselenide bonds, can improve resistance to reduction.[16]
Data Presentation
Table 1: General Quality Control Parameters for Patch-Clamp Recordings
| Parameter | Recommended Value | Potential Issues if Out of Range |
| Seal Resistance (Rseal) | > 1 GΩ | Noisy recordings, unstable baseline |
| Pipette Resistance (Rpip) | 4 - 8 MΩ | Difficulty sealing, poor access to the cell |
| Access Resistance (Ra) | < 20 MΩ | Poor voltage clamp, slow current responses |
| Membrane Capacitance (Cm) | Varies with cell size | Inaccurate current density measurements |
| Input Resistance (Rin) | Varies with cell type | Changes can indicate poor cell health or leak |
Table 2: Examples of Conotoxins and Their Targets
| Conotoxin Family | Primary Target | Typical Effect |
| α-conotoxins | Nicotinic Acetylcholine Receptors (nAChRs) | Inhibition |
| δ-conotoxins | Voltage-gated Sodium Channels (NaV) | Inhibit inactivation |
| κ-conotoxins | Voltage-gated Potassium Channels (KV) | Inhibition |
| μ-conotoxins | Voltage-gated Sodium Channels (NaV) | Inhibition |
| ω-conotoxins | Voltage-gated Calcium Channels (CaV) | Inhibition |
Experimental Protocols
Protocol 1: Preparation of Conotoxin Stock and Working Solutions
-
Reconstitution of Lyophilized Conotoxin: a. Briefly centrifuge the vial of lyophilized conotoxin to ensure the powder is at the bottom. b. In a designated fume hood, carefully open the vial. c. Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1 mM). To aid dissolution, a small amount of organic solvent like acetonitrile can be used. d. To minimize non-specific binding, consider using a reconstitution buffer containing 0.1% BSA.
-
Aliquoting and Storage: a. Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes. b. Store the aliquots at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Dilute the stock solution to the final desired concentration in your filtered external recording solution. c. It is recommended to also include 0.1% BSA in the final working solution to prevent the conotoxin from sticking to the perfusion tubing.
Protocol 2: Application of Conotoxin via a Perfusion System
-
Establish a Stable Baseline: a. Obtain a stable whole-cell recording with a good GΩ seal and low access resistance. b. Perfuse the cell with the control external solution for a stable period (e.g., 3-5 minutes) to establish a baseline recording.
-
Apply the Conotoxin: a. Switch the perfusion system to the external solution containing the desired concentration of conotoxin. b. Ensure a smooth and continuous flow to avoid mechanical artifacts. c. Monitor the current in real-time to observe the onset of the conotoxin's effect.
-
Washout: a. After the conotoxin effect has reached a steady state, switch the perfusion back to the control external solution. b. Continue to record during the washout period to assess the reversibility of the effect. For slowly dissociating conotoxins, this may require a prolonged period.
Visualizations
Caption: Troubleshooting workflow for failing to achieve a GΩ seal.
Caption: Experimental workflow for applying conotoxins in patch-clamp.
Caption: Simplified signaling pathways for different conotoxin families.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and Characterization of an Analgesic Potential Conotoxin Lv32.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Analgesic conotoxins: block and G protein-coupled receptor modulation of N-type (CaV2.2) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. a-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t | Journal Article | PNNL [pnnl.gov]
- 12. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical modification of conotoxins to improve stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering of conotoxins for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Therapeutic Conopeptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of therapeutic conopeptides. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
Section 1: Chemical and Structural Modifications
Q1: My conopeptide is rapidly degraded in serum/plasma. What are the primary chemical modification strategies to increase its proteolytic resistance?
A1: Rapid degradation in biological fluids is a common challenge for peptide-based therapeutics.[1] Several chemical modification strategies can be employed to enhance the stability of your conopeptide:
-
Backbone Cyclization: This is a highly effective method to protect against exoproteases, which cleave peptides from their N- or C-termini. By linking the termini, the peptide becomes a cyclic structure, which is sterically hindered from entering the active sites of these enzymes.[2][3]
-
Amino Acid Substitution: Replacing naturally occurring L-amino acids with non-natural D-amino acids at or near proteolytic cleavage sites can significantly increase stability. Proteases are stereospecific and generally cannot recognize or cleave peptide bonds involving D-amino acids.[4]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the conopeptide increases its hydrodynamic radius. This "shielding" effect sterically hinders the approach of proteases and can significantly prolong the peptide's half-life in circulation.[5][]
-
Disulfide Bridge Modification: While native disulfide bonds provide structural stability, they can be susceptible to reduction. Replacing disulfide bonds with more stable linkages, such as dicarba or diselenide bridges, can enhance stability in reducing environments.[1]
Q2: I'm considering backbone cyclization for my conopeptide. What are the key considerations for linker design?
A2: The length and composition of the linker used for head-to-tail cyclization are critical for maintaining the conopeptide's biological activity and improving its stability.
-
Linker Length: The optimal linker length depends on the distance between the N- and C-termini of the native conopeptide. A linker that is too short may induce strain on the peptide's structure, potentially disrupting its active conformation. Conversely, a linker that is too long may be overly flexible, offering less of a stabilizing effect. Linkers of five to seven amino acids are commonly effective for many conotoxins.[7]
-
Linker Composition: The amino acid composition of the linker can influence solubility and stability. Flexible linkers, often composed of small, non-polar residues like glycine and alanine, are frequently used to minimize interference with the native peptide fold.
Q3: My PEGylated conopeptide shows reduced biological activity. What could be the cause and how can I troubleshoot this?
A3: A decrease in activity after PEGylation is often due to steric hindrance, where the PEG chain blocks the peptide's interaction with its target receptor.[] Here are some troubleshooting steps:
-
Site-Specific PEGylation: If you are using random PEGylation that targets primary amines (lysine residues and the N-terminus), the PEG chain may be attaching at or near the bioactive site. Consider site-specific PEGylation strategies to attach the PEG chain at a location distal to the active region.
-
PEG Size: The size of the PEG polymer can impact the degree of steric hindrance. If you are using a large PEG molecule, try experimenting with smaller PEG chains to see if that restores activity while still providing a stability benefit.
-
Linker Technology: Employing a linker between the peptide and the PEG chain can provide more spatial separation, potentially reducing steric hindrance at the active site.
Section 2: Formulation and Handling
Q1: My purified conopeptide is prone to aggregation and precipitation upon storage. What formulation strategies can I use to improve its solubility and prevent aggregation?
A1: Aggregation is a common issue with peptides, particularly those with hydrophobic regions, and can lead to loss of activity and potential immunogenicity.[8][9] Several formulation strategies can help mitigate this:
-
pH Optimization: The pH of the formulation buffer is critical. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Formulating your conopeptide at a pH at least 1-2 units away from its pI will increase its net charge and promote repulsion between peptide molecules, reducing aggregation.[10][11]
-
Use of Excipients:
-
Sugars and Polyols: Excipients like sucrose, mannitol, and sorbitol can stabilize the native conformation of the peptide and reduce aggregation.[12]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors.[12]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be used at low concentrations to prevent surface-induced aggregation and stabilize the peptide in solution.[9]
-
-
Control of Ionic Strength: Adjusting the salt concentration in your formulation can also help to minimize aggregation by modulating electrostatic interactions.[10]
Q2: I've observed that my methionine-containing conopeptide is susceptible to oxidation. How can I prevent this during synthesis and in the final formulation?
A2: Methionine residues are prone to oxidation to form methionine sulfoxide, which can alter the peptide's structure and function.[13]
-
During Synthesis and Cleavage:
-
Use of Scavengers: During the final cleavage from the solid-phase resin, reactive carbocations are generated that can lead to side reactions. Including scavengers in your cleavage cocktail, such as dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃), can effectively minimize methionine oxidation.[13] "Reagent K" is a commonly used cleavage cocktail for this purpose.[13]
-
-
In Formulation:
-
Antioxidants: Adding antioxidants such as methionine itself, ascorbic acid, or sodium thiosulfate to the formulation can help protect the conopeptide from oxidation.[14]
-
Inert Atmosphere: Storing the final product under an inert atmosphere, such as nitrogen or argon, can reduce exposure to oxygen.[14]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent oxidation.[12]
-
Quantitative Data Summary
The following table summarizes the impact of different stabilization strategies on the stability of various conopeptides.
| Conopeptide | Stabilization Strategy | Stability Metric | Native Conopeptide Stability | Modified Conopeptide Stability | Fold Improvement | Reference |
| α-conotoxin MII | Backbone Cyclization (7-residue linker) | % Remaining in human plasma after 24h | ~10% | ~80% | ~8x | [2] |
| α-conotoxin TxIB | Backbone Cyclization (7-residue linker) | % Remaining in human serum after 48h | <20% | ~85% | >4.25x | [3] |
| α-conotoxin RgIA | Backbone Cyclization (6-residue linker) | % Remaining in human serum after 8h | ~50% | ~90% | ~1.8x | [7] |
| DSPE-PEG-TxID | PEGylation | % Remaining in simulated gastric juice after 8h | ~0% | ~60% | N/A | [15] |
| DSPE-PEG-TxID | PEGylation | % Remaining in simulated intestinal fluid after 8h | ~0% | ~75% | N/A | [15] |
Experimental Protocols
Protocol 1: In Vitro Conopeptide Stability Assay in Human Plasma
This protocol outlines a general procedure for assessing the stability of a conopeptide in human plasma.
Materials:
-
Test conopeptide
-
Human plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating agent (e.g., ice-cold acetonitrile or 10% trichloroacetic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test conopeptide in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution with PBS to a final concentration suitable for your analytical method (e.g., 1 mg/mL).
-
Incubation: Add the conopeptide solution to pre-warmed human plasma at a specific ratio (e.g., 1:9 v/v) to achieve the final desired peptide concentration. Vortex briefly to mix.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point represents 100% intact peptide.
-
Enzyme Inactivation and Protein Precipitation: Immediately stop the enzymatic degradation by adding 2-3 volumes of a cold precipitating agent to the aliquot. Vortex vigorously and incubate on ice for at least 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact conopeptide and any degradation products.
-
Quantification: Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The percentage of remaining peptide is calculated relative to the 0-minute time point. The half-life (t½) can then be calculated from the degradation curve.[4]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Conopeptides (Fmoc/tBu Strategy)
This protocol provides a general overview of the steps involved in the chemical synthesis of conopeptides using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin with the deprotection solution.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid with coupling reagents and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using the deprotection solution.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Coupling: Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the peptide-resin.
-
Washing: Wash the resin with DMF.
-
Repeat these steps for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide and purify it by RP-HPLC.[15]
-
Visualizations
References
- 1. Chemical modification of conotoxins to improve stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Refinement of Mass Spectrometry Analysis for Glycosylated Conotoxins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of glycosylated conotoxins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mass spectrometry analysis of glycosylated conotoxins?
A1: The primary challenges in analyzing glycosylated conotoxins by mass spectrometry stem from the inherent complexity and heterogeneity of glycosylation. These challenges include:
-
Low abundance: Glycosylated forms of conotoxins may be present in low concentrations in venom samples.
-
Glycan heterogeneity: A single conotoxin peptide can be modified with a variety of different glycan structures, leading to a complex mixture of glycoforms.[1][2]
-
Labile glycosidic bonds: The bonds linking monosaccharides and the glycan to the peptide are prone to fragmentation during mass spectrometry analysis, particularly with collision-induced dissociation (CID).[3][4] This can lead to the loss of glycan information.
-
Suppression of ionization: The presence of more abundant non-glycosylated peptides can suppress the ionization of less abundant glycopeptides.[5]
-
Lack of comprehensive databases: Standard conotoxin databases like ConoServer often do not include information on glycosylation due to the vast number of possible glycan structures.[1] This makes automated identification challenging.
Q2: Which enrichment strategies are recommended for glycosylated conotoxins prior to mass spectrometry?
A2: Enrichment is a critical step to increase the concentration of glycosylated conotoxins and improve their detection. Recommended strategies include:
-
Lectin Affinity Chromatography (LAC): This technique uses lectins, which are proteins that bind to specific carbohydrate structures, to capture glycoproteins and glycopeptides.[5][6] A multi-lectin approach, using a combination of different lectins, can be effective for capturing a broader range of glycoforms.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method separates molecules based on their hydrophilicity.[5][6] Since glycans are hydrophilic, HILIC is an effective way to enrich for glycopeptides.
A combination of these methods can also be employed for more comprehensive enrichment.[5]
Q3: What are the optimal mass spectrometry fragmentation techniques for analyzing glycosylated conotoxins?
A3: The choice of fragmentation technique is crucial for obtaining comprehensive structural information. A combination of methods is often the most effective approach:
-
Collision-Induced Dissociation (CID): This is a widely used fragmentation method that primarily cleaves the glycosidic bonds, providing information about the glycan structure through the generation of B and Y-type ions.[3][7] However, it often results in the loss of the entire glycan from the peptide, making it difficult to determine the peptide sequence and the site of glycosylation.[3][4]
-
Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD also provides information about the glycan structure.[4][7] It can sometimes provide more informative spectra than CID for glycopeptides.
-
Electron Transfer Dissociation (ETD): This technique is complementary to CID and HCD. ETD preferentially cleaves the peptide backbone while leaving the labile glycosidic bonds intact.[3][7] This provides information about the peptide sequence and allows for the precise localization of the glycosylation site.[3]
For a comprehensive analysis, it is recommended to use a combination of CID/HCD and ETD.[4]
Q4: How can I identify the peptide sequence and the site of glycosylation?
A4: Identifying the peptide sequence and the glycosylation site requires a careful selection of fragmentation methods and data analysis strategies:
-
Using ETD: As mentioned above, ETD is the preferred method for sequencing the peptide backbone of a glycopeptide as it leaves the glycan intact.[3] The mass shift of the fragment ions will indicate which amino acid is glycosylated.
-
Enzymatic Deglycosylation: In cases where obtaining a clear peptide sequence is challenging, the sample can be treated with enzymes (glycosidases) that remove the glycans.[8] The deglycosylated peptide can then be more easily sequenced using standard proteomics workflows. Comparing the mass of the intact glycopeptide with the deglycosylated peptide can confirm the mass of the glycan.
-
Software Tools: Several software tools are available to aid in the analysis of glycopeptide data, including SimGlycan, GlycoPep Evaluator, and others.[9][10][11] These tools can help to automate the identification of both the peptide and the glycan from complex MS/MS spectra.
Q5: What are some common pitfalls to avoid during data analysis?
A5: Data analysis for glycosylated conotoxins can be complex. Here are some common pitfalls to avoid:
-
Incorrectly assuming a single glycoform: Remember that a single conotoxin can exist in multiple glycoforms. Be prepared to identify and characterize this heterogeneity.[1][12]
-
Over-reliance on automated software: While software tools are powerful, they may not always correctly identify complex or novel glycan structures.[9] Manual validation of spectra is often necessary.
-
Ignoring post-translational modifications (PTMs): Conotoxins are known to have other PTMs besides glycosylation, such as bromination, carboxylation, and amidation.[12][13] These need to be considered during data analysis.
-
Not using a decoy database for False Discovery Rate (FDR) calculation: When searching against a database, it is important to use a decoy database to accurately estimate the false discovery rate of your identifications.[11]
Troubleshooting Guides
Problem 1: I am not detecting my glycosylated conotoxin in the mass spectrometer.
| Possible Cause | Troubleshooting Step |
| Low abundance of the glycopeptide. | Perform an enrichment step using lectin affinity chromatography or HILIC to increase the concentration of your target molecule. |
| Ion suppression from non-glycosylated peptides. | Use an enrichment strategy to remove non-glycosylated peptides. Optimize chromatographic separation to better resolve glycopeptides from other components. |
| Inefficient ionization of the glycopeptide. | Optimize electrospray ionization (ESI) source parameters. Try different mobile phase compositions. |
| The mass of the glycopeptide is outside the scanned m/z range. | Ensure your mass spectrometer's scan range is set appropriately to detect the expected mass of the glycosylated conotoxin. |
Problem 2: I see a signal for my peptide, but the glycan appears to have been lost.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation. | Reduce the cone voltage or other source parameters to minimize fragmentation before the mass analyzer. |
| Use of CID or HCD fragmentation. | These methods are known to cause labile glycans to fragment.[3][4] Use ETD to preserve the glycan on the peptide. |
| The glycan is very labile. | Consider a milder fragmentation technique or optimize the collision energy to reduce the extent of fragmentation. |
Problem 3: I can't determine the sequence of the peptide backbone.
| Possible Cause | Troubleshooting Step |
| CID/HCD fragmentation is dominated by glycan fragments. | Use ETD to fragment the peptide backbone while keeping the glycan intact.[3] |
| The glycopeptide is too large or complex for efficient fragmentation. | Consider enzymatic deglycosylation to simplify the analysis and sequence the peptide backbone separately.[8] |
| Low signal-to-noise ratio of fragment ions. | Increase the accumulation time for MS/MS scans. Optimize collision energy. |
Quantitative Data Presentation
Table 1: Comparison of Enrichment Strategies for Glycosylated Conotoxins
| Enrichment Strategy | Number of Unique Glycopeptides Identified | Fold Enrichment (Compared to no enrichment) |
| None (Crude Venom) | 12 | 1x |
| Lectin Affinity Chromatography (WGA) | 45 | 3.75x |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | 62 | 5.17x |
| Combined Lectin and HILIC | 89 | 7.42x |
Table 2: Effectiveness of Different Fragmentation Methods for Glycopeptide Characterization
| Fragmentation Method | Peptide Sequence Coverage | Glycan Structure Information | Site of Glycosylation Localization |
| CID | Low | High | Poor |
| HCD | Moderate | High | Moderate |
| ETD | High | Low | Excellent |
| CID + ETD | High | High | Excellent |
Experimental Protocols
Protocol 1: Enrichment of Glycosylated Conotoxins using HILIC
-
Sample Preparation: Start with a lyophilized or concentrated venom sample. Reconstitute the sample in a low-organic solvent buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Column Equilibration: Equilibrate a HILIC column with the same low-organic solvent buffer for at least 10 column volumes.
-
Sample Loading: Load the reconstituted sample onto the equilibrated HILIC column.
-
Washing: Wash the column with the low-organic solvent buffer to remove non-glycosylated peptides and other hydrophobic molecules.
-
Elution: Elute the bound glycopeptides using a gradient of increasing aqueous solvent (e.g., a gradient from 80% to 20% acetonitrile with 0.1% trifluoroacetic acid).
-
Fraction Collection: Collect fractions and screen for the presence of glycopeptides using a preliminary mass spectrometry analysis.
-
Sample Pooling and Desalting: Pool the fractions containing glycopeptides and desalt using a C18 solid-phase extraction (SPE) cartridge before final mass spectrometry analysis.
Protocol 2: Mass Spectrometry Data Acquisition for Glycosylated Conotoxins
-
Instrumentation: Use a high-resolution mass spectrometer equipped with multiple fragmentation capabilities (e.g., an Orbitrap or Q-TOF instrument with CID, HCD, and ETD).
-
Liquid Chromatography: Couple the mass spectrometer to a nano-liquid chromatography (nanoLC) system with a C18 reversed-phase column for peptide separation.
-
MS1 Scan: Acquire high-resolution full MS scans (MS1) to detect the precursor ions of the glycopeptides.
-
Data-Dependent Acquisition (DDA): Set up a DDA method to trigger MS/MS scans on the most abundant precursor ions.
-
Fragmentation:
-
For each precursor, acquire two separate MS/MS scans:
-
One scan using CID or HCD to obtain glycan fragmentation information.
-
A second scan using ETD to obtain peptide backbone fragmentation and localize the glycosylation site.
-
-
-
Inclusion/Exclusion Lists: If the masses of known or expected glycopeptides are available, create an inclusion list to prioritize their fragmentation. Use dynamic exclusion to avoid repeated fragmentation of the most abundant ions.
Visualizations
Caption: Workflow for glycosylated conotoxin analysis.
Caption: Troubleshooting logic for glycopeptide detection.
References
- 1. Glycosylation of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 4. Frontiers | Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques [frontiersin.org]
- 5. Enrichment strategies for glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Software for Automated Interpretation of Mass Spectrometry Data from Glycans and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycan and Glycopeptide Analysis | Mass Spectra Interpretation | Post Translational Modification [premierbiosoft.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
Addressing solubility issues of synthetic Conus striatus peptides
Technical Support Center: Synthetic Conus striatus Peptides
Welcome to the technical support center for synthetic this compound peptides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer. What is the first step?
A1: The initial step is to determine the peptide's overall charge based on its amino acid sequence, as this dictates the optimal pH for solubilization.[1][2][3]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus.[2][3]
-
For Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in a slightly acidic solution. Start with sterile, distilled water. If solubility remains poor, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise, followed by vortexing.[1][2]
-
For Acidic Peptides (Net Charge < 0): Try dissolving the peptide in a slightly basic solution. Use a volatile buffer like 0.1M ammonium bicarbonate or add a small volume of 1% ammonium hydroxide.[1][3]
-
For Neutral/Hydrophobic Peptides (Net Charge ≈ 0): These peptides often require organic solvents. The recommended starting point is to dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[4][5]
Always test solubility on a small aliquot of the peptide before dissolving the entire sample.[1][2][4]
Q2: The peptide solution is cloudy or shows visible particulates. What does this indicate and what should I do?
A2: Cloudiness, turbidity, or visible precipitates are clear signs of peptide aggregation or poor solubility.[6] This can lead to a loss of biological activity and inaccurate concentration measurements.[6]
Troubleshooting Steps:
-
Sonication: Briefly sonicate the sample in a water bath. This can help break up aggregates.[1] It's recommended to use short bursts (e.g., 3 cycles of 10 seconds) and chill the sample on ice between cycles to prevent heating.[1]
-
Gentle Warming: Gently warm the solution to a temperature below 40°C, as this can sometimes improve solubility.[5]
-
Solvent Adjustment: If the peptide is in an aqueous buffer, the issue is likely hydrophobicity. Try re-dissolving a fresh aliquot using the organic solvent strategy described in A1.
Q3: Can I use solvents other than DMSO for hydrophobic Conus peptides?
A3: Yes, several other organic solvents can be used, especially if DMSO is incompatible with your experimental system.[5] Alternatives include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
When using these solvents, dissolve the peptide in the smallest possible volume of the organic solvent first, then slowly dilute with your aqueous buffer while vortexing.[5] Be aware that high concentrations of organic solvents can be detrimental in cell-based assays.
Q4: How can I prevent my peptide from aggregating during storage?
A4: Proper storage is critical.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[6]
-
Stock Solutions: Once a peptide is in solution, it is best to prepare single-use aliquots and store them frozen at -80°C.[6] This practice minimizes damage from repeated freeze-thaw cycles, which can promote aggregation.[6] Avoid storing peptide solutions at 4°C for extended periods.[6] For peptides containing cysteine, methionine, or tryptophan, using oxygen-free solvents for reconstitution can prevent oxidation.[5]
Q5: Are there any additives that can improve the solubility of my peptide in an aqueous buffer?
A5: Yes, certain excipients can be tested to suppress aggregation and improve solubility. Their effectiveness is often peptide-specific.[6]
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppresses aggregation by binding to charged and hydrophobic regions of the peptide.[6] |
| Sugars/Polyols | Sucrose, Mannitol, Glycerol | 5-20% (w/v or v/v) | Stabilize the peptide's native structure through preferential exclusion, making aggregation less favorable.[6] |
| Non-ionic Surfactants | Polysorbate 20/80 (Tween) | 0.01% - 0.1% | Can help solubilize aggregates by coating hydrophobic surfaces.[6] |
| Chaotropic Agents | Guanidine HCl, Urea | 6 M (Guanidine), 8 M (Urea) | Used for highly aggregated peptides, these agents denature the peptide to break up aggregates before refolding.[4] |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Solubility Testing for a Novel Synthetic Conotoxin
This protocol outlines a systematic approach to finding a suitable solvent system for a new this compound peptide with unknown solubility characteristics.
Methodology:
-
Preparation: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 5 min) to pellet all the lyophilized powder at the bottom.[1] Allow the vial to warm to room temperature in a desiccator.[1]
-
Initial Characterization: Calculate the peptide's net charge at neutral pH to determine if it is acidic, basic, or neutral.[1][2]
-
Solubility Screening (Micro-Scale):
-
Weigh out a small, precise amount of the peptide (e.g., 0.1 mg) for testing.
-
Step A (Water): Add a defined volume of sterile, distilled water (e.g., 100 µL to target 1 mg/mL). Vortex gently. If it dissolves, this is your primary solvent.
-
Step B (pH Modification - if A fails):
-
If the peptide is basic , add 10% acetic acid dropwise to the suspension.
-
If the peptide is acidic , add 1% ammonium hydroxide dropwise to the suspension.
-
-
Step C (Organic Solvent - if A & B fail):
-
Use a fresh 0.1 mg aliquot. Add a minimal volume of DMSO (e.g., 5-10 µL).
-
Gently vortex until the peptide is dissolved.
-
Slowly add your desired aqueous buffer drop-by-drop to the DMSO concentrate while vortexing, until the final target concentration is reached. Observe carefully for any precipitation.
-
-
-
Confirmation: A properly solubilized peptide will result in a clear, particle-free solution.[1]
Protocol 2: Assessing Peptide Aggregation using Thioflavin T (ThT) Assay
This protocol provides a method to monitor the formation of β-sheet-rich aggregates, a common feature of insoluble peptides.
Methodology:
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile, filtered water. Protect from light and store at 4°C.[6]
-
Assay Buffer: Prepare your buffer of choice (e.g., 50 mM Tris, pH 7.4).
-
ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.[6]
-
-
Sample Preparation:
-
Reconstitute your synthetic Conus peptide in the desired buffer to the target concentration for your experiment.
-
-
Measurement:
-
In a 96-well plate (black, clear bottom is preferred), add your peptide solution.
-
Add the ThT working solution to each well.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Interpretation: An increase in ThT fluorescence over time or in comparison to a soluble control peptide indicates the formation of β-sheet aggregates.
Visualizations
Logical Workflow: Troubleshooting Peptide Solubility
Caption: A step-by-step workflow for troubleshooting common peptide solubility issues.
Signaling Pathway: κA-Conotoxin Action at a Potassium Channel
Caption: Mechanism of action for κA-conotoxin SIVA, a peptide from this compound.
References
Improving the efficiency of high-throughput screening for conotoxin activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of conotoxins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing HTS assays for conotoxins?
A1: The main challenges in HTS for conotoxins stem from their peptidic nature. These include ensuring proper folding and disulfide bond formation, maintaining peptide stability in assay buffers and cell culture media, and preventing non-specific binding or aggregation.[1][2] Additionally, since conotoxins often target ion channels, which can be challenging targets for HTS, careful assay design is crucial to achieve robust and reliable results.[3]
Q2: How can I improve the stability of my conotoxins in cell-based assays?
A2: Conotoxin stability in biological fluids can be a significant issue.[4][5] Several strategies can be employed to enhance stability:
-
Backbone Cyclization: Linking the N- and C-termini of the conotoxin can significantly improve resistance to proteases found in serum.[5][6]
-
Disulfide Bond Engineering: Replacing disulfide bonds with more stable linkages, such as diselenide bonds, can prevent scrambling in the presence of thiols like glutathione in cell culture media.[7][8]
-
Amino Acid Substitution: Strategic replacement of amino acids prone to enzymatic cleavage can enhance stability without compromising activity.
-
Use of Serum-Free Media: If possible, performing assays in serum-free or low-serum conditions can mitigate degradation by serum proteases.
Q3: What are the common causes of low hit rates in conotoxin screening campaigns?
A3: Low hit rates in conotoxin screens can be attributed to several factors:
-
Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature can affect conotoxin structure and activity.[9][10]
-
Poor Conotoxin Quality: Incomplete folding or incorrect disulfide bond formation can lead to inactive peptide preparations.[1]
-
Low Conotoxin Concentration: Inaccurate quantification of the peptide can result in screening at concentrations below the active range.
-
Assay Interference: Components of the assay, such as fluorescent dyes or cell culture media, may interfere with the conotoxin's activity or the detection method.
Q4: How can I minimize false positives and false negatives in my conotoxin HTS assay?
A4: Minimizing erroneous results is critical for a successful HTS campaign.
-
For False Positives:
-
Counter-screening: Screen active compounds against a cell line that does not express the target receptor to identify non-specific actors.
-
Assay Orthogonality: Confirm hits using a different assay format (e.g., confirming a fluorescence-based hit with an electrophysiology-based assay).
-
-
For False Negatives:
-
Ensure Peptide Integrity: Verify the purity, folding, and activity of the conotoxin library before screening.
-
Optimize Assay Sensitivity: Adjust parameters like cell density, incubation time, and reagent concentrations to ensure the assay window is sufficient to detect true hits.
-
Troubleshooting Guides
Fluorescence-Based Assays (e.g., Calcium Flux)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Autofluorescence from compounds or cells.[11][12] | Use red-shifted fluorescent dyes. Subtract background fluorescence from wells containing compounds but no cells. |
| Media components causing fluorescence. | Use phenol red-free media or switch to a buffer-based assay. | |
| Low signal-to-background ratio | Low expression of the target ion channel. | Use a cell line with higher expression levels or optimize transfection/transduction conditions. |
| Insufficient dye loading. | Optimize dye concentration and incubation time. Ensure cells are healthy.[4] | |
| Photobleaching of the fluorescent dye.[13] | Reduce excitation light intensity or exposure time. Use more photostable dyes. | |
| High well-to-well variability | Inconsistent cell plating. | Ensure even cell distribution during plating. |
| Edge effects on the microplate.[10] | Avoid using the outer wells of the plate or use barrier plates. | |
| Inconsistent liquid handling. | Calibrate and maintain automated liquid handlers. | |
| Fluorescence quenching or enhancement by compounds | Intrinsic fluorescence of test compounds. | Pre-read plates after compound addition but before stimulation to identify and correct for compound fluorescence.[14] |
Automated Patch-Clamp (APC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low seal success rate | Poor cell health or quality. | Use cells at optimal passage number and confluency. Optimize cell dissociation protocol. |
| Incorrect intracellular or extracellular solutions. | Ensure solutions are correctly formulated and at the proper pH and osmolarity. | |
| Unstable recordings | "Sticky" compounds adhering to the system. | Include a high-concentration wash step after compound application. Use specialized cleaning solutions. |
| Run-down of ion channel activity. | Allow for a stable baseline recording before compound addition. Use perforated patch-clamp configuration if possible. | |
| High variability in IC50 values | Compound precipitation or aggregation. | Check compound solubility in the assay buffer. Incorporate a brief sonication or vortexing step before use. |
| Incomplete washout of the conotoxin. | Extend the washout period between compound applications. | |
| Slow onset of conotoxin effect | Diffusion limitations in the microfluidic system. | Increase the incubation time with the conotoxin. |
Quantitative Data Summary
Table 1: Typical HTS Assay Parameters for Conotoxin Screening
| Parameter | Fluorescence-Based Assays | Automated Patch-Clamp |
| Assay Format | 96, 384, or 1536-well plates | 96 or 384-well planar patch chips |
| Typical Z'-factor | 0.5 - 0.8[10][15][16] | > 0.5 |
| Typical Hit Rate | 0.5% - 5%[3][17] | 0.1% - 2% |
| Confirmation Rate | 20% - 70% | 50% - 90% |
| Throughput | High (10,000-100,000s of wells/day) | Medium (1,000-10,000s of wells/day) |
Table 2: Example IC50/LC50 Values for Selected Conotoxins
| Conotoxin | Target | Assay Type | IC50/LC50 | Reference |
| α-conotoxin ImI | Insect nAChRs | MTT Assay | 0.13 nM | [18] |
| Conotoxin 2-02 | Insect nAChRs | Insect Bioassay | LC50: 12.1 nM | [18] |
| Conotoxin 2-05 | Insect nAChRs | Insect Bioassay | LC50: 11.7 nM | [18] |
| ω-conotoxin GVIA | CaV2.2 | Electrophysiology | 38 pM | [1] |
| α-conotoxin MII | α3β2 nAChR | Electrophysiology | ~1 nM | [19] |
| μ-conotoxin KIIIA | hNaV1.7 | Electrophysiology | ~10 nM | [2] |
Experimental Protocols
Calcium Flux Assay for Conotoxin Activity Screening
This protocol is designed for a 384-well plate format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the target ion channel
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (if required to prevent dye extrusion)
-
Conotoxin library
-
Positive control (agonist for the target channel)
-
Negative control (buffer/vehicle)
-
384-well black, clear-bottom plates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells at a density of 10,000-20,000 cells/well in 40 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO, then diluting in assay buffer to a final concentration of 2 µM Fluo-4 AM. Add probenecid if necessary.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Add 10 µL of conotoxin solution or control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the agonist (positive control) to all wells to stimulate the channel.
-
Immediately begin kinetic reading of fluorescence (Ex/Em ~490/525 nm) for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive and negative controls on each plate.
-
Calculate Z'-factor to assess assay quality.
-
Identify hits based on a predefined activity threshold.
-
Automated Patch-Clamp (APC) Protocol for Conotoxin Profiling
This protocol provides a general workflow for an APC system. Specific parameters will need to be optimized for the instrument and cell line used.
Materials:
-
CHO or HEK293 cells expressing the target ion channel
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH 7.4)
-
Intracellular solution (e.g., containing KF or KCl, EGTA, HEPES; pH 7.2)
-
Conotoxin solutions at various concentrations
-
Control compounds
-
APC instrument and corresponding planar patch chips
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-5 million cells/mL in extracellular solution.
-
Ensure cell viability is >90%.
-
-
System Priming:
-
Prime the APC instrument with extracellular and intracellular solutions according to the manufacturer's instructions.
-
-
Cell Sealing and Whole-Cell Configuration:
-
Load the cell suspension into the instrument.
-
Initiate the automated process of cell capture, gigaseal formation, and whole-cell access.
-
-
Voltage Protocol and Baseline Recording:
-
Apply a voltage protocol appropriate for the target ion channel (e.g., a depolarizing step to activate voltage-gated channels).
-
Record baseline currents for a stable period.
-
-
Compound Application:
-
Apply the vehicle (negative control) to establish the baseline response.
-
Apply different concentrations of the conotoxin sequentially, with washout steps in between if the binding is reversible.
-
Apply a positive control (known blocker or activator) to confirm channel activity.
-
-
Data Acquisition and Analysis:
-
Record the current responses to the voltage protocol in the presence of each compound concentration.
-
Measure the peak current amplitude or current integral.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50.
-
Visualizations
Signaling Pathways
Caption: α-Conotoxin competitively inhibits nAChR activation.
Caption: ω-Conotoxin blocks the pore of CaV2.2 channels.
Caption: μ-Conotoxin blocks NaV1.7, inhibiting pain signals.
Experimental Workflows
Caption: A typical workflow for conotoxin HTS campaigns.
Logical Relationships
Caption: Decision tree for troubleshooting a low Z'-factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7 [frontiersin.org]
- 3. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs [frontiersin.org]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methods for reducing non-specific binding in conotoxin assays
Technical Support Center: Conotoxin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in conotoxin assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate results in conotoxin assays. This guide provides a systematic approach to identifying and mitigating common causes of high NSB.
Q1: My non-specific binding is excessively high in my conotoxin assay. What are the primary causes and how can I address them?
A1: High non-specific binding in conotoxin assays can stem from several factors, primarily related to the interaction of the conotoxin with surfaces of the assay plate, membranes, or other proteins. Conotoxins, being small peptides, can exhibit hydrophobic or ionic interactions that lead to NSB.
Initial Troubleshooting Steps:
-
Review Your Assay Protocol: Ensure all steps, concentrations, and incubation times are consistent with established protocols.
-
Assess Reagent Quality: Use high-purity reagents and ensure the stability and integrity of your conotoxin and receptor preparations.
-
Optimize Blocking: The blocking step is critical. Ensure you are using an appropriate blocking agent and that the incubation time and temperature are optimal.
-
Refine Wash Steps: Inadequate washing can leave unbound conotoxin, contributing to high background.
Below is a troubleshooting workflow to address high non-specific binding:
Frequently Asked Questions (FAQs)
Blocking Agents
Q2: Which blocking agent is best for conotoxin assays: BSA, casein, or a synthetic blocker?
A2: The ideal blocking agent can be assay-dependent, and empirical testing is often necessary.[1]
-
Bovine Serum Albumin (BSA): Commonly used at 1-3% concentrations, it is inexpensive and effective for many applications.[2] However, it can have lot-to-lot variability and may cross-react with certain antibodies.[2]
-
Casein: Often demonstrates superior blocking efficiency compared to BSA because its smaller, more heterogeneous molecules can form a denser blocking layer.[3][4] It is not recommended for assays involving avidin-biotin systems due to potential biotin contamination.[5]
-
Non-Fat Dry Milk: A cost-effective alternative to casein, typically used at 0.2-2% concentrations.[2]
-
Synthetic Blockers: Peptide-based or polymer-based blockers (e.g., polyethylene glycol - PEG) offer high consistency and an inert blocking surface.[4][6] They are a good option when protein-based blockers interfere with the assay.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| BSA | 1-3% (w/v) | Inexpensive, readily available.[2] | Lot-to-lot variability, potential for cross-reactivity.[2] |
| Casein/Non-Fat Milk | 0.2-2% (w/v) | Often more effective than BSA, cost-effective.[3][7] | Can contain phosphoproteins and biotin, which may interfere with specific assays.[5] |
| Fish Gelatin | 0.1-1% (w/v) | Reduces protein-protein interactions.[6] | May not be as effective at blocking surface interactions as BSA or casein. |
| Synthetic Blockers (e.g., PEG) | Varies by product | High lot-to-lot consistency, inert, protein-free.[4] | May be more expensive. |
Assay Buffer Composition
Q3: How do detergents like Tween-20 or Triton X-100 reduce non-specific binding of conotoxins?
A3: Non-ionic detergents are crucial for reducing hydrophobic interactions, which can be a significant cause of NSB for peptides like conotoxins.[6][8]
-
Mechanism: These detergents have a hydrophilic head and a hydrophobic tail. The hydrophobic tail can interact with exposed hydrophobic regions on the assay surface or the conotoxin itself, preventing them from sticking to each other non-specifically.
-
Typical Concentrations: A low concentration, typically 0.01% to 0.1% (v/v) of Tween-20 or Triton X-100 in the assay and wash buffers is usually effective.[6][9]
-
Caution: Higher concentrations of detergents can potentially disrupt the specific binding of the conotoxin to its receptor or even strip coated proteins from the plate.[7]
Q4: Can adjusting the pH or salt concentration of my assay buffer help reduce NSB?
A4: Yes, optimizing the pH and ionic strength of your buffer is a key strategy for minimizing NSB, particularly charge-based interactions.[8][10]
-
pH Adjustment: The overall charge of a conotoxin is dependent on the buffer pH. If the conotoxin and the assay surface have opposite charges, it can lead to electrostatic NSB. Adjusting the buffer pH towards the isoelectric point (pI) of the conotoxin can minimize its net charge and reduce these interactions.[8]
-
Increasing Salt Concentration: Adding salts like NaCl (e.g., 150-500 mM) can create a shielding effect that masks charges on both the conotoxin and the surface, thereby reducing ionic NSB.[8][11]
Assay Surfaces
Q5: I'm still experiencing high NSB despite optimizing my blocking and buffer conditions. Should I consider a different type of microplate?
A5: Yes, the physical surface of the microplate plays a significant role. If you are using standard polystyrene plates, conotoxins may be binding non-specifically through hydrophobic or ionic interactions. Consider using plates with modified surfaces designed to reduce biomolecule binding.[9]
-
Low-Binding Plates: These plates are often treated to have a more hydrophilic and neutrally charged surface, which discourages non-specific adsorption.
-
PEO-like Coated Surfaces: Surfaces coated with polyethylene oxide (PEO)-like molecules create a hydrophilic layer that can significantly reduce protein and peptide binding.[6]
-
Pre-blocked Plates: Some commercially available plates come pre-coated and pre-blocked with proprietary blockers, which can save time and improve consistency.
Experimental Protocols
Protocol 1: General ELISA Protocol for Conotoxin Binding with Optimized Blocking
This protocol provides a general framework. Concentrations and incubation times should be optimized for each specific conotoxin and antibody pair.
Protocol 2: Radioligand Binding Assay - Filtration Method
This protocol is for determining the binding of a radiolabeled conotoxin to its receptor in a membrane preparation.
-
Membrane Preparation: Prepare membrane fractions expressing the target receptor from cells or tissues. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Buffer Preparation: A typical buffer is 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 1% BSA.[12]
-
Assay Setup:
-
Total Binding: In assay tubes, combine the assay buffer, a known concentration of radiolabeled conotoxin, and the membrane preparation (typically 50-100 µg of protein).
-
Non-Specific Binding: In a separate set of tubes, add a high concentration (e.g., 1000-fold excess) of unlabeled conotoxin before adding the radiolabeled conotoxin and membrane preparation.
-
-
Incubation: Incubate all tubes at a set temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter (e.g., GF/C) that has been pre-soaked in the assay buffer. This is done using a vacuum filtration manifold.
-
Washing: Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).
-
Ideally, specific binding should account for >80% of total binding.[12] If NSB is too high, refer to the troubleshooting guide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. corning.com [corning.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. candor-bioscience.de [candor-bioscience.de]
- 5. researchgate.net [researchgate.net]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Delivery Methods for In Vivo Conotoxin Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of conotoxins.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary methods for delivering conotoxins in in vivo studies?
A1: The main delivery methods for in vivo conotoxin research include:
-
Systemic Administration: Intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1] These methods are less invasive but are often limited by the blood-brain barrier (BBB) and peptide stability.[1][2]
-
Central Nervous System (CNS) Administration: Intrathecal (IT) and intracerebroventricular (ICV) injections. These are invasive procedures that bypass the BBB to deliver the conotoxin directly to the spinal cord or brain.[1][3]
Q2: Why is the blood-brain barrier (BBB) a significant challenge for conotoxin delivery?
A2: The BBB is a protective barrier that restricts the passage of many substances, including peptides like conotoxins, from the bloodstream into the central nervous system. This significantly limits the efficacy of systemically administered conotoxins intended for CNS targets.[4]
Q3: How can the stability of conotoxins be improved for in vivo experiments?
A3: Conotoxin stability can be enhanced through several chemical modification strategies:
-
Cyclization: Joining the N- and C-termini of the peptide can increase resistance to proteases.[5][6][7][8]
-
Amino Acid Substitution: Replacing susceptible amino acids can prevent degradation. For instance, substituting Aspartic acid (Asp) can prevent isomerization, and replacing Methionine (Met) can reduce oxidation.[8]
-
Disulfide Bond Modification: Replacing disulfide bridges with more stable linkages, such as diselenide or dicarba bridges, can prevent reduction and scrambling in a biological environment.[9]
Intrathecal (IT) and Intracerebroventricular (ICV) Delivery
Q4: What are the common side effects observed with intrathecal or intracerebroventricular conotoxin administration?
A4: Direct CNS administration can lead to dose-limiting side effects, which can include tremors, shaking movements, motor impairment, and cognitive effects like confusion.[3][10] For example, ω-conotoxin MVIIA (Ziconotide) can cause persistent tremors within minutes of intrathecal injection.[3]
Q5: How can I troubleshoot a lack of behavioral effect after an ICV injection?
A5: A lack of effect could be due to several factors:
-
Incorrect Injection Site: Verify the stereotaxic coordinates and ensure the needle reaches the ventricle. Using a dye like trypan blue in a pilot study can help confirm proper targeting.[4]
-
Insufficient Dose: The required dose can vary significantly between conotoxins. A dose-response curve should be established for each new conotoxin or experimental model.[11]
-
Peptide Degradation: Ensure the peptide solution was prepared freshly and stored correctly to prevent degradation.
Q6: What should I do if I observe reflux of the injection solution from the ICV cannula?
A6: Reflux can occur if the injection rate is too fast or if the needle is not left in place long enough after injection. To mitigate this, infuse the solution slowly (e.g., 0.5-1 µL/min) and leave the needle in place for at least 3-5 minutes post-injection to allow for diffusion into the ventricles.[11]
Systemic Delivery
Q7: Can conotoxins be effective when administered systemically?
A7: While challenging, systemic delivery can be effective for some conotoxins, particularly those targeting peripheral receptors or those modified to cross the BBB. For example, some studies have shown that systemic administration of certain conotoxins can reduce inflammatory pain without impairing motor coordination.[1][2]
Q8: What are the common challenges with systemic conotoxin delivery?
A8: The main challenges are poor bioavailability, rapid degradation by proteases in the bloodstream, and the inability to cross the BBB for CNS targets.[1][2]
Troubleshooting Guides
Troubleshooting Peptide Solubility and Aggregation
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution | The peptide has poor solubility in the chosen vehicle. | Test different biocompatible solvents (e.g., saline, PBS, DMSO). Adjust the pH of the buffer, as solubility is often highest near the protein's isoelectric point.[12] Use additives like glycerol or polyethylene glycol (PEG) to enhance solubility.[12] |
| Cloudy or viscous solution | The peptide is aggregating. | Optimize buffer conditions by adjusting pH and ionic strength.[12] Consider adding denaturants like low concentrations of urea or guanidine hydrochloride to prevent aggregation.[13] Work at lower temperatures to maintain protein stability.[12] |
| Loss of activity after storage | The peptide has degraded or aggregated over time. | Aliquot the peptide solution and store at -80°C to minimize freeze-thaw cycles. Prepare fresh solutions for each experiment whenever possible. |
Troubleshooting In Vivo Delivery Procedures
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in animals | The injection volume or rate is too high, causing increased intracranial pressure (for ICV) or systemic shock. The conotoxin dose is too high. | Reduce the injection volume and infuse the solution more slowly. Perform a dose-response study to determine the maximum tolerated dose. |
| Inconsistent behavioral results | Inaccurate injection placement, particularly for IT and ICV routes. Variation in animal weight and metabolism. | Use a stereotaxic frame for precise targeting. Normalize the dose to the animal's body weight. Ensure consistent experimental conditions. |
| Adverse side effects (e.g., tremors, paralysis) | The conotoxin is having off-target effects or the dose is in the toxic range. | Conduct a thorough literature review of the specific conotoxin's known effects. Perform a dose-escalation study to find a therapeutic window with minimal side effects.[3][10] |
Quantitative Data Summary
Table 1: Comparison of In Vivo Conotoxin Delivery Methods
| Delivery Method | Advantages | Disadvantages | Typical Dosage Range (Rodent Models) | Commonly Studied Conotoxins |
| Intrathecal (IT) | Bypasses BBB, direct access to spinal cord, lower dose required for CNS effects.[3] | Invasive, potential for spinal cord damage, localized delivery. | 0.01 - 10 µg/kg[14] | ω-conotoxin MVIIA, ω-conotoxin CVID[3][14] |
| Intracerebroventricular (ICV) | Bypasses BBB, direct access to the brain, widespread CNS distribution.[4] | Highly invasive, requires stereotaxic surgery, risk of infection and tissue damage.[11] | 1 - 5 nmol/mouse[15] | [D1G, ΔQ14] LvIC |
| Systemic (IP, IV, SC) | Less invasive, easier to perform, suitable for peripheral targets.[1] | Poor BBB penetration, rapid degradation, higher doses required for CNS effects.[1][2] | 0.02 - 2 mg/kg[1][2] | O1_cal6.4b, ω-conotoxin MVIIA[1][2] |
Table 2: Reported Side Effects of Conotoxins in Rodent Models
| Conotoxin | Delivery Route | Observed Side Effects | Reference |
| ω-conotoxin MVIIA | Intrathecal | Tremors, shaking movements | [3] |
| ω-conotoxin SVIB | Intracerebroventricular | Mild tremors, shaking movements | [10] |
| ω-conotoxin SVIB | Intramuscular (fish) | Paralysis, death | [10] |
| ω-conotoxins (general) | Intrathecal | Dizziness, nausea, confusion, nystagmus (in humans) | [1] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol describes the surgical procedure for a single bolus ICV injection in anesthetized mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
Conotoxin solution
-
Antiseptic solution
-
Eye lubricant
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the stereotaxic frame, ensuring the head is level.
-
Apply eye lubricant to prevent corneal drying.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle (a common target is ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Use the surgical drill to create a small burr hole at the target coordinates.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle through the burr hole to the desired depth (typically 2-3 mm from the skull surface).
-
Infuse the conotoxin solution at a slow rate (e.g., 0.5-1 µL/min) to prevent increased intracranial pressure.
-
Leave the needle in place for 3-5 minutes post-injection to minimize backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
-
Provide post-operative analgesia as required by your institution's animal care guidelines.
-
Protocol 2: Assessment of Conotoxin Stability in Serum
This protocol provides a method to evaluate the stability of a conotoxin in human serum in vitro.
Materials:
-
Conotoxin peptide
-
Human serum
-
Urea
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Centrifuge human serum to remove lipids.
-
Pre-incubate the supernatant at 37°C for 15 minutes.
-
Dissolve the conotoxin in the pre-warmed serum to a final concentration of 100 µM.
-
-
Incubation and Sampling:
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the mixture.
-
Quench the reaction by adding 6 M urea and incubating for 10 minutes at 4°C.
-
Precipitate the serum proteins by adding 20% TFA and incubating for an additional 10 minutes at 4°C.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Workflow for intracerebroventricular (ICV) injection of conotoxins in mice.
Caption: Troubleshooting logic for lack of in vivo effect of conotoxins.
Caption: Strategies for optimizing conotoxin performance in in vivo studies.
References
- 1. Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Strategies for the Development of Conotoxins as New Therapeutic Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solving the alpha-conotoxin folding problem: efficient selenium-directed on-resin generation of more potent and stable nicotinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy between intrathecal omega-conotoxin CVID and dexmedetomidine to attenuate mechanical hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel α-conotoxin [D1G, ΔQ14] LvIC decreased mouse locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Conus striatus and Conus geographus venoms
A Comprehensive Guide for Researchers and Drug Development Professionals
The venom of cone snails (genus Conus) represents a vast and complex library of neuroactive peptides known as conotoxins. These toxins have garnered significant interest in the scientific community due to their high specificity and potency for a wide range of ion channels and receptors, making them invaluable tools for neuroscience research and promising leads for novel therapeutics. This guide provides a detailed comparative analysis of the venom composition and pharmacological properties of two well-studied piscivorous (fish-hunting) cone snails: Conus striatus and Conus geographus.
Venom Composition: A Tale of Two Arsenals
The venom of each Conus species is a unique cocktail of conotoxins, with distinct profiles of conotoxin superfamilies. Transcriptomic and proteomic analyses have revealed both similarities and striking differences in the venom composition of C. striatus and C. geographus.
In This compound , the venom is overwhelmingly dominated by the A and O superfamilies , which together account for over 97% of the total identified conotoxin transcripts.[1] Within the A superfamily, the κA-conotoxins are the major components responsible for the rapid immobilization of fish prey.[2][3]
In contrast, the venom of Conus geographus is characterized by a high abundance of μ-conotoxins , belonging to the O-superfamily. One particular μ-conotoxin, G15, accounts for a significant portion (16.4%) of all venom duct transcriptome reads.[4] The venom of C. geographus also contains a diverse array of other conotoxins, including α-conotoxins and conantokins.
The following table summarizes the relative abundance of the major conotoxin superfamilies in the venom of C. striatus and C. geographus based on transcriptomic data.
| Conotoxin Superfamily | This compound (Relative Abundance) | Conus geographus (Relative Abundance) |
| A Superfamily | Dominant (>97% combined with O-superfamily)[1] | Present |
| O Superfamily | Dominant (>97% combined with A-superfamily)[1] | Dominant (μ-conotoxins are the most abundant)[4] |
| B Superfamily | Present | Present (Conantokins)[5] |
| I Superfamily | Present | Present (I3-subfamily) |
| Conkunitzins | Present | Not reported as a major component |
Molecular Targets and Pharmacological Effects
The distinct venom compositions of C. striatus and C. geographus translate to different primary pharmacological effects. The conotoxins from these species target a variety of ion channels and receptors, leading to paralysis and sensory disruption in their prey.
The table below provides a comparative overview of the major conotoxins, their molecular targets, and their reported potencies.
| Species | Major Conotoxin(s) | Molecular Target(s) | Potency (IC50/EC50) | Primary Pharmacological Effect |
| This compound | κA-conotoxins (e.g., SIVA, SIVB) | Voltage-gated potassium channels (presumed) | Not yet fully elucidated | Excitotoxic shock, spastic paralysis |
| α-conotoxins (e.g., SI, SII) | Nicotinic acetylcholine receptors (nAChRs) | - | Neuromuscular blockade | |
| μ-conotoxins (e.g., SIIIA, SIIIB) | Voltage-gated sodium channels (NaV) | SIIIA: Potent blocker of neuronal NaV1.2[6] | Paralysis | |
| Conus geographus | μ-conotoxins (e.g., GIIIA, GIIIB, GIIIC) | Muscle voltage-gated sodium channels (NaV1.4)[7] | GIIIA: ~100-fold more potent on NaV1.4 than NaV1.2[7] | Flaccid paralysis |
| α-conotoxins (e.g., GI, GIA, GIC) | Nicotinic acetylcholine receptors (nAChRs) | GIC: IC50 ≈ 1.1 nM (human α3β2 nAChR)[8] | Neuromuscular blockade, potential disruption of autonomic nervous system | |
| ω-conotoxins (e.g., GVIA) | N-type voltage-gated calcium channels (CaV2.2) | - | Inhibition of neurotransmitter release | |
| Conantokins (e.g., Con-G) | NMDA receptors | - | "Sleeper" peptide, induces a sleep-like state in mice[5] | |
| Insulin | Insulin receptor | - | Hypoglycemic shock[9] |
Experimental Protocols
The characterization of conotoxins from Conus venom involves a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Venom Extraction and Fractionation by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the complex mixture of peptides in the crude venom into individual components.
-
Protocol:
-
Crude venom is extracted from the venom duct of the cone snail and lyophilized.
-
The lyophilized venom is reconstituted in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).
-
The venom solution is injected into a reverse-phase HPLC system equipped with a C18 column (e.g., 5 µm particle size, 300 Å pore size).
-
Peptides are eluted using a linear gradient of an organic solvent (e.g., acetonitrile) containing 0.1% trifluoroacetic acid. A typical gradient might be 0-60% acetonitrile over 60 minutes.
-
The elution of peptides is monitored by UV absorbance at 214 and 280 nm.
-
Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis.
-
Peptide Identification and Sequencing by Mass Spectrometry (MS)
-
Objective: To determine the molecular mass and amino acid sequence of the purified conotoxins.
-
Protocol:
-
Sample Preparation: HPLC fractions containing purified peptides are subjected to reduction and alkylation to break the disulfide bonds. This is typically achieved by treatment with a reducing agent like dithiothreitol (DTT) followed by an alkylating agent such as iodoacetamide.
-
Mass Analysis: The molecular masses of the native and reduced/alkylated peptides are determined using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
-
Sequencing (Tandem MS/MS): The amino acid sequence is determined by tandem mass spectrometry. The peptide ions are fragmented in the mass spectrometer (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed to deduce the sequence.
-
Pharmacological Characterization by Electrophysiology
-
Objective: To determine the molecular target and potency of the purified conotoxins.
-
Protocol:
-
Target Expression: The ion channel or receptor of interest (e.g., a specific subtype of nAChR or NaV channel) is heterologously expressed in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).
-
Electrophysiological Recording: The two-electrode voltage-clamp technique (for oocytes) or patch-clamp technique (for cultured cells) is used to record the ion currents mediated by the expressed channels/receptors.
-
Toxin Application: The purified conotoxin is applied to the cells at various concentrations.
-
Data Analysis: The effect of the conotoxin on the ion currents is measured, and concentration-response curves are generated to determine the potency of the toxin (e.g., IC50 or EC50 values).
-
Visualizations
Experimental Workflow for Conotoxin Characterization
Caption: A typical experimental workflow for the discovery and characterization of novel conotoxins.
Signaling Pathway: Inhibition of Nicotinic Acetylcholine Receptors by α-Conotoxins
Caption: Mechanism of neuromuscular blockade by α-conotoxins at the nicotinic acetylcholine receptor.
References
- 1. Frontiers | High conopeptide diversity in this compound: Revealed by integration of two transcriptome sequencing platforms [frontiersin.org]
- 2. Proteomic Analysis of the Predatory Venom of this compound Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Conotoxin Gene Superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-conotoxin GIC from Conus geographus, a novel peptide antagonist of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin - Wikipedia [en.wikipedia.org]
Functional comparison of synthetic versus native Conus striatus conotoxins
A deep dive into the comparative bioactivity of natural and lab-created neurotoxins reveals a landscape of remarkable similarity, yet critical nuances. For researchers and drug developers, understanding these differences is paramount in the quest for novel therapeutics.
The venom of the marine cone snail, Conus striatus, is a complex cocktail of neurotoxic peptides known as conotoxins. These peptides have garnered significant attention from the scientific community for their exquisite potency and selectivity in targeting various ion channels and receptors in the nervous system. This specificity makes them invaluable tools for neuroscience research and promising leads for the development of new drugs for conditions such as chronic pain and neurological disorders.
As the isolation of conotoxins from their natural source is often challenging and yields small quantities, chemical synthesis has become the workhorse for producing these peptides for research and clinical applications. A prime example is Ziconotide, a synthetic version of ω-conotoxin MVIIA from Conus magus, which is an FDA-approved analgesic. This raises a critical question for researchers: do these synthetic replicas faithfully mimic the functional properties of their native counterparts? This guide provides a functional comparison of synthetic versus native conotoxins from this compound, drawing upon available experimental data to illuminate their similarities and differences.
The Crux of the Matter: Structure and Function
The biological activity of conotoxins is intrinsically linked to their three-dimensional structure, which is stabilized by a framework of disulfide bonds. The precise pattern of these bonds is critical for the correct folding of the peptide and its subsequent interaction with its molecular target.
Key families of conotoxins found in this compound include:
-
α-conotoxins: These peptides are antagonists of nicotinic acetylcholine receptors (nAChRs). α-conotoxin SI is a well-characterized example from C. striatus.
-
µ-conotoxins: These toxins target voltage-gated sodium channels (VGSCs). µ-conotoxin SIIIA is a notable member identified in this species.
-
ω-conotoxins: These peptides are potent blockers of voltage-gated calcium channels (VGCCs). C. striatus produces several ω-conotoxins, including SVIA and SVIB.
-
κA-conotoxins: This class of conotoxins, such as SIVA, can induce spastic paralysis.
The journey from a linear sequence of amino acids to a functionally active conotoxin is a complex process. In nature, this involves post-translational modifications (PTMs), such as C-terminal amidation, hydroxylation of proline residues, and glycosylation. Replicating these modifications in a synthetic setting can be challenging and is a key factor that can lead to functional discrepancies between native and synthetic peptides.
Head-to-Head Functional Comparison: What the Data Says
Direct comparative studies of native and synthetic conotoxins from this compound with comprehensive quantitative data are sparse in the literature. However, by examining studies that characterize either the native or a synthetic version of the same conotoxin, we can build a comparative picture.
α-Conotoxin SI: Targeting Nicotinic Acetylcholine Receptors
| Conotoxin | Target | Assay | Potency (IC₅₀) | Source |
| α-Conotoxin SI (Synthetic) | Muscle-type nAChR | Electrophysiology | ~20-100 nM (Varies by specific receptor subtype and experimental conditions) | General Literature |
| α-Conotoxin SI (Native) | Muscle-type nAChR | Electrophysiology | Comparable to synthetic | Inferred from widespread use of synthetic versions |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
A standard method to assess the functional activity of α-conotoxins is the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific subtypes of nicotinic acetylcholine receptors.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α1, β1, δ, γ for the muscle-type receptor).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: Acetylcholine is applied to the oocyte to elicit an inward current. Once a stable baseline response is established, varying concentrations of the conotoxin (either native or synthetic) are co-applied with acetylcholine.
-
Data Analysis: The inhibition of the acetylcholine-induced current by the conotoxin is measured, and the concentration-response data is fitted to a logistic equation to determine the IC₅₀ value.
. Diagram: Experimental Workflow for TEVC
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
µ-Conotoxin SIIIA: Modulating Voltage-Gated Sodium Channels
µ-conotoxin SIIIA from this compound is a potent blocker of tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. Studies on a synthetic version of this peptide have demonstrated its high potency and selectivity.
| Conotoxin | Target | Assay | Potency (IC₅₀) | Source |
| µ-Conotoxin SIIIA (Synthetic) | Rat TTX-R VGSCs in DRG neurons | Whole-cell patch clamp | Potent and selective inhibition (specific IC₅₀ not provided in abstract) | [1] |
| µ-Conotoxin SIIIA (Native) | Rat TTX-R VGSCs in DRG neurons | Whole-cell patch clamp | Not explicitly compared | [1] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp technique is a refined electrophysiological method used to study ion channels in a variety of cell types, including dorsal root ganglion (DRG) neurons which are rich in TTX-R sodium channels.
-
Cell Preparation: Dorsal root ganglia are dissected from rats and dissociated into individual neurons using enzymes like collagenase and dispase.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for a short period.
-
Patch Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron. A tight seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential. Voltage steps are applied to activate the voltage-gated sodium channels, and the resulting currents are recorded.
-
Toxin Application: The synthetic µ-conotoxin SIIIA is applied to the bath solution at various concentrations, and its effect on the sodium current is recorded.
-
Data Analysis: The reduction in the peak sodium current is measured at each toxin concentration to determine the dose-dependent inhibition and calculate the IC₅₀.
Diagram: Signaling Pathway of µ-Conotoxin SIIIA
Caption: µ-Conotoxin SIIIA blocks TTX-R voltage-gated sodium channels.
The Challenge of Post-Translational Modifications: The Case of κA-Conotoxin SIVC
A significant factor complicating direct comparisons is the presence of extensive post-translational modifications (PTMs) in native conotoxins. A prime example is κA-conotoxin SIVC from this compound. Proteomic analysis of the native peptide revealed complex glycosylation patterns. These sugar moieties can significantly influence the peptide's stability, solubility, and its interaction with its target.
Synthesizing a conotoxin with the exact native glycosylation pattern is a formidable challenge. Consequently, most synthetic versions are non-glycosylated. This inherent difference can lead to variations in biological activity. While a direct functional comparison of glycosylated native SIVC and its non-glycosylated synthetic counterpart is not yet available, it is reasonable to hypothesize that their functional profiles may differ.
Diagram: Logical Relationship of Conotoxin Production
References
Cross-Reactivity of Conus striatus Conotoxins on Diverse Ion Channel Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of conotoxins isolated from the venom of the marine cone snail, Conus striatus. The information presented herein, supported by experimental data, offers insights into the selectivity and potential therapeutic applications of these potent neurotoxins.
The venom of this compound, a fish-hunting cone snail, is a complex cocktail of bioactive peptides known as conotoxins. These toxins have evolved to potently and selectively target a wide array of ion channels and receptors, making them invaluable tools for neuroscience research and drug discovery.[1] This guide focuses on the cross-reactivity of several key this compound conotoxins across various subtypes of sodium, calcium, potassium, and nicotinic acetylcholine ion channels.
Comparative Analysis of Conotoxin Cross-Reactivity
The following tables summarize the quantitative data on the inhibitory or modulatory effects of various this compound conotoxins on different ion channel subtypes. The data, presented as IC50, Ki, or EC50 values, have been compiled from multiple studies to provide a comparative overview.
Voltage-Gated Sodium Channel (NaV) Subtypes
| Conotoxin | Subtype | Potency (IC50) | Species | Expression System | Reference |
| µ-SIIIA | NaV1.2 | Potent Blocker | Mammalian | Neuronal Preparations | [2] |
| µ-SIIIA | TTX-resistant NaV | Inhibitor | Frog | Sympathetic and DRG neurons | [3][4] |
| µ-SIIIA | TTX-sensitive NaV | Poor Blocker | Frog | Skeletal Muscle | [3] |
| δ-SVIE | NaV Channels | Slows Inactivation | Frog | Sympathetic Ganglion Neurons | [5] |
| kA-SIVA (s4a) | NaV Channels | Induces Repetitive Firing | Frog | Neuromuscular Junction | [6] |
Voltage-Gated Calcium Channel (CaV) Subtypes
| Conotoxin | Subtype | Activity | Comments | Reference |
| ω-SVIA | CaV2.2 (N-type) | Potent Blocker | Strong paralytic effects in lower vertebrates | [2] |
| ω-SVIB | CaV2.1 (P/Q-type) & CaV2.2 (N-type) | Blocker | Lethal to mice upon injection | [2] |
| SO-3 | CaV2.2 (N-type) | Inhibitor | Structure and analgesic activity similar to MVIIA | [2][7] |
Voltage-Gated Potassium Channel (KV) Subtypes
| Conotoxin | Subtype | Activity | Potency (IC50) | Expression System | Reference |
| Conkunitzin-S1 | Shaker | Inhibitor | Partial block at high concentrations | Xenopus oocytes | [6] |
| Conkunitzin-S1 | Mammalian KV1.7 | Specific Blocker | - | - | [8] |
| kA-SIVA | Shaker | Decrease in Currents | ~50% decrease at 2.5 µM | Xenopus oocytes | [9] |
Nicotinic Acetylcholine Receptor (nAChR) Subtypes
This compound venom is known to contain α-conotoxins that target nAChRs; however, specific quantitative data for named toxins from this species on different nAChR subtypes was not prominently available in the reviewed literature. α-conotoxins from other Conus species exhibit high selectivity for various nAChR subtypes, such as α3β2, α7, and the muscle-type receptor.[10][11]
Experimental Protocols
The characterization of conotoxin activity and selectivity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments commonly cited in conotoxin research.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is widely used to study the effects of conotoxins on ion channels expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunits of interest. The injected oocytes are then incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96). Two glass microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Data Acquisition: Ion channel currents are elicited by applying voltage steps. The conotoxin is then applied to the bath, and the resulting changes in current amplitude and kinetics are recorded and analyzed to determine the toxin's effect (e.g., inhibition, modulation). IC50 values are determined by measuring the response to a range of toxin concentrations.[12]
Patch-Clamp Electrophysiology on Mammalian Cells
Patch-clamp techniques on cultured mammalian cells (e.g., HEK293, CHO) transiently or stably expressing the ion channel of interest provide a more physiologically relevant system.
Methodology:
-
Cell Culture and Transfection: Mammalian cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the cDNA for the desired ion channel subunits using methods like lipofection.
-
Whole-Cell Recording: A glass micropipette with a polished tip is pressed against the membrane of a single cell. A gentle suction is applied to form a high-resistance seal (gigaohm seal). A stronger suction pulse then ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control and measurement of the entire cell's membrane potential and current.
-
Toxin Application: The cell is perfused with an external solution containing the conotoxin at various concentrations. The effect on the ion channel currents is recorded and analyzed to determine potency and mechanism of action.[13]
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a conotoxin to its target receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., a known high-affinity antagonist for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled conotoxin.
-
Separation and Counting: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the conotoxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[14]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in characterizing conotoxin activity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Caption: Conotoxin blocking a voltage-gated calcium channel.
References
- 1. E.E. Just Lecture, 1996: Conus Venom Peptides, Receptor and Ion Channel Targets, and Drug Design: 50 Million Years of Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Two Toxins from this compound that Individually Induce Tetanic Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Analyses of Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Conus peptides targeted to specific nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Unlocking the Therapeutic Promise of the Sea: A Comparative Guide to Conus striatus Peptides in Preclinical Research
For researchers, scientists, and drug development professionals, the venom of the marine cone snail, Conus striatus, represents a treasure trove of novel therapeutic candidates. This guide provides an objective comparison of the preclinical performance of key peptides derived from this remarkable organism, supported by experimental data and detailed methodologies. By presenting a clear overview of their potential, we aim to accelerate the translation of these potent biomolecules from the laboratory to the clinic.
The complex cocktail of peptides, known as conotoxins, found in the venom of this compound has evolved over millions of years to potently and selectively target various ion channels and receptors in the nervous system.[1] This specificity makes them highly attractive as potential therapeutics for a range of conditions, including chronic pain, epilepsy, and neuromuscular disorders.[2][3] This guide focuses on three prominent peptides from this compound—µ-conotoxin SIIIA, ω-conotoxin SO-3, and κA-conotoxin SIVA—and evaluates their preclinical efficacy against relevant alternatives.
Comparative Efficacy of this compound Peptides
The therapeutic potential of these peptides is best understood through a direct comparison of their activity in preclinical models. The following tables summarize the available quantitative data, offering a side-by-side view of their potency and selectivity.
| Peptide | Target Ion Channel | Animal Model | Efficacy Metric | Value | Alternative Treatment | Alternative Efficacy | Citation(s) |
| µ-conotoxin SIIIA | Voltage-Gated Sodium Channels (NaV) | Mouse | Analgesia (Formalin Test) | ED₅₀ = 0.9 mg/kg (i.p.) | Morphine | - | [3] |
| ω-conotoxin SO-3 | N-type Voltage-Gated Calcium Channels (CaV2.2) | Mouse | Analgesia (Hot Plate Test) | Potency similar to MVIIA (Ziconotide) | MVIIA (Ziconotide) | Approved for severe chronic pain | [2][4] |
| κA-conotoxin SIVA | Voltage-Gated Potassium (KV) and Sodium (NaV) Channels | Fish | Paralysis | Dose-dependent hyperactivity and immobilization | Tetrodotoxin | Potent NaV channel blocker | [5][6][7] |
| Peptide | Ion Channel Subtype | Inhibition Metric (IC₅₀) | Citation(s) |
| µ-conotoxin SIIIA | rNaV1.1 | 11 µM | [8] |
| rNaV1.2 | < 0.76 µM (nearly irreversible) | [8][9] | |
| rNaV1.3 | Blocked, but IC₅₀ not specified | [8] | |
| mNaV1.6 | Blocked, but IC₅₀ not specified | [8] | |
| rNaV1.4 | Submicromolar potency | [8][9] | |
| rNaV1.5 | Poor activity | [8][9] | |
| ω-conotoxin SO-3 | N-type (CaV2.2) | 3 µM inhibits ~31% of HVA currents | [10] |
| L-type, P/Q-type, R-type | No significant effect at 3 µM | [10] | |
| κA-conotoxin SIVA | Shaker K⁺ channels | ~50% decrease at 2.5 µM | [11] |
In-Depth Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol is used to measure the inhibitory effect of conotoxins on specific voltage-gated ion channels expressed in cells.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells)
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubbled with 95% O₂ – 5% CO₂.[12]
-
Internal (pipette) solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.3 with KOH.[13]
-
Borosilicate glass capillaries
-
Micropipette puller and polisher
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Conotoxin solution of known concentration
Procedure:
-
Cell Preparation: Plate cells onto coverslips a few days prior to recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[12]
-
Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Cell Approach: Lower the micropipette filled with internal solution towards a target cell while applying slight positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[14]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[13]
-
Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential of -70 mV. Apply voltage steps to elicit ionic currents through the target channels.[13]
-
Toxin Application: Perfuse the conotoxin solution into the recording chamber and record the changes in the elicited currents.
-
Data Analysis: Measure the peak current amplitude before and after toxin application to determine the percentage of inhibition. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.
Hot Plate Test for Analgesia in Rodents
This behavioral assay is used to assess the analgesic effects of compounds against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Test animals (e.g., mice or rats)
-
Conotoxin solution and vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and the hot plate apparatus before the experiment.
-
Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 1°C), and measure the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[15][16]
-
Drug Administration: Administer the conotoxin, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or intrathecal injection).
-
Post-Treatment Latency: At predetermined time points after drug administration, place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. The results can be expressed as the percentage of maximal possible effect (%MPE).
Formalin Test for Inflammatory Pain in Rodents
This test is a model of tonic pain and inflammation, allowing for the assessment of analgesic efficacy in both acute and persistent pain phases.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chamber with a transparent floor
-
Test animals (e.g., mice or rats)
-
Conotoxin solution and vehicle control
-
Positive control (e.g., morphine or an NSAID)
Procedure:
-
Acclimatization: Place the animals in the observation chamber for a period of habituation before the test.[17]
-
Drug Administration: Administer the conotoxin, vehicle, or positive control to the animals.
-
Formalin Injection: After a set pre-treatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.[17][18]
-
Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the duration of licking/biting behavior in the treated groups to the vehicle control group for both phases to determine the analgesic and anti-inflammatory effects.
Visualizing the Mechanisms of Action
To further elucidate the therapeutic potential of these peptides, it is crucial to understand their interaction with their molecular targets and the downstream signaling consequences. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways.
References
- 1. Calcium channel functions in pain processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. µ-Conotoxins as Leads in the Development of New Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic and antagonistic interactions between tetrodotoxin and mu-conotoxin in blocking voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic and Antagonistic Interactions between Tetrodotoxin and μ-Conotoxin in Blocking Voltage-gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potassium channel clustering: mechanisms shaping axonal excitability [frontiersin.org]
- 10. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Conus striatus Conotoxin Isoforms
For Researchers, Scientists, and Drug Development Professionals
The venom of the marine cone snail, Conus striatus, is a complex cocktail of neurotoxic peptides known as conotoxins. These peptides have evolved to target a variety of ion channels with high specificity and potency, making them invaluable tools for neuroscience research and promising candidates for drug development. This guide provides a comparative overview of the efficacy of different conotoxin isoforms from this compound, focusing on the well-characterized μ-conotoxins and κA-conotoxins. The information is supported by experimental data to aid in the selection of appropriate isoforms for specific research applications.
Overview of Conotoxin Isoforms from this compound
This compound produces a diverse array of conotoxins, which are broadly classified into superfamilies based on their gene sequences and further into families based on their cysteine framework and pharmacological targets. The two prominent families discussed here are:
-
μ-Conotoxins: These peptides are potent blockers of voltage-gated sodium channels (Nav). Different isoforms exhibit varying degrees of selectivity for different Nav channel subtypes, which are crucial for neuronal and muscle excitability.
-
κA-Conotoxins: This family of conotoxins is known to induce rapid, spastic paralysis in fish, a hallmark of the this compound envenomation strategy. Their precise molecular targets are still under investigation but are thought to involve modulation of voltage-gated ion channels.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of selected μ-conotoxin and κA-conotoxin isoforms from this compound.
Table 1: Efficacy of μ-Conotoxin Isoforms on Voltage-Gated Sodium Channels
| Isoform | Target Channel Subtype | Reported IC50 | Species | Reference |
| μ-SIIIA | Rat Nav1.1 | Moderately blocks | Rat | [1] |
| Rat Nav1.2 | Potent, nearly irreversible blocker | Rat | [2] | |
| Rat Nav1.3 | Moderately blocks | Rat | [1] | |
| Rat Nav1.4 | Reversible blocker (submicromolar potency) | Rat | [1][2] | |
| Mouse Nav1.6 | Moderately blocks | Mouse | [1] | |
| Rat TTX-R VGSCs (in DRG neurons) | Potent and selective inhibition | Rat | [3] | |
| μ-SIIIC | Rat Nav1.2 | 40 nM | Rat | [4] |
| Rat Nav1.4 | 9 nM | Rat | [4] |
Table 2: In Vivo Efficacy of κA-Conotoxin Isoforms
| Isoform | Assay | Observed Effect | Animal Model | Reference |
| κA-SIVA | Intraperitoneal Injection | Induces spastic paralysis with stiff, fibrillating fins. At high doses, it is lethal. Mimics the effect of the whole venom. | Fish, Mice | [5][6] |
| κA-SIVB | Inferred from homology to κA-SIVA | Presumed to induce spastic paralysis. | Fish | [5][7] |
| κA-SIVC | Deduced from proteomic analysis | A novel isoform with variations in amino acid sequence and glycosylation compared to SIVA and SIVB. Functional data is pending. | (Not yet tested) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound conotoxins.
Conotoxin Purification
A general workflow for the purification of conotoxins from crude venom is as follows:
-
Venom Extraction: Venom ducts are dissected from this compound specimens. The crude venom is extracted by homogenization in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in 30% acetonitrile).
-
Size-Exclusion Chromatography: The crude extract is subjected to size-exclusion chromatography to separate peptides based on their molecular weight.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from size-exclusion chromatography are further purified using RP-HPLC on a C18 column with a water/acetonitrile gradient containing a low concentration of an ion-pairing agent like trifluoroacetic acid.
-
Mass Spectrometry: The purity and molecular weight of the isolated peptides are confirmed using mass spectrometry.
Electrophysiological Assays (Whole-Cell Patch-Clamp)
This technique is used to measure the inhibitory effect of conotoxins on specific ion channels expressed in heterologous systems (e.g., Xenopus oocytes or mammalian cell lines like HEK293).
-
Cell Preparation: Cells expressing the target voltage-gated sodium channel subtype are cultured and prepared for electrophysiological recording.
-
Recording Setup: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit ionic currents through the channels of interest. For example, to measure sodium currents, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to a test potential (e.g., -10 mV).
-
Toxin Application: The conotoxin is applied to the cell at various concentrations via the extracellular solution.
-
Data Analysis: The peak current amplitude is measured before and after the application of the toxin. The percentage of current inhibition is plotted against the toxin concentration, and the data is fitted with a dose-response curve to determine the IC50 value.
In Vivo Paralysis Assay
This assay assesses the overall paralytic effect of conotoxins in a living organism.
-
Animal Model: Zebrafish larvae or adult fish are commonly used. Mice can also be used for some studies.
-
Toxin Administration: The purified conotoxin is injected into the animal, typically via intraperitoneal or intramuscular routes.
-
Observation: The animals are observed for a set period for signs of paralysis, such as loss of movement, tremors, or spasticity. The time to onset and duration of paralysis are recorded.
-
Dose-Response: The assay is repeated with different doses of the toxin to determine the effective dose (ED50) or lethal dose (LD50).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for μ-conotoxins and κA-conotoxins from this compound.
Caption: Mechanism of action of μ-conotoxins.
Caption: Proposed mechanism of action of κA-conotoxins.
Experimental Workflow Diagrams
The following diagrams illustrate typical workflows for the characterization of conotoxin efficacy.
Caption: Workflow for electrophysiological characterization.
Caption: Workflow for in vivo paralysis assay.
References
- 1. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, dynamics and selectivity of the sodium channel blocker µ-conotoxin SIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conotoxin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Two toxins from this compound that individually induce tetanic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: α-Conotoxin SI vs. d-Tubocurarine at the Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison between α-conotoxin SI, a neurotoxic peptide from the venom of the marine cone snail Conus striatus, and d-tubocurarine, a classic plant-derived alkaloid antagonist. Both compounds are potent blockers of the nicotinic acetylcholine receptor (nAChR), a critical ion channel involved in synaptic transmission. This comparison highlights their respective potencies, mechanisms, and the experimental methodologies used for their characterization.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of α-conotoxin SI and the classical nAChR antagonist, d-tubocurarine, on muscle-type nicotinic acetylcholine receptors. This data is essential for understanding the relative potency of these two channel blockers.
| Parameter | α-Conotoxin SI | d-Tubocurarine | Target Receptor |
| IC₅₀ | 113 nM (adult)[1] | ~300 nM | Muscle nAChR (α1β1γδ) |
| IC₅₀ | 142 nM (fetal)[1] | Not specified | Muscle nAChR (α1β1δε) |
| Binding Site Selectivity | Does not distinguish between α/δ and α/γ interfaces on Torpedo receptors.[1][2] | Shows binding heterogeneity, preferring one site over the other.[3] | Torpedo Muscle nAChR |
| Molecular Type | Peptide (13 amino acids) | Isoquinoline Alkaloid | N/A |
| Source | This compound (marine snail)[1] | Chondrodendron tomentosum (plant) | N/A |
Mechanism of Action: Blocking Neuromuscular Transmission
Both α-conotoxin SI and d-tubocurarine act as competitive antagonists at the nicotinic acetylcholine receptor, primarily at the neuromuscular junction.[1][4] The nAChR is a ligand-gated ion channel that, upon binding to the neurotransmitter acetylcholine (ACh), opens to allow an influx of cations (primarily Na⁺ and K⁺).[5] This ion flow causes depolarization of the postsynaptic membrane, which, in a muscle cell, triggers contraction.
By binding to the same sites as acetylcholine, these blockers prevent the channel from opening, thus inhibiting depolarization and causing muscle paralysis.[1] While both are antagonists, their differing selectivity for the two ACh binding sites on the receptor (located at the α/γ and α/δ subunit interfaces) underlies their distinct pharmacological profiles.[2]
References
- 1. uniprot.org [uniprot.org]
- 2. Determinants involved in the affinity of alpha-conotoxins GI and SI for the muscle subtype of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Unveiling the Fold: A Comparative Guide to the Structural Validation of Synthetic Conotoxins
For researchers, scientists, and drug development professionals navigating the intricate world of conotoxin synthesis, ensuring the correct three-dimensional structure is paramount. This guide provides a comprehensive comparison of the primary techniques employed for the structural validation of synthetic conotoxins, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its key alternatives: X-ray crystallography and mass spectrometry. Detailed experimental protocols, quantitative performance data, and decision-making workflows are presented to aid in the selection of the most appropriate validation strategy.
Conotoxins, a diverse family of venom peptides from marine cone snails, hold immense therapeutic potential due to their high specificity and potency for various ion channels and receptors. The chemical synthesis of these disulfide-rich peptides is a critical step in their development as drug leads. However, the complex folding and multiple disulfide bond possibilities necessitate rigorous structural validation to ensure that the synthetic peptide adopts its native, biologically active conformation.
At a Glance: Comparing the Powerhouses of Structural Biology
The choice of a structural validation method depends on a variety of factors, including the nature of the conotoxin, the desired level of structural detail, and available resources. The following table summarizes the key quantitative parameters of NMR spectroscopy, X-ray crystallography, and mass spectrometry for the structural analysis of synthetic conotoxins.
| Parameter | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Primary Information | 3D structure in solution, dynamics | High-resolution 3D structure in solid state | Molecular weight, disulfide connectivity |
| Typical Resolution | 1.5 - 2.5 Å | 1.0 - 3.0 Å[1] | Not applicable for 3D structure |
| Backbone RMSD | 0.3 - 1.5 Å[2][3][4][5][6] | ~1.0 Å for similar structures[7] | Not applicable |
| Sample Requirements | 0.1 - 3 mM concentration, ~500 µL volume[8] | High purity, single crystals (>0.1 mm)[8] | Picomole to femtomole amounts |
| Experimental Timeframe | Days to weeks | Weeks to months (or longer) | Hours to days |
| Key Advantage | Structure in solution, dynamics | High resolution | Disulfide bond mapping |
| Key Limitation | Molecular size limit (~30-40 kDa)[9] | Crystallization can be a major bottleneck[8] | No 3D structural information |
In-Depth Methodologies: A Practical Guide
NMR Spectroscopy: Structure in a Native-like Environment
NMR spectroscopy stands as a powerful technique for determining the three-dimensional structure of conotoxins in solution, closely mimicking their physiological environment. This method relies on the magnetic properties of atomic nuclei to derive distance and dihedral angle restraints, which are then used to calculate a family of structures consistent with the experimental data.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the synthetic conotoxin in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of 0.1-3 mM.[8] The sample should be free of paramagnetic impurities and aggregates.
-
Adjust the pH of the sample to a range where the peptide is stable and amide proton exchange is minimized.
-
-
Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR spectra, typically including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC: For resonance assignment, especially with isotopically labeled samples.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment by sequentially connecting the spin systems identified in the TOCSY and COSY spectra using the through-space correlations observed in the NOESY spectrum.
-
-
Structure Calculation and Validation:
-
Generate distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants or chemical shifts.
-
Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Assess the quality of the calculated structures using parameters such as the root-mean-square deviation (RMSD) to the mean structure and by checking for violations of the experimental restraints.
-
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography can provide unparalleled high-resolution three-dimensional structures of conotoxins. The technique involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passing through the crystal.
Experimental Protocol:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the synthetic conotoxin.
-
Screen a wide range of crystallization conditions (e.g., precipitants, buffers, pH, temperature) to find conditions that yield well-ordered single crystals. This is often the most challenging and time-consuming step.[8]
-
Optimize the initial crystallization conditions to obtain crystals of sufficient size (>0.1 mm) and quality for X-ray diffraction.[8]
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction data as a series of images.
-
-
Data Processing and Structure Determination:
-
Process the diffraction images to determine the intensities and positions of the diffraction spots.
-
Solve the "phase problem" to reconstruct the electron density map of the molecule. This can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the conotoxin into the electron density map.
-
-
Structure Refinement and Validation:
-
Refine the atomic model against the experimental diffraction data to improve its agreement.
-
Validate the final structure using various quality metrics, such as R-factor and Ramachandran plot analysis.
-
Mass Spectrometry: Unraveling Disulfide Connectivity
Mass spectrometry is an indispensable tool for confirming the correct molecular weight of the synthetic conotoxin and, crucially, for determining its disulfide bond connectivity. This is particularly important for conotoxins with multiple cysteine residues, where numerous disulfide isomers are possible.
Experimental Protocol for Disulfide Bond Mapping:
-
Enzymatic Digestion:
-
Digest the native (non-reduced) synthetic conotoxin with a specific protease (e.g., trypsin, chymotrypsin) under conditions that minimize disulfide bond scrambling. The choice of enzyme is critical to generate peptides of suitable size for MS/MS analysis.
-
-
LC-MS/MS Analysis of the Non-Reduced Sample:
-
Separate the resulting peptide fragments using liquid chromatography (LC) coupled to a mass spectrometer.
-
Acquire MS and MS/MS spectra of the eluting peptides. Disulfide-linked peptides will have a characteristic mass and fragmentation pattern.
-
-
Reduction and Alkylation:
-
In a separate experiment, reduce the disulfide bonds of the digested peptides using a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylate the resulting free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent re-oxidation.
-
-
LC-MS/MS Analysis of the Reduced and Alkylated Sample:
-
Analyze the reduced and alkylated peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Compare the LC-MS/MS data from the non-reduced and reduced/alkylated samples. Peptides that were linked by a disulfide bond in the non-reduced sample will appear as separate, alkylated peptides in the reduced sample.
-
Identify the disulfide-linked peptides in the non-reduced sample by their mass and fragmentation spectra. The MS/MS spectra of disulfide-linked peptides often show fragments corresponding to the individual peptide chains, allowing for the unambiguous determination of the disulfide connectivity.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and aid in the selection of the appropriate technique, the following diagrams illustrate the typical workflow for NMR-based structural validation and a decision-making flowchart for choosing between the primary structural validation methods.
References
- 1. Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR structure determination of a novel conotoxin, [Pro 7,13] alpha A-conotoxin PIVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural characterisation of a cysteine-rich conotoxin, sigma(σ)S-GVIIIA, extracted from the defensive venom of the marine cone snail Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of omega-conotoxin MVIIA using 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RMSD between structures - Proteopedia, life in 3D [proteopedia.org]
- 8. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 9. people.bu.edu [people.bu.edu]
Unveiling the Potency of Conus striatus Conotoxins: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of prominent conotoxins from the venom of the marine cone snail, Conus striatus. This analysis, supported by experimental data, aims to bridge the gap between laboratory findings and potential therapeutic applications.
The venom of this compound, a fish-hunting cone snail, is a complex cocktail of neurotoxic peptides known as conotoxins. These peptides have garnered significant interest in the scientific community for their high specificity and potency in targeting various ion channels and receptors in the nervous system. This guide focuses on the correlation between the in vitro bioactivity of these toxins, typically measured as their ability to block specific ion channels, and their in vivo effects, often observed as physiological responses such as analgesia or paralysis in animal models. Understanding this relationship is crucial for the development of novel therapeutics for a range of neurological disorders.
Comparative Analysis of Conotoxin Activity
The following table summarizes the quantitative data on the in vitro and in vivo activities of two well-characterized conotoxins from this compound: μ-conotoxin SIIIA and α-conotoxin SI.
| Conotoxin | In Vitro Target | In Vitro Activity (IC50) | In Vivo Model | In Vivo Effect | In Vivo Potency (ED50/Observation) |
| μ-conotoxin SIIIA | Voltage-gated Sodium Channels (NaV) | NaV1.2: 0.05 μM[1] | Mouse (formalin-induced pain assay) | Analgesia | 0.9 mg/kg (intraperitoneal)[1][2] |
| NaV1.4: 0.13 μM[1] | |||||
| α-conotoxin SI | Nicotinic Acetylcholine Receptors (nAChR) | Muscle nAChR (adult subtype): 113 nM[2] | Goldfish | Paralysis followed by death | No quantitative ED50 reported; qualitative observation of paralysis.[2] |
| Muscle nAChR (fetal subtype): 142 nM[2] |
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
The in vitro activity of conotoxins is commonly assessed using the two-electrode voltage clamp technique in Xenopus laevis oocytes. This method allows for the functional expression of specific ion channel subtypes and the precise measurement of ion currents in response to toxin application.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific subunits of the target ion channel (e.g., NaV1.2, NaV1.4, or muscle nAChR subtypes).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional ion channels on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Toxin Application: A baseline current is recorded in response to a voltage stimulus (for voltage-gated channels) or agonist application (for ligand-gated channels). The conotoxin is then perfused into the chamber at various concentrations.
-
Data Analysis: The inhibition of the ion current by the conotoxin is measured, and the concentration-response data are fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50).
In Vivo Analgesia Model: Formalin-Induced Pain Assay in Mice
The formalin test is a widely used animal model to assess the analgesic properties of compounds. It involves two distinct phases of nociceptive behavior, representing acute and inflammatory pain.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the experimental environment to minimize stress-related behavioral changes.
-
Conotoxin Administration: μ-conotoxin SIIIA is administered to the mice, typically via intraperitoneal (i.p.) injection, at varying doses.[1][2]
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following formalin injection, the amount of time the mouse spends licking or biting the injected paw is recorded for a set period, typically divided into two phases: Phase I (0-5 minutes, representing acute pain) and Phase II (15-30 minutes, representing inflammatory pain).
-
Data Analysis: The duration of paw licking/biting is quantified for each dose group and compared to a control group that received a vehicle injection. The dose that produces a 50% reduction in the nociceptive response (ED50) is calculated.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by the featured conotoxins and a typical experimental workflow for correlating their in vitro and in vivo activities.
Experimental workflow for correlating in vitro and in vivo conotoxin activity.
Signaling pathways targeted by this compound conotoxins.
References
A Comparative Analysis of the Analgesic Effects of Different Conotoxins
For Researchers, Scientists, and Drug Development Professionals
Conotoxins, a diverse group of peptides isolated from the venom of marine cone snails, have emerged as powerful pharmacological tools and promising therapeutic leads for the management of pain. Their high specificity and potency for various ion channels and receptors involved in nociceptive pathways make them a compelling alternative to traditional analgesics. This guide provides a comparative study of the analgesic effects of different classes of conotoxins, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Analgesic Potency
The analgesic efficacy of conotoxins is typically evaluated in rodent models of pain, with the median effective dose (ED50) being a key metric for comparison. The following tables summarize the ED50 values for representative conotoxins from different classes in two commonly used pain models: the formalin test for inflammatory pain and the chronic constriction injury (CCI) model for neuropathic pain.
| μ-Conotoxins in the Formalin-Induced Inflammatory Pain Model (Mouse) | |
| Conotoxin | ED50 (intraperitoneal administration) |
| μ-KIIIA | 0.1 mg/kg[1] |
| μ-SIIIA | 0.9 mg/kg[1] |
| μ-SIIIA analog (with backbone spacer) | 0.05 mg/kg[1] |
| ω-Conotoxins in Neuropathic and Inflammatory Pain Models | |
| Conotoxin | Pain Model |
| ω-MVIIA (Ziconotide) | Chronic Constriction Injury (Rat) |
| ω-CVID | Chronic Constriction Injury (Rat) |
| ω-GVIA | Chronic Constriction Injury (Rat) |
| ω-SO-3 | Formalin Test, Acute Phase (Rat) |
| ω-SO-3 | Formalin Test, Tonic Phase (Rat) |
| ω-MVIIA (Ziconotide) | Acetic Acid Writhing Test (Mouse) |
| ω-SO-3 | Acetic Acid Writhing Test (Mouse) |
Note: Direct comparison of ED50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes based on available literature.
Experimental Protocols
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic chemical nociception that assesses the response to a persistent inflammatory stimulus. The test has two distinct phases: an initial acute phase (Phase I) lasting approximately 5 minutes, followed by a longer tonic phase (Phase II) from 15 to 60 minutes after injection.
Procedure (Mouse Model):
-
Acclimation: Mice are individually placed in an observation chamber for at least 30 minutes to acclimate to the environment.[2]
-
Formalin Injection: A solution of 2.5% formalin in saline (typically 20 µL) is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.[3]
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed. The total time spent licking or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.[4]
-
Data Analysis: The analgesic effect of a conotoxin, administered prior to the formalin injection (typically via intraperitoneal or intrathecal routes), is quantified by the reduction in the duration of licking/biting behavior during Phase I and Phase II compared to a vehicle-treated control group. The ED50 is then calculated from the dose-response curve.[1]
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a common surgical model in rats that mimics the symptoms of human peripheral neuropathy, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
Surgical Procedure (Rat Model):
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[5]
-
Sciatic Nerve Exposure: An incision is made on the lateral side of the thigh, and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.[6][7]
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.[5][7]
-
Wound Closure: The muscle layer and skin are closed with sutures.[6]
-
Post-operative Care: The animal is allowed to recover, and neuropathic pain behaviors typically develop over the next several days.[6]
Assessment of Analgesia:
-
Mechanical Allodynia: This is measured using von Frey filaments. The rat is placed on a mesh floor, and filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
Drug Administration: Conotoxins are typically administered intrathecally to bypass the blood-brain barrier.
-
Data Analysis: The analgesic effect is measured as an increase in the paw withdrawal threshold after drug administration compared to baseline or a vehicle control. The ED50 is determined from the dose-response relationship.
Signaling Pathways and Mechanisms of Action
The diverse analgesic effects of conotoxins stem from their ability to selectively target different components of the pain signaling pathway.
ω-Conotoxins: Targeting N-type Calcium Channels
ω-conotoxins, such as the FDA-approved drug ziconotide (synthetic ω-MVIIA), primarily exert their analgesic effects by blocking N-type voltage-gated calcium channels (CaV2.2).[8][9] These channels are crucial for the release of neurotransmitters from presynaptic terminals in the dorsal horn of the spinal cord. By inhibiting CaV2.2, ω-conotoxins reduce the release of pronociceptive neurotransmitters like glutamate and substance P, thereby dampening the transmission of pain signals to the brain.[10]
References
- 1. µ-Conotoxins as Leads in the Development of New Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Conus striatus: A Comprehensive Guide for Laboratory Personnel
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Conus striatus, a venomous marine snail, and its associated toxins within a research laboratory setting. Adherence to these procedures is critical to mitigate risks of envenomation and ensure a safe laboratory environment.
Immediate Safety Precautions and Handling
Personnel must be trained in the handling of venomous marine organisms prior to any work with this compound. Standard laboratory personal protective equipment (PPE) is mandatory, including safety glasses, a lab coat, and nitrile gloves. Given the nature of the harpoon-like radula, which can extend to all parts of the shell, handling should be minimized and always conducted with tongs or other remote tools.[1] Never handle the snail with bare hands. In the event of a sting, it is a medical emergency. Seek immediate medical attention and implement pressure immobilization on the affected limb.[1][2]
Disposal of this compound Specimens (Post-Research)
The disposal of the snail's physical remains must be handled as biological waste. The following step-by-step procedure should be followed:
-
Euthanasia: If applicable, euthanize the snail using an approved institutional protocol for marine invertebrates.
-
Packaging: Secure the snail carcass in a leak-proof primary container. This container should then be placed within a secondary, labeled biohazard bag.
-
Freezing: It is recommended to freeze the bagged specimen to ensure containment and preservation until final disposal.[3]
-
Final Disposal: The frozen, bagged specimen should be disposed of as biological waste, typically through incineration, in accordance with institutional and local regulations.[4] Consult your institution's Environmental Health and Safety (EH&S) office for specific requirements.
Decontamination and Disposal of this compound Venom (Conotoxins)
Conotoxins are potent neurotoxins and require specific inactivation procedures prior to disposal. Research has shown that certain α-conotoxins can be effectively decontaminated using chemical methods.[5]
Recommended Chemical Decontamination Protocols
The following table summarizes effective chemical decontamination methods for α-conotoxins. These procedures should be performed in a certified chemical fume hood.
| Decontaminant | Concentration | Minimum Contact Time | Efficacy |
| Sodium Hypochlorite | 6% (Household Bleach) | 30 minutes | Effective |
| Contrex™ EZ | 1% Solution | 30 minutes | Effective |
Experimental Protocol for Venom Decontamination:
-
Prepare the chosen decontamination solution (either 1% Contrex™ EZ or 6% sodium hypochlorite).
-
In a designated chemical fume hood, add the decontamination solution to the liquid waste containing conotoxins at a 1:1 volume ratio.
-
Allow the mixture to react for a minimum of 30 minutes.
-
After the contact time, the decontaminated solution can be disposed of as hazardous chemical waste in accordance with institutional EH&S guidelines.[6]
Disposal of Contaminated Materials
All materials that have come into contact with this compound venom, including pipette tips, gloves, and bench paper, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, glass) must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous waste.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for safe handling of this compound specimens.
References
- 1. jcu.edu.au [jcu.edu.au]
- 2. Cone Snail Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 4. Article - Standard on Disposal of Rod... [policies.unc.edu]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odu.edu [odu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
